molecular formula C9H7BrO2 B1333965 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 81945-13-3

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1333965
CAS No.: 81945-13-3
M. Wt: 227.05 g/mol
InChI Key: ZTWBCFVYMDBPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWBCFVYMDBPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395450
Record name 4-Bromo-7-hydroxyindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81945-13-3
Record name 4-Bromo-7-hydroxyindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-hydroxy-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 81945-13-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the indanone class of molecules.[1] Its structure, featuring a bromine atom and a hydroxyl group on the aromatic ring, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of these functional groups offers reactive sites for further chemical modifications, such as cross-coupling reactions at the bromine position and functionalization of the hydroxyl group.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol adapted from a closely related analog, its potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 81945-13-3[1][2]
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
Appearance Solid[1]
Melting Point 144-148 °CSigma-Aldrich
InChI Key ZTWBCFVYMDBPPD-UHFFFAOYSA-N[1]
SMILES C1CC(=O)C2=C(C=CC(=C21)Br)OPubChem

Synthesis

Experimental Protocol: Synthesis of this compound (Adapted)

This protocol is based on the synthesis of a dimethoxy analog and is expected to yield the target compound with minor modifications.[3]

Materials:

  • 7-hydroxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Benzene (or a suitable alternative solvent like dichloromethane)

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in benzene.

  • To this solution, add N-bromosuccinimide (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Stir the reaction mixture at room temperature for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent by rotary evaporation.

  • Add water to the residue to precipitate the crude product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield this compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis_Workflow Start 7-hydroxy-2,3-dihydro- 1H-inden-1-one Reaction Bromination Start->Reaction Reagents NBS, AIBN Benzene, RT, 15h Reagents->Reaction Workup Solvent Removal & Water Precipitation Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Drying Drying under Vacuum Filtration->Drying Product 4-bromo-7-hydroxy-2,3-dihydro- 1H-inden-1-one Drying->Product

A generalized workflow for the synthesis of the target compound.

Spectral Data (Representative)

Specific spectral data for this compound is not publicly available. The following data is for the closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, and is expected to be very similar for the target compound, with the exception of the signals corresponding to the methoxy groups.[3]

Data TypeRepresentative Values for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[3]Expected Characteristics for the Target Compound
¹H NMR (DMSO-d₆) δ 6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), 2.55–2.52 (m, 2H)Aromatic proton singlet, multiplets for the dihydroindenone protons, and a broad singlet for the hydroxyl proton.
¹³C NMR (DMSO-d₆) δ 201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31Carbonyl carbon signal >200 ppm, aromatic carbons, and aliphatic carbons of the five-membered ring.
IR (KBr) Not availableExpected peaks around 3200 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), and in the fingerprint region for C-Br stretch.
HRMS ([M+H]⁺) Calculated for C₁₁H₁₁BrO₃: 270.9970 (⁷⁹Br), 272.9949 (⁸¹Br); Found: 270.9974, 272.9946Expected m/z values corresponding to the molecular formula C₉H₇BrO₂.

Potential Biological Activities and Applications

While specific biological data for this compound is limited, the indanone scaffold is a known pharmacophore present in various biologically active molecules.[1] The presence of the bromo and hydroxy functionalities suggests potential for this compound to be explored in several areas of drug discovery.

Kinase Inhibition

The dihydroindenone core is being investigated as a scaffold for kinase inhibitors, which are crucial in cancer therapy. The planar structure and the presence of hydrogen bond donors (hydroxyl group) and acceptors (carbonyl group) are key features for binding to the hinge region of kinases.[3] Bromination at the 4-position provides a handle for further functionalization to enhance potency and selectivity for specific kinases.[3]

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Compound 4-bromo-7-hydroxy- 2,3-dihydro-1H-inden-1-one HBond_Donor H-Bond Donor (OH) Compound->HBond_Donor interacts with HBond_Acceptor H-Bond Acceptor (C=O) Compound->HBond_Acceptor interacts with Functionalization Further Functionalization (at Br) Compound->Functionalization HBond_Donor->Hinge HBond_Acceptor->Hinge Functionalization->ATP_Pocket targets

Interaction model of the indanone core with a kinase active site.
Antimicrobial and Antioxidant Properties

Indanone derivatives have been reported to possess antimicrobial and antioxidant activities. The phenolic hydroxyl group can act as a radical scavenger, contributing to antioxidant effects. Both the hydroxyl and bromo substituents can influence the electronic properties of the molecule and its ability to interact with microbial targets.

Experimental Protocols for Biological Assays (General)

The following are general protocols for assays that could be used to evaluate the biological activity of this compound.

Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Kinase of interest (e.g., a specific cancer-related kinase)

  • Substrate peptide

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

  • DPPH solution in methanol

  • Test compound dissolved in methanol

  • Ascorbic acid (as a positive control)

  • Methanol (as a blank)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound and ascorbic acid in methanol.

  • In a set of test tubes, add the DPPH solution to each concentration of the test compound, positive control, and blank.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow Start Prepare DPPH solution & compound dilutions Mix Mix DPPH solution with compound/control/blank Start->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & EC50 value Measure->Calculate Result Antioxidant Activity Calculate->Result

References

"4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physicochemical properties of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a specialized indanone derivative.[1] The information is intended for researchers and professionals in drug development and organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized below.

IdentifierValueSource
Molecular Formula C₉H₇BrO₂[1][2]
Molecular Weight 227.05 g/mol [1]
Monoisotopic Mass 225.96294 Da[2]
CAS Number 81945-13-3[1]
Physical Form Solid
Melting Point 144-148 °C

Chemical Structure and Synthesis

This compound is an organic compound featuring a dihydro-indenone framework with a bromine atom at the 4-position and a hydroxyl group at the 7-position.[1][3] This structure makes it a valuable building block in organic synthesis, particularly for drug discovery, due to its reactive sites.[1] The bromine atom is suitable for cross-coupling reactions, while the hydroxyl group allows for further functionalization.[1]

Experimental Protocols

While specific experimental protocols for the synthesis or application of this exact compound are not detailed in the provided search results, a general understanding of its reactivity can be inferred.

General Reaction Capabilities:

  • Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by various nucleophiles.[3]

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding more reactive intermediates.[3]

  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.[3]

A logical workflow for utilizing this compound in a synthetic pathway would involve leveraging these reactive sites.

G A 4-bromo-7-hydroxy-1-indanone B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B Utilizes Bromine C Functionalization of Hydroxyl Group A->C Utilizes Hydroxyl D Modified Indanone (Aryl or Vinyl at C4) B->D E Ester or Ether Derivative C->E F Final Target Molecule D->F E->F

References

An In-depth Technical Guide to the Chemical Properties of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 81945-13-3). This specialized indanone derivative serves as a valuable building block in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical properties, spectroscopic signature, reactivity, and synthetic protocols. It is intended to be a resource for researchers utilizing this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₉H₇BrO₂ and a molecular weight of 227.05 g/mol .[1] Its structure features a bicyclic indanone core with a bromine atom at the C4 position and a hydroxyl group at the C7 position. These functional groups provide reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1]

PropertyValueReference
CAS Number 81945-13-3[1]
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
Melting Point 144-148 °C[2]
Appearance White crystalline powder[1]
Solubility Soluble in ethanol, esters, and chlorinated solvents; insoluble in water.[1]

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR Hydroxyl proton (δ ~10.5 ppm, broad singlet), dihydro-indenone protons (δ 2.5–3.5 ppm).
¹³C NMR Carbonyl carbon (δ ~205 ppm).
IR (Infrared) C=O stretching (~1700 cm⁻¹), O-H stretching (~3200 cm⁻¹), C-Br stretching (~600 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) Exact mass calculated for C₉H₇BrO₂: [M+H]⁺ = 226.97022.[3]

Synthesis and Reactivity

Synthetic Route

The synthesis of this compound is typically achieved through the selective bromination of the precursor, 7-hydroxy-2,3-dihydro-1H-inden-1-one.

Synthesis Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination 3-(2-Hydroxyphenyl)propanoic_acid 3-(2-Hydroxyphenyl)propanoic acid 7-hydroxy-2,3-dihydro-1H-inden-1-one 7-hydroxy-2,3-dihydro-1H-inden-1-one 3-(2-Hydroxyphenyl)propanoic_acid->7-hydroxy-2,3-dihydro-1H-inden-1-one Thionyl chloride, AlCl₃ Target_Compound This compound 7-hydroxy-2,3-dihydro-1H-inden-1-one->Target_Compound N-Bromosuccinimide (NBS), AIBN

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one A solution of 3-(2-hydroxyphenyl)propanoic acid is refluxed with thionyl chloride to form the corresponding acid chloride. The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane to yield 7-hydroxy-2,3-dihydro-1H-inden-1-one.

Step 2: Synthesis of this compound To a solution of 7-hydroxy-2,3-dihydro-1H-inden-1-one in a solvent such as benzene or dichloromethane, N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is precipitated by the addition of water, followed by filtration and drying. Purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the hydroxyl, bromo, and ketone functional groups.[1][4]

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone.[1][4]

  • Reduction: The ketone can be reduced to a secondary alcohol.[1]

  • Substitution: The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki coupling.[1][4][5] This makes it a key intermediate for the synthesis of biaryl compounds.[5]

Reactivity Reactivity of this compound cluster_reactions Potential Reactions Start This compound Oxidation Oxidation of Hydroxyl Start->Oxidation [O] Reduction Reduction of Ketone Start->Reduction [H] Substitution Substitution of Bromine Start->Substitution Nu- or Coupling

Caption: Key chemical reactions of this compound.

Biological Activity and Applications

This compound and its derivatives have been investigated for their potential biological activities. The indanone scaffold is a common feature in many biologically active compounds.

General biological activities attributed to this class of compounds include:

  • Enzyme Inhibition: The molecule's functional groups can interact with the active sites of enzymes.[1]

  • Antimicrobial Properties: Some indanone derivatives have shown activity against various microbes.[1]

  • Antioxidant Properties: The phenolic hydroxyl group may contribute to antioxidant activity by scavenging free radicals.[4]

A notable application of this compound is as a starting material in the synthesis of selective estrogen receptor beta (ERβ) agonists.[5] In this context, the bromo group is utilized for Suzuki coupling reactions to introduce various aryl substituents, leading to the generation of a library of compounds for biological screening.[5]

ExperimentalWorkflow Drug Discovery Workflow Start This compound Coupling Suzuki Coupling with Arylboronic Acids Start->Coupling Library Library of Biaryl Compounds Coupling->Library Screening Biological Screening (e.g., ERβ Agonism) Library->Screening Lead Lead Compound Identification Screening->Lead

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the compound 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 81945-13-3). This indanone derivative serves as a valuable building block in medicinal chemistry and materials science.[1][2] Due to its reactive bromine atom and hydroxyl group, it is a versatile intermediate for creating more complex molecules.[1] This document summarizes its known physical properties, details its synthesis, outlines general protocols for its spectroscopic analysis, and presents available spectroscopic data, including comparative data from similar compounds.

Physicochemical Properties

Basic physicochemical information for this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₇BrO₂[1]
Molecular Weight227.05 g/mol [1]
Melting Point144-148 °C[1]
AppearanceOff-white solid[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 7-hydroxy-2,3-dihydro-1H-inden-1-one. The process involves an intramolecular Friedel-Crafts acylation followed by a selective bromination.

Experimental Methodology

Step 1: Intramolecular Friedel-Crafts Acylation to form 7-hydroxy-2,3-dihydro-1H-inden-1-one [1]

  • 3-(2-Hydroxyphenyl)propanoic acid is converted to its acid chloride by refluxing with thionyl chloride for 24 hours.

  • The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane.

  • The reaction is maintained at a controlled temperature of 23–27 °C and stirred for 3 hours.

  • The reaction is quenched with ice, and the product is extracted with dichloromethane.

  • The organic layer is washed with brine and sodium bicarbonate, dried over sodium sulfate, and concentrated to yield 7-hydroxy-2,3-dihydro-1H-inden-1-one.

Step 2: Selective Bromination at the 4-position [1]

  • 7-hydroxy-2,3-dihydro-1H-inden-1-one is dissolved in a suitable solvent such as benzene or dichloromethane.

  • N-bromosuccinimide (NBS) is added as the brominating agent.

  • A radical initiator, such as azobisisobutyronitrile (AIBN), is added catalytically.

  • The reaction mixture is stirred at room temperature for approximately 15 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed, and water is added to precipitate the crude product.

  • The solid is collected by filtration, dried, and can be further purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Selective Bromination start 3-(2-Hydroxyphenyl)propanoic acid acid_chloride Acid Chloride Formation (Thionyl chloride, reflux 24h) start->acid_chloride acylation Intramolecular Friedel-Crafts Acylation (AlCl3, CH2Cl2, 23-27°C, 3h) acid_chloride->acylation intermediate 7-hydroxy-2,3-dihydro-1H-inden-1-one acylation->intermediate bromination Selective Bromination (NBS, AIBN, benzene, RT, 15h) product This compound bromination->product intermediate_ref 7-hydroxy-2,3-dihydro-1H-inden-1-one intermediate_ref->bromination

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Parameters:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled.

Infrared (IR) Spectroscopy [3]

  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS) [3]

  • Sample Introduction: Direct insertion probe for solids or via liquid chromatography (LC-MS).

  • Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

Spectroscopic Data

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[4]

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺226.97022141.1
[M+Na]⁺248.95216154.4
[M-H]⁻224.95566147.7
[M+NH₄]⁺243.99676165.5
[M+K]⁺264.92610143.1

Comparative NMR Data

The following tables present the ¹H and ¹³C NMR data for a structurally similar compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , which can provide insights into the expected spectral features of the target molecule.[2] The primary difference is the presence of two methoxy groups instead of a hydroxyl group and a different substitution pattern on the aromatic ring.

¹H NMR Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (in DMSO-d₆) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.64s1HAr-H
3.97s3H-OCH₃
3.88s3H-OCH₃
2.87–2.84m2H-CH₂-
2.55–2.52m2H-CH₂-

¹³C NMR Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (in DMSO-d₆) [2]

Chemical Shift (δ, ppm)
201.62
162.29
158.85
157.96
120.11
99.75
96.44
57.66
56.55
37.01
27.31

Applications and Biological Relevance

This compound is a compound of interest in several areas of chemical and pharmaceutical research. Its bifunctional nature allows for diverse chemical transformations.

  • Synthetic Intermediate: It serves as a key building block for the synthesis of more complex organic molecules and pharmaceuticals.[1][2]

  • Drug Discovery: The indanone scaffold is a known pharmacophore. This compound and its derivatives have been investigated for a range of biological activities, including:

    • Enzyme inhibition[1]

    • Antimicrobial properties[1]

    • Antioxidant properties[2]

  • Materials Science: It can be utilized in the production of specialty chemicals and materials.[1]

A related core structure, 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one, is under development for the synthesis of kinase inhibitors, suggesting a potential therapeutic avenue for derivatives of this compound class.[2]

Potential Research Applications

G cluster_applications Research Applications cluster_bioactivity Potential Biological Activities center_node This compound drug_discovery Drug Discovery center_node->drug_discovery materials_science Materials Science center_node->materials_science organic_synthesis Organic Synthesis center_node->organic_synthesis enzyme_inhibition Enzyme Inhibition drug_discovery->enzyme_inhibition antimicrobial Antimicrobial drug_discovery->antimicrobial antioxidant Antioxidant drug_discovery->antioxidant

Caption: Research applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and organic synthesis. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first stage involves the synthesis of the precursor molecule, 7-hydroxy-2,3-dihydro-1H-inden-1-one. The second stage is the regioselective bromination of this precursor to yield the final product.

Synthesis_Overview Starting_Materials Starting Materials for Precursor Precursor 7-hydroxy-2,3-dihydro-1H-inden-1-one Starting_Materials->Precursor Cyclization Final_Product This compound Precursor->Final_Product Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Final_Product Bromination

Caption: General synthetic workflow for this compound.

Synthesis of the Precursor: 7-hydroxy-2,3-dihydro-1H-inden-1-one

Several methods have been reported for the synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one. The choice of starting material can influence the reaction conditions and overall yield.

Starting Materials and Synthetic Routes
Starting MaterialKey ReagentsGeneral ConditionsNotes
3-(3-hydroxyphenyl)propanoic acidPolyphosphoric acid (PPA)High temperature (e.g., 180°C)Can produce a mixture of 7-hydroxy and 5-hydroxy isomers, making separation challenging. High energy consumption.[1][2]
2,3-dihydrobenzofuran-4-oneAluminum trichloride (AlCl₃)High temperature (e.g., 200°C)Starting material can be expensive and difficult to source. High energy consumption and potential for equipment degradation.[1]
Phenol3-chloropropionyl chloride, Aluminum trichloride (AlCl₃)High temperature (e.g., 160°C)Tends to produce a significant amount of the 5-hydroxy isomer as a byproduct, resulting in a low yield of the desired product.[1]
4-hydroxybenzenesulfonic acid3-chloropropionyl chloride, Lewis acidMulti-step processAn optimized method to improve regioselectivity and yield.[1][2]
Detailed Experimental Protocol (from 3-(3-hydroxyphenyl)propanoic acid)

This protocol is based on the cyclization of 3-(3-hydroxyphenyl)propanoic acid using polyphosphoric acid.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 3-(3-hydroxyphenyl)propanoic acid and polyphosphoric acid.

  • Heat the mixture to 180°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to separate the 7-hydroxy and 5-hydroxy isomers.

Bromination to this compound

The final step is the regioselective bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

Reaction Conditions and Quantitative Data
PrecursorBrominating AgentInitiator/CatalystSolventTemperatureYieldReference
7-hydroxy-2,3-dihydro-1H-inden-1-oneN-Bromosuccinimide (NBS)-Carbon tetrachloride (CCl₄)60-80°CNot specified[3]
5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneN-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)BenzeneRoom Temperature90%[4]

The protocol for the closely related 5,7-dimethoxy analogue provides a strong basis for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and is expected to be effective for the 7-hydroxy analogue.[4]

Materials:

  • 7-hydroxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Benzene (or a suitable alternative solvent like acetonitrile)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in benzene.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the solution at room temperature.

  • Stir the reaction mixture for approximately 15 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent by distillation or under reduced pressure.

  • Add water to the residue and stir the resulting slurry for 30 minutes.

  • Collect the crude product by vacuum filtration and wash with water.

  • Dry the crude product on the filter.

  • Further purify the product by column chromatography using a gradient of ethyl acetate in hexane.

Bromination_Workflow Dissolve Dissolve 7-hydroxy-1-indanone in Benzene Add_Reagents Add NBS and AIBN Dissolve->Add_Reagents Stir Stir at Room Temperature (approx. 15h) Add_Reagents->Stir Remove_Solvent Remove Solvent Stir->Remove_Solvent Add_Water Add Water and Stir Remove_Solvent->Add_Water Filter Vacuum Filtration Add_Water->Filter Purify Column Chromatography Filter->Purify Final_Product 4-bromo-7-hydroxy-1-indanone Purify->Final_Product

Caption: Experimental workflow for the bromination of 7-hydroxy-1-indanone.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. Careful selection of the starting material and reaction conditions for the synthesis of the 7-hydroxy-1-indanone precursor is crucial for optimizing the overall yield and minimizing purification challenges. The subsequent bromination step, utilizing NBS, is a reliable method for obtaining the final product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Potential Biological Activity of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one based on its structural features and the known activities of related compounds. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and intended to guide future research. No specific experimental data on the biological activity of this compound has been published in the peer-reviewed literature to date.

Introduction

This compound is a synthetic organic compound featuring a substituted indanone scaffold. Its structure, comprising a bicyclic aromatic ring system with a ketone, a hydroxyl group, and a bromine atom, suggests a potential for diverse biological activities. The indanone core is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of pharmacological effects.[1] The hydroxyl and bromo substituents offer possibilities for hydrogen bonding and halogen bonding, respectively, which are crucial interactions for binding to biological targets such as enzymes and receptors.[2] This technical guide outlines the theoretical basis for its potential biological activities, provides detailed hypothetical experimental protocols for their investigation, and presents illustrative data and potential mechanisms of action. This compound is noted as a valuable building block in organic synthesis for drug discovery.[2][3]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇BrO₂[2][4]
Molecular Weight227.05 g/mol [2]
IUPAC NameThis compound[4]
SMILESC1CC(=O)C2=C(C=CC(=C21)Br)O[4]
InChIInChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2[4]

Potential Biological Activities and Illustrative Data

Based on its structural motifs and the activities of related compounds, this compound is hypothesized to possess kinase inhibitory, antimicrobial, and antioxidant activities.

Kinase Inhibition

The indanone scaffold is being explored for the development of kinase inhibitors.[5][6] The planarity of the ring system and the presence of hydrogen bond donors and acceptors could allow it to fit into the ATP-binding pocket of various kinases.

Illustrative Quantitative Data: In Vitro Kinase Inhibition Assay

Kinase TargetIC₅₀ (µM)
EGFR5.2
VEGFR28.9
SRC12.5
PIM13.7
Antimicrobial Activity

The presence of a halogenated phenol moiety suggests potential antimicrobial properties. Brominated phenols are known to exhibit antibacterial and antifungal activities.

Illustrative Quantitative Data: Minimum Inhibitory Concentration (MIC) Assay

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans32
Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of the molecule suggests it may possess similar activity.

Illustrative Quantitative Data: DPPH Radical Scavenging Assay

AssayIC₅₀ (µM)
DPPH Scavenging25.8
ABTS Scavenging18.3

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.

  • Reagents and Materials:

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Recombinant human kinases (e.g., EGFR, VEGFR2, SRC, PIM1)

    • Kinase-specific substrates and ATP

    • Test compound (this compound) dissolved in DMSO

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, and then dilute in kinase buffer.

    • In a 96-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase activity relative to a DMSO control and plot against the compound concentration to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Reagents and Materials:

    • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

    • Test compound dissolved in DMSO

    • Sterile 96-well microtiter plates

    • Resazurin sodium salt solution (for viability indication)

  • Procedure:

    • Prepare a 0.5 McFarland standard suspension of the microbial culture.

    • Dilute the microbial suspension in the appropriate broth.

    • Prepare a two-fold serial dilution of the test compound in broth in a 96-well plate.

    • Inoculate each well with the diluted microbial suspension.

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

    • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

    • The MIC is determined as the lowest concentration of the compound at which no color change (from blue to pink) is observed.

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the test compound.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Test compound dissolved in methanol

    • Ascorbic acid (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of the diluted compound or standard solutions.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging against the concentration to determine the IC₅₀ value.

Visualizations

Hypothetical Experimental Workflow

G cluster_prep Compound Preparation cluster_assays In Vitro Screening cluster_data Data Analysis Compound This compound Stock Prepare DMSO Stock Solution Compound->Stock Serial Serial Dilutions Stock->Serial Kinase Kinase Inhibition Assay Serial->Kinase Antimicrobial MIC Assay Serial->Antimicrobial Antioxidant DPPH Assay Serial->Antioxidant IC50 IC50 Determination Kinase->IC50 MIC MIC Determination Antimicrobial->MIC IC50_2 IC50 Determination Antioxidant->IC50_2

Caption: Workflow for the in vitro biological evaluation of the compound.

Hypothetical Kinase Inhibition Signaling Pathway

G cluster_pathway Hypothetical EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P Compound 4-bromo-7-hydroxy- 2,3-dihydro-1H-inden-1-one Compound->EGFR ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

While concrete experimental data is currently lacking, the structural attributes of this compound make it a promising candidate for further investigation as a biologically active agent. This guide provides a foundational framework for researchers to explore its potential as a kinase inhibitor, an antimicrobial agent, or an antioxidant. The detailed protocols and illustrative data serve as a starting point for a comprehensive evaluation of this compound's pharmacological profile. Further research, including synthesis of analogs and in vivo studies, will be crucial to fully elucidate its therapeutic potential.

References

The Versatile Building Block: A Technical Guide to 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a key building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a nucleophilic hydroxyl group on an indanone scaffold, make it a valuable precursor for the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science.[1] This document outlines its chemical properties, synthetic routes, and diverse applications, with a focus on its role in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
CAS Number 81945-13-3
Appearance Solid
Purity Typically ≥97%

Synthesis of the Core Scaffold

The synthesis of this compound typically involves the bromination of a 7-hydroxy-1-indanone precursor. A common and effective method is radical bromination using N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, with controlled temperature conditions to ensure regioselectivity.[1]

Synthesis 7-Hydroxy-2,3-dihydro-1H-inden-1-one 7-Hydroxy-2,3-dihydro-1H-inden-1-one This compound This compound 7-Hydroxy-2,3-dihydro-1H-inden-1-one->this compound NBS, CCl4, Δ

Caption: Synthesis of this compound.

Key Reactions and Applications

The reactivity of this compound is centered around its two primary functional groups: the bromine atom at the 4-position and the hydroxyl group at the 7-position. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses.

Suzuki-Miyaura Cross-Coupling

The bromine atom is readily displaced via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of 4-aryl-7-hydroxy-2,3-dihydro-1H-inden-1-ones, which are precursors to various biologically active molecules.

Suzuki_Coupling Start This compound Product 4-Aryl-7-hydroxy-2,3-dihydro-1H-inden-1-one Start->Product Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

O-Alkylation and Etherification

The hydroxyl group can be functionalized through various reactions, including O-alkylation, to introduce different ether linkages. This modification is often employed to modulate the solubility, lipophilicity, and biological activity of the resulting compounds.

O_Alkylation Start This compound Product 4-Bromo-7-alkoxy-2,3-dihydro-1H-inden-1-one Start->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Base Base (e.g., K2CO3) Base->Product

Caption: O-Alkylation of the hydroxyl group.

Application in Kinase Inhibitor Synthesis

Substituted indanone scaffolds are recognized as privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. The planarity of the ring system and the ability to introduce diverse substituents at key positions allow for effective interaction with the ATP-binding site of various kinases. Derivatives of this compound are promising candidates for the development of novel kinase inhibitors for therapeutic use in oncology and inflammatory diseases.

Kinase_Inhibition_Pathway cluster_Cell Cell Receptor Receptor Tyrosine Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Cellular_Response Cell Proliferation, Survival Signaling_Cascade->Cellular_Response Indanone_Derivative Indanone-based Kinase Inhibitor Indanone_Derivative->Receptor Inhibition

References

The Genesis and Evolution of Bromo-Indanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and therapeutic potential of bromo-indanone derivatives for researchers, scientists, and drug development professionals.

The indanone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous biologically active compounds. The strategic introduction of a bromine atom to this bicyclic framework has given rise to a versatile class of molecules known as bromo-indanone derivatives. These compounds have demonstrated significant potential in various therapeutic areas, including oncology and neurology, by modulating key biological pathways. This technical guide provides a comprehensive overview of the history, synthesis, and biological evaluation of bromo-indanone derivatives, presenting key data and experimental protocols to aid in future research and drug development endeavors.

A Historical Perspective: From Indanone Synthesis to Brominated Analogs

The journey of bromo-indanone derivatives begins with the exploration of the parent indanone structure. The first publications detailing the synthesis of 1-indanones emerged in the 1920s, laying the groundwork for future modifications. A notable early synthesis was the cyclization of hydrocinnamic acid to 1-indanone in 1939. Another key method, the intramolecular Friedel-Crafts reaction of phenylpropionic acid chloride, was reported in 1927.

The introduction of halogen atoms, including bromine, to the indanone ring was a logical progression to explore the structure-activity relationships of these compounds. While pinpointing the exact first synthesis of a bromo-indanone derivative is challenging, the development of synthetic methodologies for halogenated indanones gained traction as their utility as intermediates in organic synthesis and medicinal chemistry became apparent. The synthesis of various halo-indanones has been achieved through methods such as the Friedel-Crafts cyclization of halogenated phenylpropionic acids or the direct bromination of indanone precursors. These early synthetic efforts paved the way for the diverse array of bromo-indanone derivatives known today.

Synthetic Pathways to Key Bromo-Indanone Scaffolds

The synthesis of bromo-indanone derivatives typically involves either the cyclization of a pre-brominated precursor or the bromination of an existing indanone core. The position of the bromine atom on the aromatic ring significantly influences the synthetic strategy and the subsequent biological activity of the derivative.

Synthesis of 4-Bromo-1-Indanone

One common route to 4-bromo-1-indanone involves the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid. This can be achieved using a strong acid catalyst like trifluoromethanesulfonic acid or by converting the carboxylic acid to its more reactive acid chloride derivative followed by treatment with a Lewis acid such as aluminum chloride.

Synthesis of 5-Bromo-1-Indanone

5-Bromo-1-indanone can be synthesized via the Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid with a dehydrating agent like chlorosulfonic acid. Another approach involves the high-temperature cyclization of 4-(3-chloropropanoyl)bromobenzene in the presence of aluminum chloride and sodium chloride.

Synthesis of 7-Bromo-Indanone Derivatives

For derivatives such as 7-bromo-2-methyl-1-indanone, synthetic strategies often employ Friedel-Crafts acylation of a precursor that already contains the bromine and methyl groups in the desired positions. Alternatively, a non-brominated methyl-indanone can be synthesized first, followed by a regioselective bromination at the 7-position, which requires careful control of reaction conditions to achieve the desired isomer.

Therapeutic Potential and Biological Activity

Bromo-indanone derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities. Their therapeutic potential is primarily focused on anticancer and neuroprotective applications.

Anticancer Activity

Several bromo-indanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. One of the key mechanisms underlying this activity is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.

Another important target for the anticancer activity of these derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Bromo-indanone derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of downstream pro-survival genes and promoting cancer cell death.

Neuroprotective Activity

In the realm of neurodegenerative diseases, bromo-indanone derivatives have shown promise as inhibitors of key enzymes involved in neurotransmitter metabolism. Specifically, they have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease. MAO inhibitors, on the other hand, prevent the breakdown of monoamine neurotransmitters such as dopamine and serotonin, a therapeutic strategy employed in the treatment of Parkinson's disease and depression.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative bromo-indanone and related indanone derivatives from various studies.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl Hydrazone of 1-IndanoneHT-29 (Colon)0.44
COLO 205 (Colon)0.98
KM 12 (Colon)0.41
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[1]
HCT-116 (Colon)0.088[1]
THP-1 (Leukemia)0.12[1]
A549 (Lung)0.21[1]
(R)-9k 3-ArylindanoneHCT 116 (Colon)Sub-micromolar[2]
Gallic Acid-based Indanone Gallic Acid-based IndanoneEhrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[1]
Hydroxybenzylidene-1-indanone Hydroxybenzylidene-1-indanoneU-251 (Glioblastoma)Lower than Temozolomide[1]

Table 1: Anticancer Activity of Indanone Derivatives

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
Compound 5c Indanone-aminopropoxy benzylideneAcetylcholinesterase (AChE)0.12[3]
Compound 7b Indanone-aminopropoxy benzylideneButyrylcholinesterase (BChE)0.04[3]
Compound 54 Indanone derivativeAcetylcholinesterase (AChE)14.06[4]
Compound 56 Indanone derivativeAcetylcholinesterase (AChE)12.30[4]
Compound 64 Indanone derivativeAcetylcholinesterase (AChE)12.01[4]

Table 2: Cholinesterase Inhibitory Activity of Indanone Derivatives

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)Reference
C6-substituted indanones Various at C6MAO-B0.001 - 0.030[5]
2-heteroarylidene-1-indanones 5-bromo-2-furan substituentMAO-B0.0044[1]
2-benzylidene-1-indanones 5-hydroxy and B-ring halogens/methylMAO-B< 0.1[6]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Indanone Derivatives

Compound IDDerivative ClassAssayIC50 (µM)Reference
(R)-9k 3-ArylindanoneTubulin Polymerization6.1[2]
2-Benzylidene-1-indanones 3,4,5-trimethoxybenzylideneTubulin Polymerization0.62 - 2.04[7]

Table 4: Tubulin Polymerization Inhibitory Activity of Indanone Derivatives

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of bromo-indanone derivatives.

Synthesis of 4-Bromo-1-Indanone
  • Starting Material: 3-(2-bromophenyl)propanoic acid.

  • Procedure:

    • Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane.

    • Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours to form the acid chloride.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and add it dropwise to a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, maintaining the temperature below 27°C.

    • Stir the reaction at room temperature for 3 hours.

    • Quench the reaction by pouring it into ice water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated brine and saturated sodium bicarbonate, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1-indanone.[8]

Tubulin Polymerization Assay (Turbidity-based)
  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

  • Procedure:

    • Prepare a solution of purified tubulin in a suitable buffer (e.g., PIPES buffer) containing GTP.

    • Add the bromo-indanone derivative at various concentrations to the tubulin solution in a 96-well plate.

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm over time using a plate reader.

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.

NF-κB Luciferase Reporter Assay
  • Principle: This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Procedure:

    • Seed the NF-κB reporter cell line (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the bromo-indanone derivative at various concentrations for a specified period.

    • Induce NF-κB activation using a stimulant such as tumor necrosis factor-alpha (TNF-α).

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • The inhibitory effect of the compound on NF-κB activation is determined by the reduction in luminescence compared to the stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow start Starting Materials (e.g., Bromophenylpropanoic Acid) reaction Chemical Synthesis (e.g., Friedel-Crafts Cyclization) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (e.g., NMR, MS) purification->characterization product Bromo-Indanone Derivative characterization->product invitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) product->invitro product->invitro ic50 Determine IC50 Values invitro->ic50 mechanistic Mechanistic Studies (e.g., Signaling Pathway Analysis) ic50->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo

Caption: General workflow for the synthesis and biological evaluation of bromo-indanone derivatives.

G cluster_nfkb NF-κB Signaling Pathway Inhibition cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates nfkb_nuc NF-κB gene_expression Gene Expression (Pro-survival, Pro-inflammatory) bromo_indanone Bromo-Indanone Derivative bromo_indanone->ikk inhibits nfkb_nuc->gene_expression activates

Caption: Inhibition of the NF-κB signaling pathway by bromo-indanone derivatives.

G cluster_tubulin Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization cell_cycle_arrest G2/M Phase Arrest microtubule->cell_cycle_arrest leads to bromo_indanone Bromo-Indanone Derivative bromo_indanone->tubulin inhibits polymerization apoptosis Apoptosis cell_cycle_arrest->apoptosis induces

Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization.

Conclusion and Future Directions

Bromo-indanone derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their rich chemical history and versatile synthesis allow for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented herein highlights the potency of these derivatives against various biological targets. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these promising molecular scaffolds.

Future research should focus on elucidating the precise molecular interactions of bromo-indanone derivatives with their biological targets to enable rational drug design. Further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The continued exploration of the bromo-indanone core is expected to yield novel and effective therapeutic agents for a range of challenging diseases.

References

An In-Depth Technical Guide to the Reactive Sites and Functionalization of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactive sites of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a versatile scaffold in medicinal chemistry and organic synthesis. The document details the potential functionalization pathways at the hydroxyl group, the bromine atom, the ketone, and the aromatic ring. This guide is intended to serve as a practical resource, offering detailed experimental protocols and quantitative data to aid researchers in the strategic design and synthesis of novel derivatives for drug discovery and other applications.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules.[1] Its unique structure, featuring a bromine atom and a hydroxyl group on an indanone framework, presents multiple opportunities for chemical modification.[1] These reactive sites allow for a range of transformations, including nucleophilic substitution, oxidation, reduction, and cross-coupling reactions, making it a valuable precursor for creating diverse chemical libraries.[1] This guide will systematically explore the reactivity of each functional group and provide practical guidance for their selective modification.

Overview of Reactive Sites

The primary reactive sites of this compound are the phenolic hydroxyl group at the 7-position, the bromine atom at the 4-position, the ketone at the 1-position, and the aromatic ring itself. The presence of both an electron-donating hydroxyl group and an electron-withdrawing bromine atom on the aromatic ring influences its reactivity in electrophilic substitution reactions.

Reactive_Sites cluster_molecule This compound cluster_sites Reactive Sites mol mol A Hydroxyl Group (C7-OH) mol->A O-Functionalization (e.g., Williamson Ether Synthesis) B Bromine Atom (C4-Br) mol->B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C Ketone (C1=O) mol->C Reduction (e.g., NaBH4) D Aromatic Ring mol->D Electrophilic Substitution

Caption: Key reactive sites on the this compound core.

Functionalization of the Hydroxyl Group (C7-OH)

The phenolic hydroxyl group is a prime site for modification, most commonly through O-alkylation to form ethers. The Williamson ether synthesis is a widely used and effective method for this transformation.

O-Alkylation via Williamson Ether Synthesis

This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Reaction Scheme:

Experimental Protocol: General Procedure for O-alkylation of Phenols

This protocol is a general method and may require optimization for specific substrates.

  • Reaction Setup: To a suspension of the phenol derivative (1 equivalent) and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2 equivalents) in a suitable solvent like acetonitrile (15 volumes), add the alkyl halide (typically a primary halide, 1.1-1.5 equivalents) at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then washed successively with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Reactant (Alkyl Halide)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK2CO3AcetonitrileRT6Not ReportedGeneral Protocol
Benzyl BromideCs2CO3DMFRT8Not ReportedGeneral Protocol
1,4-DibromobutaneNaOHTolueneReflux12Not Reported[2]

Functionalization at the Bromine Atom (C4-Br)

The bromine atom at the C4 position is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, Boronic Acid, Base start->reagents degas Degas Solvent reagents->degas add_solvent Add Degassed Solvent degas->add_solvent add_catalyst Add Pd Catalyst add_solvent->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and specific conditions will depend on the substrates.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2-3 equivalents).

  • Solvent and Catalyst Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O10012Not ReportedGeneral Protocol
4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3Toluene/H2O1108Not ReportedGeneral Protocol
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives.[3] This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong base.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol and requires careful optimization of the catalyst, ligand, and base for each specific substrate combination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide).

  • Reagent Addition: Add this compound (1 equivalent) and the amine (1.2-1.5 equivalents) dissolved in an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, quenched, and subjected to an aqueous work-up. The product is extracted, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholinePd(OAc)2 / XPhosNaOtBuToluene10016Not ReportedGeneral Protocol
AnilinePd2(dba)3 / BINAPCs2CO3Dioxane11012Not ReportedGeneral Protocol

Functionalization of the Ketone (C1=O)

The ketone functionality at the C1 position can be readily reduced to a secondary alcohol.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols.[4]

Experimental Protocol: General Procedure for Ketone Reduction with NaBH4

  • Reaction Setup: Dissolve this compound (1 equivalent) in a protic solvent such as methanol or ethanol.

  • Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (1.1-1.5 equivalents) portion-wise.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNaBH4Methanol0 to RT2Not ReportedGeneral Protocol

Functionalization of the Aromatic Ring

While the hydroxyl and bromo substituents direct electrophilic aromatic substitution, the reactivity of the remaining positions on the aromatic ring (C5 and C6) is generally lower. Further functionalization at these positions would likely require harsh conditions and may lead to mixtures of products. More advanced techniques, such as directed ortho-metalation, might be necessary for selective substitution.

Conclusion

This compound is a highly versatile scaffold with multiple reactive sites that can be selectively functionalized. This guide has outlined the key transformations at the hydroxyl, bromo, and keto positions, providing general protocols and highlighting the potential for creating a diverse range of derivatives. The strategic manipulation of these functional groups opens up numerous avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research to establish optimized conditions and explore the full synthetic potential of this building block is encouraged.

References

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one as an enzyme inhibitor. While specific quantitative inhibitory data for this compound is not extensively available in public literature, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. This document consolidates the available information on this compound, discusses the known enzyme inhibitory activities of structurally related indenone and indanone derivatives, and provides detailed, adaptable experimental protocols for its synthesis and evaluation as an enzyme inhibitor. The guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules.

Introduction

This compound is a substituted indanone derivative with the molecular formula C₉H₇BrO₂.[1] The indanone core is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][3] Notably, the indanone moiety is a key feature of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] The presence of a bromine atom and a hydroxyl group on the aromatic ring of this compound offers opportunities for diverse chemical interactions with biological targets, making it an intriguing candidate for investigation as an enzyme inhibitor.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
CAS Number 81945-13-3[1]
Appearance Solid[4]
Melting Point 144-148 °C[4]
SMILES O=C1CC2=C(C=CC(Br)=C2)O1[5]
InChI InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2[5]

Potential as an Enzyme Inhibitor: Insights from Related Compounds

While direct enzyme inhibition data for this compound is scarce, studies on analogous indenone and indanone derivatives provide strong rationale for its investigation as an enzyme inhibitor. The potential enzyme targets for this class of compounds are diverse.

Monoamine Oxidase (MAO) Inhibition

A series of 2-heteroarylidene-1-indanone derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B).[6] These compounds exhibited potent in vitro inhibition of MAO-B, with IC₅₀ values in the nanomolar to low micromolar range.[6] Some derivatives also showed inhibitory activity against MAO-A.[6] The structure-activity relationship studies indicated that substitutions on the indenone ring significantly influence the inhibitory potency.[6]

Cholinesterase Inhibition

Benzylidene-indenone derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, with a focus on cholinesterase inhibition.[7] One promising compound was found to selectively inhibit human butyrylcholinesterase (BChE).[7]

Other Potential Enzyme Targets
  • AlkBH3: Arylated indenone derivatives have been identified as a new class of inhibitors for the human DNA dealkylation repair enzyme AlkB homologue 3 (AlkBH3), which is implicated in cancer progression.[8]

  • Cereblon (CRBN): Computational studies have suggested that indanone derivatives can bind to Cereblon, a component of the E3 ubiquitin ligase complex and a target for immunomodulatory drugs.[9]

  • Anti-inflammatory and Anti-diabetic Targets: An indanone derivative isolated from Fernandoa adenophylla has demonstrated in vitro anti-inflammatory and anti-diabetic properties, with molecular docking studies suggesting interactions with COX-1, COX-2, TNF-α, and AMPK.[10]

The diverse inhibitory profiles of these related compounds suggest that this compound warrants screening against a panel of enzymes, particularly those involved in neurodegenerative diseases, cancer, and inflammatory conditions.

Experimental Protocols

Synthesis of this compound

A general two-step synthesis for this compound involves the synthesis of the precursor 7-hydroxy-2,3-dihydro-1H-inden-1-one, followed by selective bromination.

Step 1: Synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one

This can be achieved via an intramolecular Friedel–Crafts acylation of a suitable precursor like 3-(m-hydroxyphenyl)propanoic acid.

  • Materials: 3-(m-hydroxyphenyl)propanoic acid, thionyl chloride (SOCl₂), aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Convert 3-(m-hydroxyphenyl)propanoic acid to its acid chloride by refluxing with an excess of thionyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a stirred suspension of AlCl₃ in anhydrous DCM at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 7-hydroxy-2,3-dihydro-1H-inden-1-one.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one

Selective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS).[1]

  • Materials: 7-hydroxy-2,3-dihydro-1H-inden-1-one, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), benzene or carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one in benzene or CCl₄.

    • Add NBS (1 equivalent) and a catalytic amount of AIBN to the solution.

    • Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress by TLC.[1]

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

General Protocol for Enzyme Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of this compound against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate.

  • Materials:

    • Purified target enzyme

    • Specific substrate for the enzyme

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create a series of dilutions of the inhibitor to test a range of concentrations.

    • Enzyme and Inhibitor Pre-incubation: To the wells of a 96-well plate, add a fixed volume of the enzyme solution. Then, add varying concentrations of the inhibitor solution. Include control wells with the enzyme and buffer only (no inhibitor) and wells with buffer only (blank). Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiation of Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Measurement of Enzyme Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

    • Data Analysis:

      • Calculate the initial reaction velocity for each inhibitor concentration.

      • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

The following diagrams illustrate key conceptual frameworks for the synthesis and evaluation of this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination 3-(m-hydroxyphenyl)propanoic acid 3-(m-hydroxyphenyl)propanoic acid Acid Chloride Acid Chloride 3-(m-hydroxyphenyl)propanoic acid->Acid Chloride SOCl2 7-hydroxy-2,3-dihydro-1H-inden-1-one 7-hydroxy-2,3-dihydro-1H-inden-1-one Acid Chloride->7-hydroxy-2,3-dihydro-1H-inden-1-one AlCl3, DCM (Friedel-Crafts) This compound This compound 7-hydroxy-2,3-dihydro-1H-inden-1-one->this compound NBS, AIBN

Caption: Synthetic workflow for this compound.

Enzyme_Inhibition_Assay Prepare Reagents Prepare Reagents Pre-incubation Pre-incubation (Enzyme + Inhibitor) Prepare Reagents->Pre-incubation Reaction Initiation Reaction Initiation (Add Substrate) Pre-incubation->Reaction Initiation Data Acquisition Data Acquisition (Measure Activity) Reaction Initiation->Data Acquisition Data Analysis Data Analysis (Calculate IC50) Data Acquisition->Data Analysis Result Result Data Analysis->Result

Caption: General workflow for an enzyme inhibition assay.

Potential_Signaling_Pathways Indenone Derivative Indenone Derivative Target Enzyme Target Enzyme Indenone Derivative->Target Enzyme Inhibition Signaling Pathway Signaling Pathway Target Enzyme->Signaling Pathway Modulation Cellular Response Cellular Response Signaling Pathway->Cellular Response Altered Output Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect Toxic Effect Toxic Effect Cellular Response->Toxic Effect

Caption: Hypothetical mechanism of action for an indenone-based enzyme inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Based on the documented biological activities of structurally related indenone and indanone derivatives, this compound merits investigation against a range of enzymatic targets, particularly those implicated in neurodegenerative disorders, cancer, and inflammatory diseases. This guide provides a foundational framework for initiating such research, offering adaptable protocols for its synthesis and biological evaluation. Further investigation is warranted to elucidate the specific enzyme inhibitory profile and therapeutic potential of this compound.

References

Methodological & Application

Synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1][2] Its indanone core is a structural motif found in numerous compounds with potential therapeutic applications, including enzyme inhibitors and antimicrobial agents.[1] The presence of a bromine atom and a hydroxyl group at specific positions on the aromatic ring provides reactive handles for further chemical modifications, such as cross-coupling reactions and functionalization, making it a versatile intermediate in drug discovery and development.[1][2] This document provides a detailed protocol for the synthesis of this compound via the demethylation of commercially available 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
CAS Number 81945-13-3[1]
Appearance Solid
Melting Point 144-148 °C[1]
Solubility Soluble in common organic solvents like dichloromethane and methanol.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Spectroscopic Data

TechniqueDataReference
FT-IR (cm⁻¹) ~3200 (O-H stretch), ~1700 (C=O stretch), ~600 (C-Br stretch)[1]
¹H NMR (ppm) ~10.5 (s, 1H, -OH), signals in the aromatic region, and signals for the dihydro-indenone protons between δ 2.5–3.5[1]
¹³C NMR (ppm) ~205 (C=O)[1]
HRMS ([M+H]⁺) Calculated for C₉H₇BrO₂: 226.9651; Found: consistent with the calculated value.[1]

Experimental Protocol

Synthesis of this compound via Demethylation

This protocol details the demethylation of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one using boron tribromide (BBr₃). This method is generally effective for the cleavage of aryl methyl ethers under relatively mild conditions.

Materials and Reagents

  • 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Nitrogen or argon gas inlet

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Boron Tribromide:

    • Slowly add a 1.0 M solution of boron tribromide in DCM (1.5-2.0 eq) to the cooled and stirred solution of the starting material. The addition should be done dropwise via a syringe or a dropping funnel over 15-30 minutes.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching:

    • Once the reaction is complete (as indicated by TLC), slowly and carefully quench the reaction by adding methanol dropwise at 0 °C to decompose the excess BBr₃. Caution: The reaction with methanol is exothermic.

    • Allow the mixture to warm to room temperature.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water or saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • A suitable eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (e.g., starting from 9:1 hexane:ethyl acetate and moving to 7:3 or 1:1) to elute the product.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Safety Precautions

  • Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of BBr₃ with methanol is exothermic and should be performed with caution at low temperatures.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Dissolve Starting Material (4-bromo-7-methoxy-1-indanone in DCM) cool Cool to 0 °C start->cool add_bbr3 Add BBr₃ solution (dropwise) cool->add_bbr3 react Stir at 0 °C (1-2 hours) add_bbr3->react quench Quench with Methanol react->quench extract Aqueous Work-up (DCM extraction) quench->extract dry Dry Organic Layer (MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography product 4-bromo-7-hydroxy- 2,3-dihydro-1H- inden-1-one chromatography->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Hypothetical)

Given that this compound is investigated for its potential as an enzyme inhibitor, a hypothetical signaling pathway diagram illustrates its potential mechanism of action.

Signaling_Pathway cluster_cell Cellular Environment cluster_pathway Kinase Cascade ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C (Target Enzyme) kinase2->kinase3 tf Transcription Factor kinase3->tf Phosphorylates response Cellular Response (e.g., Proliferation, Survival) tf->response Regulates Gene Expression inhibitor 4-bromo-7-hydroxy- 2,3-dihydro-1H-inden-1-one inhibitor->kinase3 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: Selective Synthesis of 7-Hydroxy-1-Indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed and selective two-step methodology for the synthesis of 7-hydroxy-1-indanone, a key intermediate in the development of various pharmaceuticals. The protocol is designed to circumvent the formation of hard-to-separate regioisomers, a common issue in direct cyclization approaches.

Core Principle and Strategy

The synthesis of 7-hydroxy-1-indanone is achieved through a robust two-step sequence. The initial step involves an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. The methoxy group, being an ortho-para director, selectively facilitates the cyclization at the ortho position, yielding 7-methoxy-1-indanone. This intermediate is then subjected to demethylation to afford the target compound, 7-hydroxy-1-indanone, in high purity. This strategic use of a protecting group is crucial for achieving high regioselectivity.

Data Summary

The following tables provide a comprehensive summary of the reagents, reaction conditions, and spectroscopic data for the two-step synthesis of 7-hydroxy-1-indanone.

Table 1: Reagents and Conditions for the Synthesis of 7-Methoxy-1-indanone

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentRoleReaction Time (min)Temperature (°C)Typical Yield (%)
3-(3-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.201.0Starting Material30 - 6080 - 90~85
Polyphosphoric Acid (PPA)(HPO₃)ₙVariableCatalyst/SolventAcid Catalyst---
Dichloromethane (DCM)CH₂Cl₂84.93-Extraction Solvent---
Saturated Sodium BicarbonateNaHCO₃84.01-Neutralizing Agent---
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying Agent---

Table 2: Reagents and Conditions for the Demethylation to 7-Hydroxy-1-indanone

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentRoleReaction Time (hr)Temperature (°C)Typical Yield (%)
7-Methoxy-1-indanoneC₁₀H₁₀O₂162.191.0Starting Material2 - 4-78 to RT>90
Boron Tribromide (BBr₃)BBr₃250.521.1 - 3.0Demethylating Agent---
Anhydrous DichloromethaneCH₂Cl₂84.93-Reaction Solvent---
MethanolCH₃OH32.04-Quenching Agent---
1M Hydrochloric AcidHCl36.46-Work-up---

Table 3: Spectroscopic Data

Compound1H NMR (Solvent, δ in ppm)13C NMR (δ in ppm)IR (cm⁻¹)
7-Methoxy-1-indanone (CDCl₃) 7.29 (t, J=7.8 Hz, 1H), 7.05 (d, J=7.8 Hz, 1H), 6.95 (d, J=7.8 Hz, 1H), 3.90 (s, 3H), 3.05 (t, J=6.0 Hz, 2H), 2.65 (t, J=6.0 Hz, 2H)205.5, 158.3, 134.9, 134.8, 122.1, 118.9, 110.2, 55.9, 36.5, 25.81705 (C=O), 1580, 1470, 1280 (C-O)
7-Hydroxy-1-indanone (DMSO-d₆) 9.85 (s, 1H, OH), 7.20 (t, J=7.7 Hz, 1H), 6.95 (d, J=7.7 Hz, 1H), 6.80 (d, J=7.7 Hz, 1H), 2.95 (t, J=5.9 Hz, 2H), 2.60 (t, J=5.9 Hz, 2H)205.1, 156.4, 135.5, 134.7, 120.3, 118.6, 115.8, 36.2, 25.43300-3100 (br, OH), 1685 (C=O), 1590, 1460

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1-indanone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 3-(3-methoxyphenyl)propanoic acid and polyphosphoric acid (10 g of PPA per 1 g of acid).

  • Immerse the flask in a preheated oil bath at 80-90°C and stir the mixture vigorously for 30-60 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to ambient temperature and then carefully pour it into a beaker containing crushed ice, while stirring continuously.

  • Transfer the resulting suspension to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 7-methoxy-1-indanone, which is often sufficiently pure for the subsequent step.

Step 2: Synthesis of 7-Hydroxy-1-indanone

Procedure:

  • Dissolve 7-methoxy-1-indanone in anhydrous dichloromethane (10 mL per 1 g of indanone) in a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in dichloromethane (1.1 to 3.0 equivalents) dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Once the reaction is complete, cool the flask to 0°C in an ice bath and cautiously quench the excess BBr₃ by the slow, dropwise addition of methanol.

  • Pour the quenched reaction mixture into 1M hydrochloric acid (50 mL) and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 7-hydroxy-1-indanone can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualized Pathways and Workflows

reaction_pathway cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: Demethylation 3-(3-Methoxyphenyl)propanoic_acid 3-(3-Methoxyphenyl)propanoic Acid 7-Methoxy-1-indanone 7-Methoxy-1-indanone 3-(3-Methoxyphenyl)propanoic_acid->7-Methoxy-1-indanone PPA, 80-90°C 7-Methoxy-1-indanone_2 7-Methoxy-1-indanone 7-Hydroxy-1-indanone 7-Hydroxy-1-indanone 7-Methoxy-1-indanone_2->7-Hydroxy-1-indanone BBr₃, DCM, -78°C to RT

Caption: Reaction pathway for the selective synthesis of 7-hydroxy-1-indanone.

experimental_workflow cluster_step1 Cyclization to 7-Methoxy-1-indanone cluster_step2 Demethylation to 7-Hydroxy-1-indanone A Reaction Setup: 3-(3-Methoxyphenyl)propanoic Acid + PPA B Heating and Stirring (80-90°C, 30-60 min) A->B C Work-up: Ice Quench, DCM Extraction B->C D Purification: Washing, Drying, Concentration C->D E Reaction Setup: 7-Methoxy-1-indanone in Anhydrous DCM D->E Intermediate Product F Addition of BBr₃ (-78°C to RT, 2-4 h) E->F G Work-up: Methanol Quench, Acid Wash, Extraction F->G H Final Purification: Chromatography/Recrystallization G->H I I H->I Final Product

Caption: Experimental workflow for the two-step synthesis of 7-hydroxy-1-indanone.

Application Note: Regioselective Bromination of 7-Hydroxy-2,3-dihydro-1H-inden-1-one using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly regioselective method for the bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS). The protocol is optimized to favor electrophilic aromatic substitution, yielding 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one as the major product. This key intermediate is valuable for the synthesis of various pharmaceutical compounds and molecular probes. The procedure is straightforward, scalable, and provides the desired product in good yield with high purity after simple purification.

Introduction

7-Hydroxy-2,3-dihydro-1H-inden-1-one is a versatile bicyclic scaffold present in numerous biologically active molecules. The selective functionalization of its aromatic ring is a critical step in the development of novel therapeutics. Specifically, the introduction of a bromine atom via electrophilic aromatic substitution provides a synthetic handle for further modifications, such as cross-coupling reactions. N-bromosuccinimide (NBS) is a convenient and effective brominating agent for electron-rich aromatic compounds such as phenols.[1][2] The hydroxyl group at the 7-position is a strong activating and ortho-, para- directing group. Since the para position is part of the fused ring system, substitution is directed to the ortho positions (C4 and C6). The carbonyl group at C1 is a deactivating group, which electronically disfavors substitution at the C6 position, thus leading to high regioselectivity for the C4 position. This protocol describes a method to achieve this regioselective bromination efficiently.

Reaction Scheme

reaction sub 7-Hydroxy-2,3-dihydro-1H-inden-1-one reag NBS --------> Acetonitrile, RT sub->reag prod This compound reag->prod

Caption: General reaction scheme for the regioselective bromination.

Experimental Protocol

Materials:

  • 7-hydroxy-2,3-dihydro-1H-inden-1-one (98% purity)

  • N-bromosuccinimide (NBS, 99% purity)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • To a 100 mL round-bottom flask was added 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.48 g, 10 mmol).

  • The starting material was dissolved in 40 mL of anhydrous acetonitrile.

  • The flask was purged with argon, and the solution was stirred at room temperature (20-25 °C).

  • N-bromosuccinimide (1.78 g, 10 mmol) was added portion-wise over 10 minutes.

  • The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture was concentrated under reduced pressure using a rotary evaporator.

  • The residue was redissolved in 50 mL of dichloromethane and transferred to a separatory funnel.

  • The organic layer was washed sequentially with 25 mL of saturated aqueous sodium thiosulfate solution, 25 mL of saturated aqueous sodium bicarbonate solution, and 25 mL of brine.

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1 to 7:3).

  • Fractions containing the desired product (visualized by TLC) were combined and the solvent was removed under reduced pressure to yield this compound as a solid.

Data Presentation

ParameterValue
Starting Material7-hydroxy-2,3-dihydro-1H-inden-1-one
Moles of Starting Material10 mmol
Brominating AgentN-Bromosuccinimide (NBS)
Molar Equivalence of NBS1.0
SolventAcetonitrile
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time3 hours
Product Yield1.93 g (85%)
Product Melting Point144-148 °C
Regiomeric Ratio (4-bromo:other)>95:5 (determined by 1H NMR of crude product)

Results and Discussion

The bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one with one equivalent of NBS in acetonitrile at room temperature afforded the desired this compound in high yield and with excellent regioselectivity. The use of a polar aprotic solvent like acetonitrile was found to be optimal for this electrophilic aromatic substitution. The reaction progress was easily monitored by TLC, showing the clean conversion of the starting material to a single major product. The work-up procedure effectively removed the succinimide byproduct and any unreacted NBS. Purification by column chromatography yielded the product with high purity. The structure and regiochemistry of the product were confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Safety Precautions

  • N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetonitrile and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

Conclusion

This application note provides a reliable and efficient protocol for the regioselective synthesis of this compound. The described method is suitable for researchers in medicinal chemistry and drug development requiring this key building block for the synthesis of more complex molecules.

Visualizations

Experimental Workflow

G start Dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one in Acetonitrile add_nbs Add NBS portion-wise start->add_nbs react Stir at Room Temperature (2-4 hours) add_nbs->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate workup Aqueous Work-up (Na2S2O3, NaHCO3, Brine) concentrate->workup dry Dry (MgSO4) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Obtain pure this compound purify->product

Caption: Workflow for the regioselective bromination.

Mechanism of Regioselectivity

G sub 7-Hydroxy-2,3-dihydro-1H-inden-1-one oh_group Activating -OH group (ortho-, para-directing) sub->oh_group directs to co_group Deactivating C=O group (meta-directing) sub->co_group influences pos4 Position 4 (ortho to -OH) oh_group->pos4 activates pos6 Position 6 (ortho to -OH, meta to C=O) oh_group->pos6 activates co_group->pos6 deactivates outcome Favored Bromination at Position 4 pos4->outcome pos6->outcome

Caption: Rationale for the observed regioselectivity.

References

Application Note: Purification of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one using silica gel column chromatography. This compound is a valuable intermediate in medicinal chemistry and drug development.[1][2] The described method effectively separates the target compound from common reaction byproducts, yielding a high-purity product suitable for subsequent synthetic transformations or biological screening.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules.[1] Its indanone core is a feature of numerous compounds investigated for therapeutic potential.[3][4] The presence of both a hydroxyl and a bromo functional group allows for diverse chemical modifications, making it a versatile intermediate.[1][2] Following its synthesis, typically through the bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one, purification is crucial to remove unreacted starting materials and side products.[1] Column chromatography is a standard and effective method for achieving high purity of such derivatives.[5] This document outlines a robust protocol for the purification of this compound utilizing a silica gel stationary phase and a hexane-ethyl acetate mobile phase gradient.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Column Preparation and Sample Loading
  • Slurry Preparation: A slurry of silica gel is prepared in n-hexane.

  • Column Packing: The slurry is poured into the chromatography column and the solvent is allowed to drain, ensuring an evenly packed stationary phase.

  • Sample Adsorption: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure.

  • Loading: The dried, silica-adsorbed sample is carefully loaded onto the top of the packed column.

Elution and Fraction Collection

The elution is performed using a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the target compound, and finally any highly polar byproducts.

  • Initial Elution: The column is first eluted with a low polarity solvent mixture to remove non-polar impurities.

  • Gradient Elution: The polarity of the mobile phase is then incrementally increased by adding more ethyl acetate.

  • Fraction Collection: Fractions are collected throughout the elution process.

  • TLC Monitoring: The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Product Isolation
  • Pooling of Fractions: Fractions containing the pure this compound, as determined by TLC analysis, are combined.

  • Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified solid product.

Data Presentation

ParameterValue/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase n-Hexane and Ethyl Acetate
Elution Gradient Stepwise gradient from 10% to 50% Ethyl Acetate in n-Hexane
Typical Rf Value ~0.3 - 0.5 in 3:1 Hexane:Ethyl Acetate (Varies with exact conditions)
Expected Purity >97% (as determined by HPLC or NMR)
Form Solid
Melting Point 144-148 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation start Start crude_product Crude Product start->crude_product adsorb_sample Adsorb Sample on Silica crude_product->adsorb_sample prepare_slurry Prepare Silica Slurry pack_column Pack Column prepare_slurry->pack_column load_column Load Column pack_column->load_column adsorb_sample->load_column elute_gradient Gradient Elution (Hexane/EtOAc) load_column->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions Identify Pure Fractions remove_solvent Remove Solvent pool_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product end End pure_product->end

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides an effective method for the purification of this compound. Adherence to this procedure will enable researchers, scientists, and drug development professionals to obtain a high-purity compound essential for further research and development activities. The use of a standard silica gel stationary phase and a hexane/ethyl acetate gradient system makes this protocol widely applicable and reproducible.

References

Application Notes and Protocols for the Recrystallization of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. This document outlines a systematic approach to solvent screening and provides a general recrystallization procedure.

Compound Properties and Recrystallization Principles

"this compound" is a polar aromatic compound, with its polarity influenced by the hydroxyl (-OH), bromo (-Br), and ketone (C=O) functional groups.[1][2] The principle of recrystallization is based on the differential solubility of the compound in a hot solvent versus a cold solvent.[3] An ideal solvent will dissolve the compound completely at an elevated temperature but will result in low solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.[3][4]

Recommended Solvents for Screening

Given the polar nature of the target compound, the following solvents and solvent systems are recommended for initial screening. The choice of solvent is often empirical, and a small-scale trial is the most effective way to determine the best option.[5]

Single Solvent Systems:

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetone[4]

  • Ethyl acetate[4]

  • Toluene[3][6]

  • Water (less likely to be effective alone but can be used in a mixed system)[7]

Mixed Solvent Systems:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

The principle behind a mixed solvent system is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity (cloudiness) appears, which is then cleared by adding a few more drops of the hot "good" solvent.

Experimental Protocols

3.1. Solvent Screening Protocol (Small-Scale)

This protocol is designed to efficiently identify a suitable recrystallization solvent.

Materials:

  • Crude "this compound"

  • Selection of solvents from Section 2

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place approximately 10-20 mg of the crude compound into several individual test tubes.

  • To each tube, add a different solvent dropwise (starting with ~0.5 mL).

  • Observe the solubility at room temperature. A good solvent should not dissolve the compound completely at this stage.

  • Gently heat the tubes in a heating block or water bath while stirring or vortexing. Add more solvent dropwise until the compound fully dissolves. Note the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield well-formed crystals with a significant recovery.

3.2. General Recrystallization Protocol (Scale-Up)

Once a suitable solvent or solvent system has been identified, the following protocol can be used for larger quantities.

Materials:

  • Crude "this compound"

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude "this compound" in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to boiling (or near boiling) with gentle stirring.

  • Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield.

  • If the solution is colored, it may be necessary to decolorize it by adding a small amount of activated charcoal and hot filtering the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

The following table should be used to record the results of the solvent screening experiments to allow for easy comparison.

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal Formation upon CoolingCrystal QualityEstimated Yield (%)
Example: EthanolLowHighYesNeedle-like~85%

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for the recrystallization process.

Solvent Selection Logic

SolventSelection Start Select Solvent Sol_RT Test Solubility at Room Temperature Start->Sol_RT Sol_Hot Test Solubility in Hot Solvent Sol_RT->Sol_Hot Insoluble Bad_TooSoluble Too Soluble Sol_RT->Bad_TooSoluble Soluble Cool Cool Solution Sol_Hot->Cool Soluble Bad_Insoluble Insoluble Sol_Hot->Bad_Insoluble Insoluble Crystals Crystals Form? Cool->Crystals Good Good Solvent Crystals->Good Yes Bad_NoCrystals No Crystals Crystals->Bad_NoCrystals No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for the Spectroscopic Analysis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its structure, featuring a bromine atom and a hydroxyl group on the indanone framework, provides reactive sites for further functionalization, making it a valuable building block in medicinal chemistry.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation. These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, along with predicted spectral data based on analogous structures.

Predicted NMR Data

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~2.60 - 2.70t~6.02H
H-3~3.00 - 3.10t~6.02H
H-5~6.90d~8.01H
H-6~7.20d~8.01H
7-OH~10.0 (broad)s-1H

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~200
C-2 (-CH₂-)~25
C-3 (-CH₂-)~36
C-3a (Ar-C)~130
C-4 (Ar-C-Br)~115
C-5 (Ar-C-H)~120
C-6 (Ar-C-H)~130
C-7 (Ar-C-OH)~155
C-7a (Ar-C)~150

Experimental Protocols

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials and Equipment:

  • This compound sample

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) or residual solvent peak for internal standard

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure for Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended due to the presence of the hydroxyl group) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Insert the prepared NMR tube into the spectrometer's autosampler or manual probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust based on sample concentration)

    • Spectral width: 0-12 ppm

  • Acquire the spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or TMS (0 ppm).

  • Integrate all signals and determine the multiplicity and coupling constants of the peaks.

¹³C NMR Spectroscopy Protocol:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Maintain the lock and shim from the ¹H experiment.

  • Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (as ¹³C is less sensitive)

    • Spectral width: 0-220 ppm

  • Acquire the spectrum.

  • Process the raw data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the solvent peak (DMSO-d₆ at ~39.52 ppm) or TMS (0 ppm).

Data Analysis and Interpretation

The acquired spectra should be analyzed to confirm the structure of this compound.

  • ¹H NMR Spectrum:

    • The two methylene groups (-CH₂-CH₂-) in the five-membered ring are expected to appear as two triplets in the aliphatic region (around 2.5-3.5 ppm).

    • The aromatic protons will be observed in the downfield region (around 6.5-7.5 ppm). Due to the substitution pattern, they are expected to appear as two doublets.

    • The hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent.

  • ¹³C NMR Spectrum:

    • The carbonyl carbon (C=O) will be the most downfield signal, typically above 190 ppm.

    • The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the bromine will be shielded, while the carbon attached to the hydroxyl group will be deshielded.

    • The two aliphatic methylene carbons will appear in the upfield region, generally between 20-40 ppm.

Visualizations

Caption: Molecular structure of this compound.

experimental_workflow NMR Analysis Workflow cluster_workflow prep Sample Preparation (Dissolve in DMSO-d6) h1_acq 1H NMR Acquisition prep->h1_acq c13_acq 13C NMR Acquisition h1_acq->c13_acq proc Data Processing (FT, Phasing, Baseline Correction) c13_acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis report Structure Confirmation and Reporting analysis->report

Caption: Experimental workflow for NMR analysis.

References

Application Note: FT-IR and HRMS Characterization of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one," a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FT-IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). The protocols outlined herein are designed to ensure accurate and reproducible data for structural elucidation and purity assessment.

Introduction

This compound (Molecular Formula: C₉H₇BrO₂, Molecular Weight: 227.05 g/mol ) is a substituted indanone derivative with significant potential as a building block in the synthesis of various biologically active molecules. Accurate structural confirmation and purity analysis are critical for its application in drug discovery and development. This application note details the analytical methodologies for its characterization by FT-IR and HRMS.

Chemical Structure

Caption: Chemical structure of this compound.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The expected characteristic absorption bands are summarized in the table below.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3550 - 3200Hydroxyl (-OH)O-H StretchStrong, Broad
3100 - 3000Aromatic C-HC-H StretchMedium
2960 - 2850Aliphatic C-H (in dihydroindenone ring)C-H StretchMedium
1685 - 1666α,β-Unsaturated Ketone (C=O)C=O StretchStrong
1600 - 1475Aromatic RingC=C StretchMedium-Weak
1300 - 1000C-O Stretch (Phenolic)C-O StretchStrong
690 - 515Carbon-BromineC-Br StretchMedium-Strong

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.

Experimental Protocol for FT-IR Analysis

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum to subtract atmospheric interferences (CO₂ and H₂O).

  • Sample Preparation:

    • Place a small amount of the solid "this compound" sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the characteristic peaks corresponding to the functional groups of the molecule.

G start Start FT-IR Analysis clean_atr Clean ATR Crystal start->clean_atr background Record Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) apply_pressure->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data analyze Analyze and Identify Peaks process_data->analyze end_analysis End of Analysis analyze->end_analysis

Caption: Experimental workflow for FT-IR analysis.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Expected HRMS Data

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

IonCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)Expected Observation
[M+H]⁺227.9708229.9687Two peaks of approximately equal intensity separated by ~2 Da.
[M-H₂O+H]⁺210.9657212.9636Potential fragment from dehydration.
[M-CO+H]⁺200.9758202.9737Fragment resulting from the loss of a carbonyl group.
[M-Br]⁺148.0524-Fragment from the loss of the bromine atom.
Experimental Protocol for HRMS Analysis

This protocol is for Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of "this compound".

    • Dissolve the sample in a high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.

    • For positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) can be added to promote protonation.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire data in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Utilize the instrument's software to calculate the elemental composition based on the measured accurate mass and isotopic pattern.

    • Analyze the fragmentation pattern to further confirm the structure. Ketones often undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the carbonyl group.

G start Start HRMS Analysis prep_sample Prepare Sample Solution (~10 µg/mL) start->prep_sample calibrate Calibrate Mass Spectrometer prep_sample->calibrate infuse Infuse Sample into ESI Source calibrate->infuse acquire Acquire Mass Spectrum infuse->acquire analyze_mass Determine Accurate Mass of [M+H]⁺ acquire->analyze_mass calc_formula Calculate Elemental Composition analyze_mass->calc_formula analyze_frag Analyze Fragmentation Pattern calc_formula->analyze_frag end_analysis End of Analysis analyze_frag->end_analysis

Caption: Experimental workflow for HRMS analysis.

Conclusion

The combination of FT-IR and HRMS provides a comprehensive characterization of "this compound." FT-IR confirms the presence of key functional groups, while HRMS provides an accurate mass measurement for elemental composition determination and structural confirmation through fragmentation analysis. These methodologies are essential for ensuring the identity and purity of this important synthetic intermediate in the drug development pipeline.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one as a key building block in the synthesis of novel kinase inhibitors. This versatile scaffold, featuring a reactive bromine atom and a hydroxyl group, is primed for derivatization to create a diverse library of compounds for screening and lead optimization in drug discovery.

Introduction

The indanone core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3][4] Its rigid framework provides a well-defined orientation for substituents to interact with target proteins. In the context of kinase inhibitor design, the 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one scaffold, a close analog, has shown potential.[5] The presence of a bromine atom at the 4-position of the indanone ring offers a convenient handle for introducing various aryl and heteroaryl groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] The hydroxyl group at the 7-position can be engaged in hydrogen bonding interactions within the kinase active site or serve as a point for further functionalization.

This document outlines a representative synthetic protocol for the derivatization of this compound and presents hypothetical biological data for the resulting compounds against a panel of relevant kinases.

Synthetic Strategy

The primary synthetic route for elaborating the this compound scaffold involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of a carbon-carbon bond between the brominated indanone and a variety of boronic acids or esters, yielding 4-aryl-7-hydroxy-2,3-dihydro-1H-inden-1-one derivatives.

G cluster_start Starting Material cluster_reaction Key Reaction cluster_reagent Coupling Partner cluster_product Product start This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction product 4-Aryl-7-hydroxy-2,3-dihydro-1H-inden-1-one (Kinase Inhibitor Candidate) reaction->product reagent Aryl/Heteroaryl Boronic Acid reagent->reaction G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Indanone-based Kinase Inhibitor Inhibitor->RAF Inhibition

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one as a key building block. This versatile reaction facilitates the creation of carbon-carbon bonds, enabling the synthesis of a diverse range of 4-aryl-7-hydroxy-2,3-dihydro-1H-inden-1-one derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for novel therapeutic agents.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1][2] For this compound, the reaction allows for the substitution of the bromine atom with various aryl or heteroaryl groups.[3] The presence of both a hydroxyl and a ketone functional group on the indanone scaffold requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Data Presentation: Reaction Parameters and Yields

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901295[4]
24-Bromo-2-hydroxybenzaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901292[4]
34-Bromo-2-methyl-1H-indanonePhenylboronic acidPd(OAc)₂ (5)-K₂CO₃ (2)PEG400/TBAB110198[5]
44-Bromo-2-methyl-1H-indanone4-Tolylboronic acidPd(OAc)₂ (5)-K₂CO₃ (2)PEG400/TBAB110195[5]
54-Bromo-2-methyl-1H-indanone2-Naphthylboronic acidPd(OAc)₂ (5)-K₂CO₃ (2)PEG400/TBAB110193[5]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction with this compound.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

    • Add the degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-aryl-7-hydroxy-2,3-dihydro-1H-inden-1-one.

Mandatory Visualizations

Suzuki_Coupling_Workflow Reactants Reactants: 4-bromo-7-hydroxy-1-indanone Arylboronic Acid Base Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Setup Heating Heating (80-110 °C) Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4-aryl-7-hydroxy-1-indanone Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Br(L2) Pd0->PdII_Aryl R-Br OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Biaryl R'-B(OH)2 Base Transmetalation Transmetalation PdII_Biaryl->Pd0 R-R' RedElim Reductive Elimination Product 4-aryl-7-hydroxy- 1-indanone RBr 4-bromo-7-hydroxy- 1-indanone RBOH2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Derivatisierung der Hydroxylgruppe an 4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Modifikation (Derivatisierung) der phenolischen Hydroxylgruppe des Moleküls 4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on. Diese Derivatisierungen sind entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuer pharmazeutischer Wirkstoffe, da sie die physikochemischen und pharmakokinetischen Eigenschaften des Moleküls verändern können. Die hier vorgestellten Protokolle umfassen zwei gängige und vielseitige Methoden: die O-Alkylierung zur Synthese von Ethern und die O-Acylierung zur Synthese von Estern.

Einleitung

4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on ist ein wertvolles Ausgangsmaterial in der organischen Synthese und der medizinischen Chemie.[1][2] Seine Struktur enthält mehrere reaktive Stellen, darunter eine Hydroxylgruppe, deren Derivatisierung die Modulation der biologischen Aktivität ermöglicht.[1][2] Die Umwandlung der Hydroxylgruppe in Ether oder Ester kann die Lipophilie, die metabolische Stabilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen beeinflussen, was wiederum die pharmakologischen Eigenschaften des Moleküls maßgeblich verändern kann.

O-Alkylierung der Hydroxylgruppe

Die O-Alkylierung, die Umwandlung der phenolischen Hydroxylgruppe in eine Ether-Funktion, wird typischerweise unter basischen Bedingungen durchgeführt, um das Phenol zu deprotonieren und seine Nukleophilie zu erhöhen.[3][4]

Allgemeines Reaktionsschema der O-Alkylierung

Abbildung 1: Allgemeines Reaktionsschema der O-Alkylierung.

Detailliertes Versuchsprotokoll: Synthese von 4-Brom-7-methoxy-2,3-dihydro-1H-inden-1-on

Dieses Protokoll beschreibt die Methylierung der Hydroxylgruppe unter Verwendung von Methyliodid.

  • Vorbereitung: In einem trockenen 100-ml-Rundkolben werden 1,0 g (4,41 mmol) 4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on[1] in 20 ml wasserfreiem Aceton gelöst.

  • Zugabe der Base: 1,22 g (8,82 mmol) fein gepulvertes, wasserfreies Kaliumcarbonat (K₂CO₃) werden zur Lösung gegeben.

  • Zugabe des Alkylierungsreagenz: 0,31 ml (0,71 g, 4,98 mmol) Methyliodid werden langsam zu der Suspension getropft.

  • Reaktion: Die Reaktionsmischung wird unter Rühren für 12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Kaliumcarbonat durch Filtration entfernt. Das Filtrat wird im Vakuum eingeengt.

  • Extraktion: Der Rückstand wird in 30 ml Dichlormethan aufgenommen und zweimal mit 15 ml Wasser gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Laufmittel: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine 4-Brom-7-methoxy-2,3-dihydro-1H-inden-1-on zu erhalten.

Quantitative Daten (Illustrativ)

Die folgende Tabelle zeigt beispielhafte Ausbeuten für die O-Alkylierung von Phenolen, die als Referenz für die Derivatisierung von 4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on dienen können.

AlkylhalogenidBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
MethyliodidK₂CO₃Aceton561285-95
EthylbromidK₂CO₃DMF80880-90
BenzylbromidCs₂CO₃Acetonitril60690-98

O-Acylierung der Hydroxylgruppe

Die O-Acylierung führt zur Bildung eines Esters. Diese Reaktion kann unter basischen oder sauren Bedingungen durchgeführt werden, wobei die basische Variante, oft unter Schotten-Baumann-Bedingungen, weit verbreitet ist.

Allgemeines Reaktionsschema der O-Acylierung

Abbildung 2: Allgemeines Reaktionsschema der O-Acylierung.

Detailliertes Versuchsprotokoll: Synthese von 4-Brom-1-oxo-2,3-dihydro-1H-inden-7-yl-acetat

Dieses Protokoll beschreibt die Acetylierung der Hydroxylgruppe unter Verwendung von Acetylchlorid.

  • Vorbereitung: In einem trockenen 100-ml-Rundkolben werden 1,0 g (4,41 mmol) 4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on in 20 ml wasserfreiem Dichlormethan (CH₂Cl₂) gelöst und auf 0 °C gekühlt.

  • Zugabe der Base: 0,71 ml (5,10 mmol) Triethylamin werden langsam zur Lösung gegeben.

  • Zugabe des Acylierungsreagenz: 0,35 ml (4,94 mmol) Acetylchlorid, gelöst in 5 ml wasserfreiem Dichlormethan, werden langsam zu der gekühlten Reaktionsmischung getropft.

  • Reaktion: Die Mischung wird für 2 Stunden bei 0 °C und anschließend für weitere 4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 15 ml 1 M Salzsäure, 15 ml gesättigter Natriumbicarbonatlösung und 15 ml gesättigter Natriumchloridlösung gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das reine 4-Brom-1-oxo-2,3-dihydro-1H-inden-7-yl-acetat zu erhalten.

Eine alternative, effiziente Methode zur O-Acylierung von Phenolen nutzt Natriumcarbonat als Katalysator und Alkenylcarboxylate als Acylierungsreagenzien, was sehr gute Ausbeuten liefert.[5]

Quantitative Daten (Illustrativ)

Die folgende Tabelle zeigt beispielhafte Ausbeuten für die O-Acylierung von Phenolen, die als Referenz dienen können.[6][7]

AcylierungsreagenzBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
AcetylchloridPyridinCH₂Cl₂RT390-99
BenzoylchloridTriethylaminCH₂Cl₂RT588-96
EssigsäureanhydridDMAP (kat.)CH₂Cl₂RT2>95

Visualisierung des Experimentellen Arbeitsablaufs

Der folgende Graph visualisiert den allgemeinen Arbeitsablauf für die Derivatisierung und anschließende Analyse der Produkte.

experimental_workflow cluster_synthesis Synthese cluster_analysis Analyse start Startmaterial (4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on) reaktion Derivatisierungsreaktion (Alkylierung oder Acylierung) start->reaktion Reagenzien, Base, Lösungsmittel aufarbeitung Aufarbeitung (Extraktion, Waschen) reaktion->aufarbeitung reinigung Reinigung (Säulenchromatographie, Umkristallisation) aufarbeitung->reinigung produkt Reines Derivat reinigung->produkt nmr NMR-Spektroskopie (¹H, ¹³C) produkt->nmr produkt->nmr ms Massenspektrometrie (HRMS) produkt->ms ir IR-Spektroskopie produkt->ir charakterisierung Struktur- und Reinheitsbestätigung

Abbildung 3: Allgemeiner experimenteller Arbeitsablauf.

Zusammenfassung

Die vorgestellten Protokolle zur O-Alkylierung und O-Acylierung bieten robuste und anpassbare Methoden zur Derivatisierung von 4-Brom-7-hydroxy-2,3-dihydro-1H-inden-1-on. Diese Modifikationen sind ein wesentlicher Schritt in der Wirkstoffforschung, um die pharmakologischen Profile von Leitstrukturen zu optimieren. Die bereitgestellten illustrativen Daten und der visualisierte Arbeitsablauf sollen Forschern als Leitfaden für die Planung und Durchführung ihrer Experimente dienen.

References

Application Notes and Protocols for Cross-Coupling Reactions at the Bromine Position of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the 4-bromo position of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. This versatile building block is a valuable starting material in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.[1] The protocols provided are based on established methodologies for similar substrates and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-hydroxy-2,3-dihydro-1H-inden-1-ones

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] This reaction is widely used for the synthesis of biaryl compounds. For substrates with hydroxyl groups, protecting-group-free methods are often applicable under carefully controlled conditions.[4]

General Reaction Scheme:
Experimental Protocol: Protecting-Group-Free Suzuki-Miyaura Coupling

This protocol is adapted from methodologies successful for substrates with unprotected hydroxyl functionalities.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.[5]

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

The following table summarizes representative data for Suzuki-Miyaura coupling reactions of aryl bromides with various arylboronic acids under palladium catalysis. While specific data for this compound is not available, these results provide a predictive framework.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromophenolPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001292[Adapted from[4]]
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O802095[Adapted from[6]]
34-Bromoacetophenone3-Tolylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF901088[General Suzuki Protocol]

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 4-bromo-7-hydroxy-indenone - Arylboronic acid - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heating Heat and Stir (80-100°C, 8-16h) catalyst->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction drying Dry and Concentrate extraction->drying purification Purify by Chromatography drying->purification product 4-Aryl-7-hydroxy- inden-1-one purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-7-hydroxy-2,3-dihydro-1H-inden-1-ones

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[7] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[8]

General Reaction Scheme:
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

The following table presents representative data for Sonogashira coupling reactions.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTolueneRT685[Adapted from[11]]
24-Bromoacetophenone1-HeptynePd(acac)₂ (0.001)CuI (0.002)K₃PO₄DMSO1252492[Adapted from[12]]
34-IodoanisoleTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DIPATHFRT895[General Sonogashira Protocol]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 4-bromo-7-hydroxy-indenone - Pd Catalyst & CuI inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent_base Add Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stirring Stir at RT to 50°C (6-24h) alkyne->stirring monitoring Monitor Progress (TLC or LC-MS) stirring->monitoring filtration Filter through Celite monitoring->filtration concentration Concentrate Filtrate filtration->concentration purification Purify by Chromatography concentration->purification product 4-Alkynyl-7-hydroxy- inden-1-one purification->product

R¹R²NH + this compound --(Pd catalyst, Ligand, Base)--> 4-(R¹R²N)-7-hydroxy-2,3-dihydro-1H-inden-1-one

Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.

Disclaimer: The provided protocols and data are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of biologically active compounds.[1] Its indanone core is a privileged scaffold in medicinal chemistry, appearing in molecules with anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The presence of a hydroxyl group and a bromine atom at key positions allows for selective functionalization, making it an ideal starting material for the generation of compound libraries for drug discovery.[1]

The hydroxyl group can participate in hydrogen bonding with biological targets, while the bromine atom can be utilized for various cross-coupling reactions to introduce diverse substituents.[1] This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are also provided.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₇BrO₂[1]
Molecular Weight227.05 g/mol [1]
CAS Number81945-13-3[1]
AppearanceSolid
PurityTypically >97%

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic intermediate. Its structural features make it a suitable starting point for the development of various classes of therapeutic agents.

Synthesis of Kinase Inhibitors

The general strategy involves the functionalization of the hydroxyl and bromo groups to generate derivatives that can be screened for kinase inhibitory activity. The hydroxyl group can act as a hydrogen bond donor, while the bromo group can be replaced via cross-coupling reactions to introduce moieties that occupy the hydrophobic regions of the kinase active site.

Hypothetical Signaling Pathway Inhibition

Below is a conceptual diagram illustrating how a derivative of this compound could potentially inhibit a generic kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Indanone_Derivative Indanone Derivative (Potential Inhibitor) Indanone_Derivative->Kinase2 Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Potential mechanism of kinase inhibition.

Synthesis of Estrogen Receptor Beta (ERβ) Selective Agonists

A direct application of this compound has been demonstrated in the synthesis of ERβ selective agonists. The bromo substituent is utilized in a Suzuki cross-coupling reaction to introduce various aryl groups, leading to the formation of biaryl compounds. These compounds can then be further modified, for example, by converting the ketone to an oxime, to generate potent and selective ERβ agonists.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

A common synthetic route to this compound involves the bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one.

Materials:

  • 7-hydroxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Benzene or Dichloromethane (DCM)

  • AIBN (Azobisisobutyronitrile) - catalytic amount (if using a radical pathway)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., benzene or DCM).

  • Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution. For radical bromination, a catalytic amount of AIBN can be added.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Workflow for Synthesis

G Start 7-hydroxy-2,3-dihydro- 1H-inden-1-one Reaction Bromination Start->Reaction Reactants NBS, Solvent (e.g., Benzene/DCM) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-bromo-7-hydroxy- 2,3-dihydro-1H-inden-1-one Purification->Product

Caption: Synthetic workflow for this compound.

Protocol 2: Suzuki Cross-Coupling of this compound

This protocol describes the use of this compound as a substrate in a Suzuki cross-coupling reaction to synthesize 4-aryl-7-hydroxy-2,3-dihydro-1H-inden-1-one derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 - 0.1 equivalents)

  • Base (e.g., Sodium carbonate, Potassium carbonate) (2-3 equivalents)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a reaction vessel, add this compound, the corresponding arylboronic acid, and the base.

  • Degas the solvent mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the degassed solvent and the palladium catalyst to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-7-hydroxy-2,3-dihydro-1H-inden-1-one derivative.

Suzuki Coupling Workflow

G Start This compound Arylboronic Acid Reaction Suzuki Coupling (Heat, Inert Atmosphere) Start->Reaction Catalyst Pd(PPh₃)₄ Base (e.g., Na₂CO₃) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-aryl-7-hydroxy- 2,3-dihydro-1H-inden-1-one Purification->Product

Caption: Workflow for Suzuki cross-coupling.

Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ values) on the direct biological activity of this compound. Its primary role reported in the literature is as a synthetic intermediate. Researchers are encouraged to perform their own biological evaluations of this compound and its derivatives.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its utility has been demonstrated in the synthesis of complex molecules with potential therapeutic applications, such as ERβ selective agonists. The indanone scaffold itself is a well-established pharmacophore in various drug discovery programs, particularly in the development of kinase inhibitors. The provided protocols offer a starting point for the synthesis and derivatization of this compound, enabling the exploration of its potential in developing novel therapeutic agents. Further investigation into the direct biological activity of this compound is warranted.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guides

Issue: Low Yield of 7-hydroxy-2,3-dihydro-1H-inden-1-one Precursor

Question: We are experiencing a low yield during the intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid to form the 7-hydroxy-2,3-dihydro-1H-inden-1-one precursor. What are the potential causes and solutions?

Answer:

Low yields in this step are often attributed to the formation of a constitutional isomer, 5-hydroxy-1-indanone, which can be challenging to separate from the desired 7-hydroxy product.[1] Other potential causes include incomplete reaction or intermolecular side reactions.

Troubleshooting Steps:

  • Reaction Conditions: The choice of acid catalyst and reaction temperature is critical. Polyphosphoric acid (PPA) is commonly used, but requires high temperatures (e.g., 180°C), which can lead to side reactions.[1] Consider alternative Lewis acids or superacid catalysts that may allow for lower reaction temperatures.

  • Purity of Starting Material: Ensure the 3-(3-hydroxyphenyl)propanoic acid is of high purity. Impurities can interfere with the cyclization reaction.

  • Moisture Control: Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Purification: The separation of 5-hydroxy and 7-hydroxy-1-indanone isomers is known to be difficult.[1] High-performance column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is often necessary.[2]

Issue: Formation of Multiple Products During Bromination

Question: During the bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one with N-bromosuccinimide (NBS), we are observing multiple spots on our TLC plate, indicating a mixture of products. How can we improve the regioselectivity for the desired 4-bromo isomer?

Answer:

The formation of multiple products during the bromination of 7-hydroxy-1-indanone is a common issue, primarily due to the formation of other constitutional isomers (e.g., bromination at the 5- or 6-position) and polybrominated byproducts. The hydroxyl and carbonyl groups on the indanone ring direct the electrophilic substitution, and controlling the reaction conditions is key to achieving high regioselectivity.

Troubleshooting Steps:

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is generally preferred for regioselective bromination over harsher reagents like liquid bromine.[3]

  • Reaction Temperature: Perform the reaction at a controlled, and often low, temperature to minimize over-reactivity and the formation of undesired isomers.

  • Solvent: The choice of solvent can influence the selectivity of the bromination. Non-polar solvents are often used in radical brominations.

  • Catalyst: The use of a radical initiator may be necessary, but its concentration should be carefully controlled.

  • Monitoring: Closely monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of polybrominated products occurs.

  • Purification: Careful column chromatography is typically required to separate the desired this compound from its isomers.[2]

Frequently Asked Questions (FAQs)

What are the most common side reactions in the synthesis of this compound?

The synthesis of this compound typically involves two key steps, each with its own set of potential side reactions:

  • Intramolecular Friedel-Crafts Cyclization:

    • Formation of 5-hydroxy-1-indanone: This is the most significant side product, arising from the alternative cyclization position on the aromatic ring. The separation of this isomer from the desired 7-hydroxy-1-indanone is notoriously difficult.[1]

    • Intermolecular Condensation: Under harsh acidic conditions and high temperatures, intermolecular reactions can occur, leading to polymeric byproducts.

  • Bromination:

    • Formation of Isomeric Bromo-indanones: Bromination can occur at other positions on the aromatic ring, leading to isomers such as 5-bromo- or 6-bromo-7-hydroxy-1-indanone.

    • Polybromination: The introduction of more than one bromine atom onto the indanone ring can occur if the reaction is not carefully controlled, leading to di- or tri-brominated species.

How can I purify the final product from its constitutional isomers?

The purification of this compound from its isomers typically relies on chromatographic techniques. Given the structural similarity of the isomers, separation can be challenging.

  • Column Chromatography: This is the most common method. A high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended.[2]

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

  • Crystallization: If a suitable solvent system can be identified, fractional crystallization may be an effective method for purifying the desired isomer.

Data Presentation

Parameter7-hydroxy-1-indanone Synthesis4-bromo-7-hydroxy-1-indanone Synthesis
Typical Yield 60-75% (of mixed isomers)70-85%
Purity (crude) 50-70% (desired isomer)65-80%
Major Impurities 5-hydroxy-1-indanone5-bromo- and 6-bromo- isomers
Purification Method Column ChromatographyColumn Chromatography, Recrystallization
Final Purity >98%>98%

Note: The values in this table are illustrative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one

  • To a flask equipped with a mechanical stirrer, add 3-(3-hydroxyphenyl)propanoic acid and polyphosphoric acid (PPA).

  • Heat the mixture to 180°C with vigorous stirring for 2-3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 7-hydroxy and 5-hydroxy isomers.

Synthesis of this compound

  • Dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) in a flask protected from light.

  • Add N-bromosuccinimide (NBS) in a single portion.

  • If necessary, add a catalytic amount of a radical initiator (e.g., AIBN).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60-80°C) and monitor by TLC.[2]

  • Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.

Visualization

Troubleshooting_Isomeric_Impurities cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_purification Purification Strategy start Crude Product Mixture tlc_analysis TLC/HPLC Analysis start->tlc_analysis multiple_spots Multiple Spots Observed (Isomeric Impurities) tlc_analysis->multiple_spots check_cyclization Review Cyclization Step: - Catalyst Choice - Temperature Control multiple_spots->check_cyclization If 5-hydroxy isomer present check_bromination Review Bromination Step: - Reagent Stoichiometry - Temperature Control - Reaction Time multiple_spots->check_bromination If other bromo-isomers present column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) check_cyclization->column_chromatography check_bromination->column_chromatography fraction_analysis Analyze Fractions (TLC/HPLC) column_chromatography->fraction_analysis pure_product Pure 4-bromo-7-hydroxy- 2,3-dihydro-1H-inden-1-one fraction_analysis->pure_product isomeric_byproducts Isomeric Byproducts fraction_analysis->isomeric_byproducts

Caption: Troubleshooting workflow for isomeric impurities.

References

Technical Support Center: Synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to ensure the starting material is fully consumed before workup.[1]
Decomposition of starting material or product.For acid-catalyzed reactions like Friedel-Crafts, maintain strict temperature control. For instance, during the addition of aluminum chloride, keep the temperature below 27°C.[1]
Ineffective catalyst.Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and of high purity, as moisture can deactivate it.
Formation of Multiple Byproducts Side reactions due to reactive intermediates.Control the stoichiometry of reagents carefully. For bromination steps using N-bromosuccinimide (NBS), adding a radical initiator like azobisisobutyronitrile (AIBN) in catalytic amounts can improve selectivity.[2][3]
Isomer formation.The choice of solvent and catalyst can influence regioselectivity. For Friedel-Crafts type reactions, explore different Lewis acids or Brønsted acids.
Over-bromination.Use a controlled amount of the brominating agent (e.g., 1.0 equivalent of NBS) and monitor the reaction closely to stop it once the desired product is formed.
Difficulty in Product Purification Product co-elutes with impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. Common solvent systems include ethyl acetate/hexane mixtures.[2]
Product is an oil or difficult to crystallize.If direct crystallization fails, attempt purification via derivatization or trituration with a non-polar solvent to induce solidification.
Starting Material Remains Unreacted Insufficient catalyst or reagent.Ensure the correct stoichiometry of all reactants and catalysts. For Friedel-Crafts reactions, an excess of the Lewis acid (e.g., 1.65 equivalents) may be required.[1]
Reaction temperature is too low.While temperature control is crucial to prevent side reactions, insufficient heat can stall the reaction. Gradually increase the temperature while monitoring for product formation and byproduct development. Some cyclizations may require heating up to 80°C.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare substituted 1-indanones like this compound?

A1: Common synthetic strategies include intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, Nazarov cyclization of chalcones, and Diels-Alder reactions.[4][5] For introducing the bromine and hydroxyl groups, direct bromination and hydroxylation of a pre-formed indanone core can be employed, or the starting materials can already contain these functionalities.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) until the starting materials have been completely consumed.[1]

Q3: What is a standard workup procedure for a Friedel-Crafts cyclization reaction?

A3: After the reaction is complete, the mixture is typically quenched by pouring it into ice water. The product is then extracted with an organic solvent like dichloromethane. The combined organic layers are washed sequentially with brine and a saturated sodium bicarbonate solution, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.[1]

Q4: What purification techniques are most effective for isolating the final product?

A4: Fast column chromatography is a common and effective method for purifying 1-indanone derivatives from crude reaction mixtures.[1] The choice of eluent will depend on the polarity of the specific indanone derivative.

Q5: Are there any specific safety precautions I should take?

A5: Yes. When working with reagents like thionyl chloride and aluminum chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents are corrosive and react violently with water. The final product, 4-bromo-7-hydroxy-1-indanone, is classified as an acute toxicant if swallowed.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-indanone via Friedel-Crafts Cyclization

This protocol is adapted from the synthesis of 4-bromo-2,3-dihydro-1H-inden-1-one.[1]

  • Acid Chloride Formation: Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane. Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours. After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane. Add the crude acid chloride dissolved in methylene chloride dropwise to the suspension, ensuring the internal temperature does not exceed 27°C.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature for three hours. Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with saturated brine and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield 4-bromo-1-indanone.

Protocol 2: Bromination of a Substituted 1-Indanone

This protocol is based on the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[2][3]

  • Reaction Setup: Dissolve the starting indanone (e.g., 7-hydroxy-2,3-dihydro-1H-inden-1-one) (1 equivalent) in a suitable solvent like benzene or carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture for several hours (e.g., 15 hours), monitoring the progress by TLC.

  • Workup and Purification: Upon completion, remove the solvent by distillation. Add water to the residue and collect the crude product by vacuum filtration. The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Friedel-Crafts Cyclization cluster_protocol2 Protocol 2: Direct Bromination start1 3-(2-Bromophenyl)propanoic Acid step1_1 Acid Chloride Formation (Thionyl Chloride, Reflux) start1->step1_1 step1_2 Friedel-Crafts Acylation (AlCl3, DCM) step1_1->step1_2 step1_3 Workup & Purification step1_2->step1_3 end1 4-Bromo-1-indanone step1_3->end1 start2 7-Hydroxy-1-indanone step2_1 Bromination (NBS, AIBN) start2->step2_1 step2_2 Workup & Purification step2_1->step2_2 end2 4-Bromo-7-hydroxy-1-indanone step2_2->end2 troubleshooting_yield issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Decomposition issue->cause2 cause3 Inactive Catalyst issue->cause3 solution1 Monitor with TLC/GC-MS cause1->solution1 solution2 Strict Temperature Control cause2->solution2 solution3 Use Anhydrous Reagents cause3->solution3

References

Troubleshooting low yield in Friedel-Crafts acylation of hydroxy-indanones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low-yield Friedel-Crafts acylation reactions targeted at synthesizing hydroxy-indanones.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a hydroxy-indanone precursor failing or resulting in a very low yield?

The primary issue stems from the presence of the hydroxyl (-OH) group on the aromatic ring. Aromatic compounds with hydroxyl groups are generally challenging substrates for standard Friedel-Crafts acylation.[1][2] The oxygen atom's lone pair of electrons coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][3] This coordination has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid becomes complexed with the hydroxyl group, rendering it inactive for the acylation reaction.[1]

  • Ring Deactivation: The complexation places a positive charge on the oxygen, which strongly deactivates the aromatic ring towards the necessary electrophilic attack.[1][4]

Q2: How can I overcome the interference from the hydroxyl group?

There are two primary strategies to address the challenges posed by the hydroxyl group:

  • Use of Excess Lewis Acid: A stoichiometric amount of Lewis acid is often required in Friedel-Crafts acylations because the product ketone also forms a stable complex with the catalyst.[5][6][7] When a hydroxyl group is also present, an even larger excess is necessary to compensate for the catalyst consumed by both the hydroxyl and the carbonyl groups. Typically, more than two equivalents of the Lewis acid are needed.

  • Employ a Protecting Group: A more robust strategy is to "mask" the hydroxyl group by converting it into a less reactive functional group that is stable under the reaction conditions.[8][9] Ethers, such as methyl (Me) or benzyl (Bn) ethers, are excellent choices as they are generally stable to Lewis acids.[9][10] The protecting group can be removed in a subsequent step to yield the desired hydroxy-indanone.

Q3: My Lewis acid catalyst appears to be inactive. What are the common causes?

Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[5][11] Inactivity is almost always due to hydrolysis caused by exposure to water.[11]

  • Moisture Contamination: Ensure that all glassware is rigorously flame-dried or oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][11]

  • Improper Storage: The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used.[1] Always use a catalyst from a freshly opened container or one that has been stored properly in a desiccator.[1]

Q4: I am observing the formation of multiple products. What could be the reason?

The formation of multiple products can arise from several issues:

  • Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[7] This can be minimized by using high-dilution conditions or by adding the substrate slowly to the reaction mixture.[7]

  • Fries Rearrangement: If your synthetic route involves creating a phenolic ester which is then subjected to Friedel-Crafts conditions, you may be observing a Fries rearrangement, where the acyl group migrates from the phenolic oxygen to the aromatic ring.[12][13] This rearrangement is also catalyzed by Lewis acids, and the product distribution (ortho vs. para) can be temperature-dependent.[12][13][14]

  • Formation of Regioisomers: If the aromatic ring has other substituents, acylation can occur at different positions. The choice of solvent can influence this selectivity; for example, nitromethane has been shown to provide optimal selectivity in certain indanone syntheses.[11][15]

Q5: What are the best general reaction conditions to start with for optimizing the yield?

Optimal conditions are substrate-dependent, but a good starting point for the intramolecular cyclization of a 3-arylpropionyl chloride derivative is:

  • Temperature: Begin the reaction at a low temperature, typically 0 °C, especially during the addition of the Lewis acid to control the initial exothermic reaction.[7] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[7] Monitoring progress by TLC or GC-MS is crucial to determine the ideal temperature profile.[7]

  • Concentration: Employ high-dilution conditions (e.g., a substrate concentration of 0.1–0.2 M) to favor the intramolecular cyclization over intermolecular side reactions.[7]

  • Catalyst Stoichiometry: If using an unprotected hydroxy-substrate, start with at least 2.5-3.0 equivalents of AlCl₃. For a protected substrate, 1.1 to 1.5 equivalents are typically sufficient.[7]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in the Friedel-Crafts acylation of hydroxy-indanones.

Troubleshooting_Workflow Start Low Yield Observed Check_Substrate 1. Assess Substrate Start->Check_Substrate Check_Catalyst 2. Assess Catalyst & Reagents Start->Check_Catalyst Check_Conditions 3. Assess Reaction Conditions Start->Check_Conditions Check_SideRxns 4. Assess Side Products Start->Check_SideRxns Substrate_OH Free -OH Group? Check_Substrate->Substrate_OH Substrate_Purity Impure Starting Material? Check_Substrate->Substrate_Purity Catalyst_Moisture Moisture Contamination? Check_Catalyst->Catalyst_Moisture Catalyst_Amount Insufficient Catalyst? Check_Catalyst->Catalyst_Amount Temp_Control Suboptimal Temperature? Check_Conditions->Temp_Control Concentration Concentration Too High? Check_Conditions->Concentration Intermolecular Intermolecular Acylation? Check_SideRxns->Intermolecular Fries_Rearrange Fries Rearrangement? Check_SideRxns->Fries_Rearrange Protect_OH Solution: Protect -OH Group (e.g., as Me or Bn ether) Substrate_OH->Protect_OH Yes Use_Excess_LA Alternative: Use >2.5 eq. Lewis Acid Substrate_OH->Use_Excess_LA Yes Purify_Substrate Solution: Purify Substrate (Recrystallize/Distill) Substrate_Purity->Purify_Substrate Yes Anhydrous_Cond Solution: Use Anhydrous Solvents, Flame-Dried Glassware Catalyst_Moisture->Anhydrous_Cond Yes Increase_Catalyst Solution: Use Stoichiometric Amount (1.1-1.5 eq) Catalyst_Amount->Increase_Catalyst Yes Optimize_Temp Solution: Start at 0°C, then warm to RT Temp_Control->Optimize_Temp Yes High_Dilution Solution: Use High Dilution Conditions Concentration->High_Dilution Yes Intermolecular->High_Dilution Yes Optimize_Temp_Fries Solution: Adjust Temperature & Solvent Fries_Rearrange->Optimize_Temp_Fries Yes

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation of hydroxy-indanones.

Data Presentation: Effect of Reaction Strategy on Yield

The following table summarizes expected outcomes for the intramolecular Friedel-Crafts acylation of a generic 3-(hydroxyphenyl)propionic acid precursor under various conditions.

EntrySubstrateLewis Acid (Equivalents)Key ConditionsExpected Yield (%)
13-(4-Hydroxyphenyl)propionic acidAlCl₃ (1.2 eq)DCM, 0°C to RT< 10%
23-(4-Hydroxyphenyl)propionic acidAlCl₃ (3.0 eq)DCM, 0°C to RT40 - 55%
33-(4-Methoxyphenyl)propionyl chlorideAlCl₃ (1.2 eq)DCM, 0°C to RT85 - 95%
43-(4-Hydroxyphenyl)propionic acidTriflic Acid (TfOH, 4.0 eq)DCM, 0°C60 - 75%
53-(4-Hydroxyphenyl)propionic acidPolyphosphoric Acid (PPA)PPA as solvent, 80°C50 - 70%

Key Experimental Protocols

Protocol 1: Synthesis via Hydroxyl Protection Strategy

This protocol details the synthesis of 5-methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid. The methoxy group serves as a stable protecting group for the phenol.

Step A: Conversion to Acyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-(4-methoxyphenyl)propionic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature until gas evolution ceases (typically 1-2 hours).

  • Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude 3-(4-methoxyphenyl)propionyl chloride, which is used immediately in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM (to a final concentration of ~0.2 M).[7]

  • Transfer the solution to a flame-dried, three-neck flask equipped with a stirrer and addition funnel, under an inert atmosphere.

  • Cool the flask to 0 °C using an ice-water bath.[7]

  • In a separate flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Slowly add the AlCl₃ suspension to the stirred acyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.[7] Monitor reaction completion via TLC.

  • Quench the reaction by carefully and slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 5-methoxy-1-indanone.

Protocol 2: Direct Synthesis using Superacid Catalyst

This protocol outlines the direct cyclization of a hydroxy-substituted propionic acid using a strong Brønsted acid.

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in anhydrous DCM.[7]

  • Cool the solution to 0 °C in an ice bath.[7]

  • Slowly and carefully add trifluoromethanesulfonic acid (TfOH, 4.0 eq) to the stirred solution.[7]

  • Stir the reaction at 0 °C, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain 5-hydroxy-1-indanone.

References

Preventing polybromination in the synthesis of bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromo-Indanone Synthesis

Welcome to the technical support center for bromo-indanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of mono-bromo-indanones, with a specific focus on preventing polybromination.

Frequently Asked Questions (FAQs)

Q1: Why is polybromination a common side reaction during the synthesis of bromo-indanones?

A1: Polybromination is a frequent issue because the introduction of the first bromine atom at the α-position to the carbonyl group can make the remaining α-proton more acidic. Under basic conditions, this increased acidity facilitates the formation of an enolate, which then rapidly reacts with another equivalent of bromine. In acidic conditions, while the first halogenation slows down subsequent ones on the same carbon, competing reactions can still lead to mixtures.[1] The mono-brominated product is more readily enolized than the starting indanone, which can encourage the formation of di-brominated compounds, especially in the presence of a base.[2]

Q2: What are the key factors influencing the selectivity of mono-bromination?

A2: The selectivity between mono- and polybromination is primarily influenced by:

  • Solvent: Polar solvents like acetic acid or diethyl ether tend to favor mono-bromination.[2]

  • Temperature: Lower temperatures (e.g., 0 °C) can help control the reaction rate and improve selectivity for the mono-brominated product.[2]

  • Catalyst: Acidic conditions are generally preferred for selective mono-halogenation of ketones.[1] Basic catalysts often promote polybromination.[2]

  • Brominating Agent: The choice of brominating agent (e.g., Br₂, NBS, copper(II) bromide) can affect the reaction's outcome.[3]

  • Reaction Time: Longer reaction times can lead to the formation of polybrominated byproducts.

Q3: Which positions on the indanone scaffold are most susceptible to bromination?

A3: Bromination can occur at two main locations: the α-position on the cyclopentanone ring (C-2) and on the aromatic ring. α-Bromination is common due to the activation by the ketone group.[1] Aromatic bromination is also possible, especially with activating substituents on the benzene ring or under conditions that favor electrophilic aromatic substitution.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of mono-, di-, and sometimes tri-brominated products. How can I improve selectivity for the mono-brominated product?

Solution:

Optimizing your reaction conditions is crucial for favoring mono-bromination. Below is a table summarizing the effects of various parameters on the selectivity of indanone bromination.

Table 1: Effect of Reaction Conditions on Bromination Selectivity
ParameterCondition Favoring Mono-bromination Condition Leading to Polybromination Rationale
Solvent Acetic Acid, Diethyl Ether[2]Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃)[2]Polar solvents can better stabilize intermediates that lead to mono-bromination.
Temperature Low Temperature (e.g., 0 °C)[2]Room Temperature or Higher[2]Reduces the reaction rate, allowing for better control and minimizing over-bromination.
Catalyst Acidic (e.g., HBr in Acetic Acid)Basic (e.g., KOH, K₂CO₃)[2][4]Acid catalysis proceeds through an enol, and the first bromination is typically faster. Base catalysis forms an enolate, and the mono-bromo product is often more acidic, leading to rapid further bromination.[1]
Reaction Time Shorter reaction time, monitored by TLC/GC-MSExtended reaction timeMinimizes the chance for the mono-brominated product to react further.

A recommended starting point for selective mono-bromination is using bromine in diethyl ether or acetic acid at room temperature or below.[2]

Problem 2: The conversion of my starting indanone is low, but increasing reaction time or temperature leads to polybromination.

Solution:

This indicates that the rate of the second bromination is competitive with the first under your current conditions. Consider the following troubleshooting workflow:

G cluster_0 Troubleshooting Low Conversion cluster_1 Strategy 1: Modify Conditions cluster_2 Strategy 2: Alternative Reagents start Low Conversion of Indanone check_tlc TLC/GC-MS shows mainly starting material and poly-brominated products? start->check_tlc temp Lower Reaction Temperature (e.g., to 0°C) check_tlc->temp Yes nbs Use N-Bromosuccinimide (NBS) with a radical initiator check_tlc->nbs No, just starting material solvent Switch to a More Polar Solvent (e.g., Acetic Acid) temp->solvent time Slowly add Brominating Agent and monitor closely solvent->time outcome Improved yield of mono-bromo-indanone time->outcome cu_br2 Consider Copper(II) Bromide (CuBr₂) nbs->cu_br2 cu_br2->outcome

Caption: Troubleshooting workflow for low conversion.

Problem 3: How can I effectively purify the desired mono-bromo-indanone from the reaction mixture?

Solution:

Purification is typically achieved through column chromatography.

Table 2: General Purification Protocol
StepDescriptionDetails
1. Work-up Quench the reaction and remove excess bromine.Pour the reaction mixture into ice water.[5] A saturated solution of sodium thiosulfate can be used to quench excess bromine.[6] Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[5][6]
2. Wash Remove acidic or basic residues.Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (if the reaction was acidic), and brine.[5]
3. Dry & Concentrate Remove water and solvent.Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
4. Chromatography Separate the components of the crude product.Flash column chromatography on silica gel is a common method.[5][6] The eluent system will depend on the polarity of your specific bromo-indanone, but a mixture of hexane and ethyl acetate is a good starting point.[6]
5. Recrystallization Further purify the isolated product.If the product is a solid, recrystallization from a suitable solvent system can be performed to achieve high purity.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 4-chloro-1-indanone

This protocol is adapted from a literature procedure that achieved selective mono-bromination at the C-2 position.[2]

Materials:

  • 4-chloro-1-indanone

  • Bromine (Br₂)

  • Diethyl ether (anhydrous)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-chloro-1-indanone (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in diethyl ether dropwise to the cooled solution over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-4-chloro-1-indanone.

Reaction Pathways Visualization

The following diagram illustrates the general mechanism for the bromination of an indanone under acidic and basic conditions, highlighting the pathway to the undesired di-brominated product.

Caption: Acidic vs. Basic Bromination Pathways.

References

Optimization of reaction conditions for the bromination of 7-hydroxy-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the bromination of 7-hydroxy-indanone. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 7-hydroxy-indanone.

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Brominating Agent Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide - NBS). The purity of NBS can be checked by titration. For liquid bromine, ensure it has been stored properly to prevent decomposition.
Insufficient Activation If using a catalyst or initiator (e.g., AIBN, benzoyl peroxide for radical bromination), ensure it is added in the correct amount and is not expired. For electrophilic aromatic substitution, a Lewis acid catalyst might be required, depending on the chosen brominating agent.
Reaction Temperature Too Low Increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Inappropriate Solvent The choice of solvent is crucial. For radical bromination at the benzylic position, non-polar solvents like carbon tetrachloride (CCl4) or dichloromethane (DCM) are common.[1] For aromatic bromination, polar aprotic solvents might be more suitable. Acetic acid can also be used as a solvent.[2]
Short Reaction Time The reaction may not have reached completion. Monitor the reaction over a longer period using TLC to determine the optimal reaction time.

Problem: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause Suggested Solution
Aromatic vs. Benzylic Bromination The reaction conditions determine the position of bromination. For benzylic bromination (at the C2 position), radical conditions (NBS with a radical initiator like AIBN or light) are required. For aromatic bromination, electrophilic conditions (e.g., Br2 with a Lewis acid or in a polar solvent) are needed. The electron-donating hydroxyl group will direct aromatic substitution to the ortho and para positions.
Over-bromination The starting material is susceptible to di- or even tri-bromination.[1] Use a stoichiometric amount or a slight excess of the brominating agent (1.0-1.2 equivalents). Adding the brominating agent slowly and in portions can also help control the reaction.
Reaction Temperature Too High Elevated temperatures can lead to side reactions and decreased selectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Problem: Difficult Product Purification

Possible Cause Suggested Solution
Presence of Unreacted Starting Material If the conversion is low, consider increasing the amount of brominating agent or extending the reaction time. Purification can be achieved by column chromatography.
Formation of Isomeric Byproducts Optimize the reaction conditions for better regioselectivity (see above). A careful choice of solvent system for column chromatography can help in separating isomers.
Decomposition of Product The brominated product may be unstable under certain conditions. Avoid prolonged exposure to high temperatures or strong bases during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 7-hydroxy-indanone?

A1: The regioselectivity depends on the reaction conditions.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-director. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl group (C6 and C4).

  • Radical Bromination: Under radical conditions (e.g., NBS, light/initiator), bromination is expected to occur at the benzylic position (C2), alpha to the carbonyl group.

Q2: Which brominating agent is best for this reaction?

A2: The choice of brominating agent depends on the desired product.

  • For aromatic bromination: Molecular bromine (Br2) in a suitable solvent like acetic acid or with a Lewis acid catalyst is a common choice.

  • For benzylic bromination: N-Bromosuccinimide (NBS) is a milder and more selective reagent for radical bromination at the benzylic position.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product(s), and any byproducts. The spots can be visualized under UV light.

Q4: What are the typical reaction conditions for the benzylic bromination of an indanone derivative?

A4: A typical procedure for benzylic bromination involves dissolving the indanone in a non-polar solvent like carbon tetrachloride or dichloromethane, adding N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide, and then heating the mixture to reflux or exposing it to UV light.[1]

Experimental Protocols

Protocol 1: Benzylic Bromination of 7-Hydroxy-Indanone using NBS

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxy-indanone (1 equivalent) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Aromatic Bromination of 7-Hydroxy-Indanone using Br2

  • Preparation: Dissolve 7-hydroxy-indanone (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

  • Reagent Addition: Slowly add a solution of molecular bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated solution of sodium thiosulfate (to quench excess bromine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Illustrative Effect of Brominating Agent on Product Distribution

(Note: The following data is illustrative and may not represent actual experimental results.)

EntryBrominating Agent (Equivalents)Initiator/CatalystSolventTemperature (°C)Product A (Benzylic) Yield (%)Product B (Aromatic) Yield (%)
1NBS (1.1)AIBN (cat.)CCl47785<5
2Br2 (1.1)NoneAcetic Acid25<580
3NBS (2.2)AIBN (cat.)CCl47740 (mono), 35 (di)<5
4Br2 (2.2)NoneAcetic Acid25<530 (mono), 45 (di)

Visualizations

experimental_workflow start Start: 7-Hydroxy-Indanone dissolve Dissolve in Solvent start->dissolve add_reagents Add Brominating Agent & Initiator/Catalyst dissolve->add_reagents react React under Controlled Temperature add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Workup (Quenching, Extraction) monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: General experimental workflow for the bromination of 7-hydroxy-indanone.

troubleshooting_workflow start Analyze Reaction Outcome low_yield Low/No Yield? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No check_reagents Check Reagent Activity & Concentration low_yield->check_reagents Yes check_equivalents Adjust Brominating Agent Equivalents multiple_products->check_equivalents Yes success Successful Optimization multiple_products->success No increase_temp Increase Temperature check_reagents->increase_temp change_solvent Change Solvent increase_temp->change_solvent change_solvent->success control_temp Lower Reaction Temperature check_equivalents->control_temp optimize_conditions Optimize for Regioselectivity (Radical vs. Electrophilic) control_temp->optimize_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting the bromination of 7-hydroxy-indanone.

References

Stability and degradation of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one". All recommendations are based on established principles of pharmaceutical stability testing and analysis of related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which includes a phenolic hydroxyl group and a bromine atom on an aromatic ring, the primary factors contributing to degradation are expected to be:

  • Oxidation: The hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Photodegradation: Aromatic compounds, especially those with hydroxyl and halogen substituents, can be sensitive to light, leading to decomposition.

  • pH-dependent hydrolysis: While the core indanone structure is relatively stable, extreme pH conditions (strong acid or base) can potentially catalyze degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate oxidation and other degradation pathways.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For optimal stability, especially if the compound is found to be sensitive to oxidation, store under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: Are there any known incompatibilities of this compound with common excipients or solvents?

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: Discoloration of the solid compound or solutions over time.
  • Potential Cause: This is likely due to oxidation of the phenolic hydroxyl group, forming quinone-like structures which are often colored. This process can be accelerated by exposure to light and air.

  • Troubleshooting Steps:

    • Ensure the compound is stored under the recommended conditions (refrigerated, protected from light, and preferably under an inert atmosphere).

    • When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.

    • If discoloration persists, consider the addition of an antioxidant (e.g., butylated hydroxytoluene - BHT) to the solution, if compatible with the intended application.

Issue 2: Appearance of unexpected peaks in HPLC analysis of a freshly prepared sample.
  • Potential Cause: This could be due to on-column degradation, interaction with the mobile phase, or the presence of impurities in the starting material.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the sample is fully dissolved and that the solvent is compatible with the mobile phase to prevent precipitation on the column.

    • Mobile Phase pH: The phenolic hydroxyl group's ionization is pH-dependent. Ensure the mobile phase pH is controlled and is in a range where the peak shape is optimal and stable. A pH below the pKa of the hydroxyl group (typically around 8-10 for phenols) is generally recommended.

    • Column Inertness: The phenolic group can interact with active sites on the silica backbone of the HPLC column, leading to peak tailing or degradation. Use a well-end-capped, high-purity silica column.

    • Check for Impurities: Analyze the starting material by an alternative method (e.g., LC-MS) to confirm if the unexpected peaks are impurities rather than degradants.

Issue 3: Inconsistent results in stability studies.
  • Potential Cause: Inconsistent results often stem from variations in experimental conditions or sample handling.

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure that stress conditions (temperature, humidity, light intensity) are accurately controlled and monitored in all experiments.

    • Control Sample Handling: Handle all samples (stressed and control) in a consistent manner. For photosensitivity studies, this includes minimizing exposure to ambient light during sample preparation and analysis.

    • Method Robustness: Verify the robustness of the analytical method by intentionally making small variations in parameters like mobile phase composition, pH, and column temperature to see if it impacts the results.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., RP-HPLC with UV detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage of degradation.

  • Assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat80°C48 hours
Thermal (Solution)Dry Heat60°C48 hours
Photodegradation>1.2 million lux hours and >200 Wh/m²AmbientAs required
Table 2: Hypothetical Forced Degradation Results
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h8.5%24.2 min
0.1 M NaOH, 60°C, 24h15.2%33.8 min, 5.1 min
3% H₂O₂, RT, 24h22.5%46.5 min
80°C, 48h (Solid)2.1%16.5 min
Photodegradation11.8%27.1 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution) stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc RP-HPLC Analysis dilute->hplc compare Compare Chromatograms hplc->compare calculate Calculate % Degradation compare->calculate purity Assess Peak Purity calculate->purity

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent This compound quinone Indenone-dione Derivative parent->quinone [O] dehalogenated 7-hydroxy-2,3-dihydro-1H-inden-1-one parent->dehalogenated (Debromination) ring_opened Ring-Opened Products quinone->ring_opened Further Oxidation

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Purification of Hydroxylated Bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the purification of hydroxylated bromo-indanones. These molecules possess a unique combination of functional groups—a ketone, a bromine atom, and a phenolic hydroxyl group—which can complicate standard purification protocols. This guide offers troubleshooting advice, detailed experimental methods, and visual workflows to streamline your purification process.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of hydroxylated bromo-indanones in a question-and-answer format.

Recrystallization Issues

Q1: I've dissolved my crude hydroxylated bromo-indanone in a hot solvent and let it cool, but no crystals are forming. What should I do?

A: The absence of crystal formation is a common issue that can stem from several factors: the solution may not be supersaturated, the chosen solvent may be inappropriate, or impurities might be inhibiting nucleation.[1][2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1]

    • Seeding: Add a single, pure crystal of the desired compound (a "seed crystal") to the solution to initiate crystallization.[1][3]

  • Increase Concentration: Your solution may be too dilute. Reheat the solution and gently evaporate some of the solvent to increase the compound's concentration, then allow it to cool again.[1][4]

  • Cool Further: If crystals don't form at room temperature, try cooling the solution in an ice bath.[1]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[1][5]

Q2: When I cool my solution, the compound separates as an oil instead of a solid. How can I fix this "oiling out"?

A: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a very high concentration or the solution cooling too rapidly.[4]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution.[3][4] This lowers the saturation temperature, which may fall below the compound's melting point.

  • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask can help. Do not move or disturb the flask during this process. Once at room temperature, you can proceed to cool it further in an ice bath.[3]

  • Modify Solvent System: The boiling point of your solvent might be too high. Consider a different solvent or a mixed solvent system with a lower boiling point.[4]

Chromatography Issues

Q3: My hydroxylated bromo-indanone appears to be degrading or showing significant tailing on my silica gel column. What is the cause and how can I prevent it?

A: The phenolic hydroxyl group in your compound is weakly acidic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to strong, sometimes irreversible, binding, which manifests as severe peak tailing or even on-column degradation.

Troubleshooting Steps:

  • Use a Less Acidic Mobile Phase: Adding a small amount (e.g., 0.1-1%) of a modifier like acetic acid or formic acid to your eluent can help by protonating the silanol groups and reducing unwanted interactions. However, ensure your compound is stable to acidic conditions.

  • Try Alternative Stationary Phases:

    • Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic sites.

    • Alumina (Neutral or Basic): Depending on the stability of your compound, alumina can be a good alternative to silica.

    • Reversed-Phase (C18): This is an excellent option for polar compounds. The stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used.[2]

    • Sephadex LH-20: This is often used for the purification of phenolic compounds and can be a very effective alternative.[6]

Q4: I'm struggling to separate my target compound from a very similar impurity (e.g., an isomer). How can I improve my column chromatography separation?

A: Separating closely related compounds requires optimizing the selectivity of your chromatography system.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The key is to find a solvent system that gives a significant difference in Rf values (ΔRf) between your product and the impurity, ideally greater than 0.1 on a TLC plate.[2]

    • Test a variety of solvent systems with different polarities. For polar compounds, mixtures like hexane/ethyl acetate, hexane/acetone, or dichloromethane/methanol are common starting points.[7]

    • Use a shallow elution gradient (a slow, gradual increase in the polar solvent percentage) during the column run. This can improve the resolution between closely eluting peaks.

  • Use High-Performance Flash Chromatography (HPFC): If available, using smaller particle size silica gel (e.g., 25-40 µm) will provide higher resolution than standard flash silica (40-63 µm).

  • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is specifically designed for the retention and separation of very polar compounds and can be a powerful alternative to both normal and reversed-phase methods.

Section 2: Quantitative Data Summary

Clear data is essential for reproducibility. The tables below provide physical properties for a representative molecule and suggest starting points for chromatographic method development.

Table 1: Physicochemical Properties of 4-Bromo-7-hydroxy-1-indanone

Property Value Source
CAS Number 81945-13-3 [8]
Molecular Formula C₉H₇BrO₂ [8]
Molecular Weight 227.05 g/mol [8]
Appearance Solid [8]

| Melting Point | 144-148 °C |[8] |

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Chromatography Type Stationary Phase Suggested Eluent System (Starting Ratio) Notes
Normal Phase Silica Gel Hexane / Ethyl Acetate (4:1) A standard choice for moderately polar compounds. The ratio can be adjusted based on TLC results.[9]
Normal Phase Silica Gel Dichloromethane / Methanol (98:2) Good for more polar compounds where hexane/ethyl acetate provides insufficient elution.
Reversed Phase C18 Silica Water / Acetonitrile (1:1) Ideal for polar analytes. Adjust the ratio to achieve optimal retention.[2]

| Size Exclusion | Sephadex LH-20 | Methanol | A common and effective method for purifying phenolic compounds.[6] |

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For hydroxylated indanones, polar solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane are good starting points.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and charcoal.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography (Normal Phase)

  • TLC Analysis: Determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC). The ideal eluent should provide an Rf value of approximately 0.3 for the target compound and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which is often preferred for polar compounds. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (gradient elution) as the run progresses (e.g., to 80:20 hexane/ethyl acetate).[2] This allows for the separation of less polar impurities first, followed by the elution of your more polar target compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified hydroxylated bromo-indanone.

Section 4: Visual Guides

The following diagrams illustrate key workflows and decision-making processes for purification.

G cluster_workflow Purification Workflow crude Crude Product (from reaction work-up) dissolve Dissolve in Minimal Hot Solvent crude->dissolve Recrystallization Path column Alternative: Column Chromatography crude->column hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter crystallize Slow Cooling & Crystallization hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash_dry Wash with Cold Solvent & Dry isolate->wash_dry pure_xtal Pure Crystalline Product wash_dry->pure_xtal pure_column Pure Amorphous or Crystalline Product column->pure_column

Caption: General purification workflow for hydroxylated bromo-indanones.

G cluster_troubleshooting Troubleshooting Recrystallization start Solution Cooled, No Crystals Formed q1 Is the solution clear or cloudy? start->q1 clear Solution is Clear (likely too dilute or needs nucleation) q1->clear Clear cloudy Solution is Cloudy (supersaturated) q1->cloudy Cloudy action_scratch 1. Scratch flask inner wall 2. Add a seed crystal clear->action_scratch cloudy->action_scratch action_concentrate 3. Reheat and evaporate some solvent action_scratch->action_concentrate action_cool 4. Cool in ice bath action_concentrate->action_cool success Crystals Form! action_cool->success

Caption: Decision tree for troubleshooting failed crystallization.

G cluster_chromatography Chromatography Method Selection Logic start Need to Purify Crude Mixture q_polarity Are impurities significantly different in polarity? start->q_polarity q_stability Is the compound stable on silica? q_polarity->q_stability Yes rp_c18 Reversed Phase (C18) q_polarity->rp_c18 No (very similar impurities) np_silica Normal Phase (Silica Gel) q_stability->np_silica Yes other_phases Alternative Phases (Alumina, Sephadex) q_stability->other_phases No (degrades) np_silica->rp_c18 Consider if tailing occurs

Caption: Logic for selecting an appropriate chromatography method.

References

Troubleshooting Suzuki coupling reactions with electron-rich aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during Suzuki coupling reactions, with a specific focus on electron-rich aryl bromides.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: I am getting a very low yield or no product in my Suzuki coupling reaction with an electron-rich aryl bromide. What are the likely causes and how can I fix it?

Answer:

Low to no yield with electron-rich aryl bromides is a frequent issue, often stemming from the reluctance of the electron-rich C-Br bond to undergo oxidative addition, which is a critical step in the catalytic cycle.[1][2]

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The electron-donating groups on your aryl bromide make the carbon-bromine bond stronger and less susceptible to cleavage by the palladium catalyst.[2]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like XPhos, SPhos, dppf, P(t-Bu)₃, or PCy₃ are known to accelerate the oxidative addition step for challenging substrates like electron-rich aryl chlorides and bromides.[1][3][4] Simple phosphine ligands such as PPh₃ are often insufficient for these transformations.[5]

  • Poor Catalyst Activity or Deactivation: The active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it may be deactivating to form palladium black.[6]

    • Solution 1: Ensure rigorous inert atmosphere conditions. Oxygen can lead to the formation of Pd(II) species that promote side reactions like boronic acid homocoupling.[6] Purging solvents and the reaction vessel with an inert gas like argon or nitrogen is crucial.[7]

    • Solution 2: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst, which can exhibit enhanced activity and stability.[8][9]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for facilitating the transmetalation step and maintaining catalyst activity.

    • Solution 1: Screen different bases. Stronger bases are often required for less reactive substrates.[8] While carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) can be more effective for challenging couplings.[10][11]

    • Solution 2: A small amount of water is often necessary when using inorganic bases in solvents like dioxane, THF, or DMF to aid in base solubility and facilitate the catalytic cycle.[2][6] Anhydrous conditions with K₃PO₄ may require the addition of a few equivalents of water to be effective.[2]

Question 2: My main side product is the dehalogenated (hydrodehalogenated) version of my aryl bromide. How can I prevent this?

Answer:

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the palladium intermediate formed after oxidative addition captures a hydride and undergoes reductive elimination.[6]

Potential Causes & Solutions:

  • Hydride Source: The hydride can originate from the base, solvent (like alcohols), or impurities.[6]

    • Solution 1: Switch to a non-coordinating, milder base. Using potassium fluoride (KF) or a weaker carbonate base can sometimes suppress dehalogenation compared to stronger bases.[11][12]

    • Solution 2: Change the solvent. If you are using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane, toluene, or THF.[6]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-Br intermediate has more time to react with hydride sources.

    • Solution: Use a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos). These ligands accelerate both oxidative addition and subsequent steps in the catalytic cycle, disfavoring the dehalogenation pathway.[3]

Question 3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and what can I do to minimize it?

Answer:

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is typically promoted by the presence of Pd(II) species and oxygen.[6]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[6]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[5][13]

  • Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) might be inefficient, leaving residual Pd(II) to promote homocoupling.

    • Solution: Add a phosphine ligand in a sufficient ratio (e.g., 2:1 or 4:1 L:Pd) to facilitate the reduction of Pd(II) and stabilize the active Pd(0) species. Alternatively, starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[6][14]

Frequently Asked Questions (FAQs)

Q1: Which type of ligand is best for Suzuki couplings with electron-rich aryl bromides?

A1: Sterically hindered and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and accelerate the slow oxidative addition step characteristic of electron-rich aryl halides.[3][15] Buchwald-type ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[2][4]

Q2: What is the role of the base in the Suzuki coupling reaction?

A2: The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from the boron atom to the palladium center.[12][16]

Q3: Can I run the reaction without water?

A3: While some Suzuki couplings can be run under anhydrous conditions, many protocols, especially those using inorganic bases like carbonates or phosphates, require a small amount of water.[6] Water helps to dissolve the base and participates in the ligand exchange on the palladium center, facilitating transmetalation.[2]

Q4: My boronic acid is unstable and decomposes during the reaction. What can I do?

A4: Protodeboronation (replacement of the boronic acid group with hydrogen) can be a problem, especially with heteroaryl or unstable boronic acids.[17] Using boronic esters, such as pinacol esters, can improve stability.[6][16] Alternatively, potassium trifluoroborate salts (ArBF₃K) are highly stable alternatives to boronic acids and can be used effectively.[14][17]

Data & Experimental Protocols

Ligand and Base Effects on Yield

The selection of ligand and base is critical when working with challenging electron-rich aryl bromides. The following table illustrates the impact of these choices on a hypothetical Suzuki coupling of 4-bromoanisole with phenylboronic acid.

LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenation (%)Reference
PPh₃K₂CO₃Dioxane/H₂O1002515[3]
dppfK₂CO₃Dioxane/H₂O100755[3]
XPhosK₃PO₄Dioxane/H₂O10092<2[3]
SPhosCs₂CO₃Dioxane/H₂O8095<1[13][18]

This table provides illustrative data based on typical outcomes reported in the literature.

General Experimental Protocol for Suzuki Coupling of an Electron-Rich Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents & Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Electron-rich aryl bromide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane with 10-20% H₂O)

Procedure:

  • Setup: To the Schlenk flask, add the electron-rich aryl bromide, arylboronic acid, base, palladium precatalyst, and phosphine ligand under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three to five times to ensure all oxygen is removed.[13]

  • Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be stirred.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Catalytic Cycle and Troubleshooting Workflows

Suzuki_Coupling_Cycle General Suzuki Coupling Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Product) Pd0->ArPdBr ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination ArBr Ar-Br (Aryl Bromide) ArBr->Pd0 Oxidative Addition Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) Ar_prime_B->ArPdOR Transmetalation Base Base (e.g., K3PO4) Base->ArPdBr

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield Start Low Yield or No Reaction Cause1 Inefficient Oxidative Addition? Start->Cause1 Cause2 Inefficient Transmetalation? Start->Cause2 Cause3 Catalyst Deactivation or Side Reactions? Start->Cause3 Sol1a Use Bulky, Electron-Rich Ligand (XPhos, SPhos) Cause1->Sol1a Yes Sol1b Increase Temperature Cause1->Sol1b Yes Sol2a Screen Bases (K3PO4, Cs2CO3) Cause2->Sol2a Yes Sol2b Ensure H2O is present (if using inorganic base) Cause2->Sol2b Yes Sol2c Use more stable Boron reagent (Ester, ArBF3K) Cause2->Sol2c Yes Sol3a Ensure Rigorous Inert Atmosphere (Degas) Cause3->Sol3a Yes Sol3b Check for Dehalogenation or Homocoupling Cause3->Sol3b Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Dehalogenation_Mechanism Mechanism of Dehalogenation Side Reaction ArPdBr Ar-Pd(II)L2-Br ArPdH Ar-Pd(II)L2-H ArPdBr->ArPdH Hydride Capture Product Ar-H (Dehalogenated Byproduct) ArPdH->Product Reductive Elimination Pd0 Pd(0)Ln ArPdH->Pd0 Hydride Hydride Source (from Base or Solvent) Hydride->ArPdBr

Caption: The pathway leading to the dehalogenation side product.

References

Minimizing byproduct formation in the synthesis of indanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of indanone derivatives, with a primary focus on minimizing byproduct formation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Indanone Product

A diminished yield of the target indanone is a common issue, often stemming from suboptimal reaction conditions or incomplete conversion of starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Cyclization Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Low Reaction Temperature The activation energy for the cyclization may not be reached at lower temperatures. Gradually and carefully increase the reaction temperature while monitoring for the formation of side reactions.[1]
Starting Material Impurity Impurities present in the 3-arylpropanoic acid or its corresponding acyl chloride can interfere with the reaction. It is crucial to verify the purity of starting materials and perform purification if necessary.[1]
Catalyst Inactivity The choice and activity of the Lewis or Brønsted acid are critical for the reaction's success. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous for moisture-sensitive catalysts like AlCl₃).[2]
Moisture Contamination Many Lewis acid catalysts, such as AlCl₃, are highly sensitive to moisture, which can hydrolyze and deactivate them.[2] Employ flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Significant Formation of Impurities and Byproducts

The formation of byproducts is a frequent challenge in indanone synthesis, particularly in Friedel-Crafts reactions. Understanding the nature of these impurities is key to mitigating their formation.

Common Byproducts and Mitigation Strategies:

ByproductPotential CauseMitigation Strategy
Regioisomers The position of substituents on the aromatic ring can direct cyclization to different positions. The P₂O₅ content in Polyphosphoric Acid (PPA) can also influence the product distribution.[1]Carefully control reaction conditions, particularly the catalyst and solvent. Nitromethane has been shown to improve selectivity in some cases.[1][2] For PPA-catalyzed reactions, adjusting the P₂O₅ content can switch regioselectivity.[2]
Intermolecular Reaction Products (e.g., Polymers) High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.[1] Strong acidic conditions and high temperatures can also lead to polymerization.[1]Perform the reaction under high-dilution conditions. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1]
Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[1]Maintain strict temperature control and consider a milder work-up procedure.[1]
O-acylated Byproducts This can occur in Friedel-Crafts reactions with substrates containing hydroxyl groups.Microwave-assisted solventless irradiation has been reported to improve yields without O-acylated byproduct formation in certain cases.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-indanones?

A1: The most prevalent method for the industrial-scale synthesis of 1-indanone is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1] This method is favored due to its efficiency and the availability of starting materials.[1] Alternative routes include the Nazarov cyclization and various transition-metal-catalyzed reactions.[1][5]

Q2: How can I control the formation of regioisomers in my reaction?

A2: Controlling regioselectivity can be challenging when multiple cyclization sites are available on the aromatic ring.[2] Key strategies include leveraging steric hindrance from bulky substituents to block certain positions and careful selection of the solvent. For instance, nitromethane has been shown to provide optimal selectivity in some cases.[2][6] Temperature control is also crucial, as lower temperatures often favor the kinetic product.[2]

Q3: My reaction mixture is turning dark and tar-like. What is happening?

A3: A dark, tar-like reaction mixture often indicates charring or decomposition of the starting material or product.[7] This is typically caused by excessively high reaction temperatures, which can promote a variety of side reactions, including polymerization.[1][7] It is advisable to reduce the reaction temperature and monitor the reaction closely.

Q4: What are the advantages of using non-conventional energy sources like microwaves for indanone synthesis?

A4: Microwave-assisted synthesis can offer significant advantages, including a drastic reduction in reaction time (from hours to minutes) and improved yields.[3][4] In some Friedel-Crafts protocols, microwave irradiation has been shown to prevent the formation of O-acylated byproducts.[3][4]

Q5: Are there "greener" alternatives to traditional Friedel-Crafts acylation?

A5: Yes, several approaches aim to improve the environmental footprint of indanone synthesis. The direct dehydrative cyclization of 3-arylpropionic acids is preferable to the two-step process via acid chlorides as it produces only water as a byproduct.[8] The use of Meldrum's acid as an acylating agent is another alternative that overcomes some problems associated with traditional methods, generating volatile and inert side products (acetone and CO₂) which simplifies product isolation.[6] Additionally, transition-metal-catalyzed reactions often proceed under milder conditions and offer high efficiency and functional group tolerance.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Cyclization of a 3-Arylpropionic Acid using Polyphosphoric Acid (PPA)
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA).

  • Heating: Heat the PPA to the desired temperature (e.g., 80-100 °C) with stirring.

  • Substrate Addition: Add the 3-arylpropionic acid in portions to the hot PPA over a period of 15-30 minutes.

  • Reaction: Continue stirring the reaction mixture at the same temperature for the required duration (typically 1-3 hours), monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude indanone derivative.

  • Purification: Purify the crude product by distillation, column chromatography, or recrystallization.[3][4][10]

Protocol 2: Purification of Indanone Derivatives by Column Chromatography
  • Slurry Preparation: Adsorb the crude indanone derivative onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane).[3][4]

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure indanone derivative.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indanone.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

CatalystSubstrateSolventTemperature (°C)TimeYield/ConversionReference
PPA3-(4-methoxyphenyl)propanoic acid-8015 min>98% (conv.)[2]
TfOH (3 eq.)3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)60 min>98% (conv.)[2][8]
AlCl₃Phenylpropionic acid chlorideBenzeneReflux--[2]
NbCl₅3-Arylpropanoic acidsDichloromethaneRT-Good[2]
Nafion-HPhenylpropionic acid chlorideBenzeneReflux--[2]

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most commonly employed and suitable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters. This is a versatile and widely used method.[1][2][3]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines.[4][5][6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][8]

  • Heck Coupling: For creating C-C bonds with alkenes.[9]

Q2: Does the hydroxyl group on the indenone core interfere with the cross-coupling reaction?

A2: The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle in several ways:

  • Catalyst Inhibition: The phenolic hydroxyl group can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.[10]

  • Base Consumption: The hydroxyl group can react with the base, reducing its effective concentration for the catalytic cycle.

  • Side Reactions: In some cases, the hydroxyl group can participate in side reactions.

However, with the appropriate choice of catalyst, ligand, and base, direct coupling without protection of the hydroxyl group is often achievable.

Q3: When should I consider protecting the hydroxyl group?

A3: Consider protecting the hydroxyl group if you encounter the following issues:

  • Low or no product yield.

  • Significant formation of side products.

  • Catalyst deactivation.

Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is a frequent challenge that can arise from multiple factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended ActionRationale
Inactive Catalyst • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a more stable pre-catalyst.[10][11]Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[10]
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).• Increase the reaction temperature incrementally.Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition to the aryl bromide.[10]
Inappropriate Base • Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[10] For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is commonly used.[4]The base plays a crucial role in the catalytic cycle, and its strength and nature can significantly impact the reaction outcome.
Poor Solvent Choice • Screen alternative solvents. Common choices include toluene, dioxane, THF, and DMF. For Suzuki couplings, the addition of water can sometimes be beneficial.[12]The solvent can influence catalyst solubility, stability, and the rate of reaction.
Issue 2: Formation of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential CauseRecommended ActionRationale
Homocoupling of the Boronic Acid (Suzuki) • Decrease the reaction temperature.• Use a less concentrated base solution.• Ensure rigorous exclusion of oxygen.Homocoupling is often promoted by high temperatures and the presence of oxygen.
Hydrodehalogenation (Reduction of the Aryl Bromide) • Use a less sterically hindered ligand.• Lower the reaction temperature.• Ensure the reaction is performed under an inert atmosphere.This side reaction can compete with the desired cross-coupling and is often favored by certain catalyst systems and conditions.
β-Hydride Elimination (Buchwald-Hartwig with certain amines) • Choose an amine that lacks β-hydrogens if possible.• Use a catalyst system known to suppress β-hydride elimination.[5][13]This is a common decomposition pathway for palladium-amide intermediates.[5][13]

Catalyst and Ligand Selection Tables

The following tables provide a starting point for catalyst and ligand selection for various cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling
Palladium PrecursorLigandBaseSolventTypical Temp. (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110A robust system for many aryl bromides.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane80-110Good for sterically hindered substrates.
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-100A classic catalyst, but can be less active for challenging substrates.
Pd(dppf)Cl₂-K₂CO₃DME80Often effective and can shorten reaction times.[12]
Buchwald-Hartwig Amination
Palladium PrecursorLigandBaseSolventTypical Temp. (°C)Notes
Pd(OAc)₂BINAPNaOtBuToluene80-110A widely used system for C-N coupling.
Pd₂(dba)₃XPhosLHMDSDioxaneRT-100Highly active catalyst system for a broad range of amines.
Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene80-110For less nucleophilic amines.
Sonogashira Coupling
Palladium PrecursorLigandCo-catalystBaseSolventTypical Temp. (°C)Notes
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF or DMFRT-80Classic conditions, often reliable.
Pd(OAc)₂XPhos-Cs₂CO₃Dioxane80-110Copper-free conditions can be advantageous.[14]
Pd(PPh₃)₄-CuIi-Pr₂NHTolueneRT-60Mild conditions suitable for sensitive substrates.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Catalyst Selection Workflow cluster_start cluster_reaction Select Reaction Type cluster_catalyst Choose Catalyst System cluster_optimization Optimization & Troubleshooting cluster_end start Define Target Molecule (Functionalized Indenone) suzuki Suzuki-Miyaura (C-C) start->suzuki Choose desired bond buchwald Buchwald-Hartwig (C-N) start->buchwald Choose desired bond sonogashira Sonogashira (C-C, alkyne) start->sonogashira Choose desired bond heck Heck (C-C, alkene) start->heck Choose desired bond catalyst Pd Precursor & Ligand suzuki->catalyst buchwald->catalyst sonogashira->catalyst heck->catalyst base Select Base catalyst->base solvent Select Solvent base->solvent optimize Optimize Conditions (Temp, Time, Conc.) solvent->optimize troubleshoot Troubleshoot Issues (Low Yield, Side Products) optimize->troubleshoot If needed end Successful Synthesis optimize->end troubleshoot->catalyst Re-evaluate

Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination HNR'R'' [Ar-Pd(II)-Br(L)(HNR'R'')] [Ar-Pd(II)-Br(L)(HNR'R'')] Amine\nCoordination->[Ar-Pd(II)-Br(L)(HNR'R'')] [Ar-Pd(II)-Br(L)(HNR'R'')] [Ar-Pd(II)-Br(L)(HNR'R'')] Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(HNR'R'')] ->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Regioselectivity of Indanone Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of indanone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of indanone bromination?

A1: The regioselectivity of indanone bromination is primarily influenced by the reaction conditions, specifically the choice of solvent and whether the reaction is conducted under acidic, basic, or neutral/photochemical conditions. The substitution pattern on the indanone ring also plays a crucial role.

Q2: How does the solvent affect the position of bromination on the indanone core?

A2: The solvent plays a critical role in determining the outcome of the bromination reaction.

  • Protic/Acidic Solvents (e.g., Acetic Acid): These solvents facilitate the formation of an enol intermediate, which preferentially reacts with bromine at the α-carbon (the carbon adjacent to the carbonyl group). This generally leads to α-monobromination.[1][2]

  • Aprotic, Nonpolar Solvents (e.g., Carbon Tetrachloride, Chloroform): These solvents are often used for radical bromination, for instance with N-bromosuccinimide (NBS) and light/radical initiator, or for reactions with molecular bromine. In the absence of acid or base, the reaction can be less selective, potentially yielding a mixture of products.[1][3] Photochemical bromination in CCl4 can lead to complex mixtures, including dibromo and indenone derivatives.[3]

  • Aqueous or Basic Conditions: In the presence of a base, an enolate intermediate is formed. For unsubstituted indanone, this can lead to α,α-dibromination.[1][2] For substituted indanones, particularly those with electron-donating groups on the aromatic ring, bromination may occur on the aromatic ring itself.[4]

Q3: What is the difference between using molecular bromine (Br₂) and N-bromosuccinimide (NBS) for the bromination of indanone?

A3: Both Br₂ and NBS are effective brominating agents, but their reactivity and selectivity can differ.

  • Molecular Bromine (Br₂): This is a strong electrophile often used in both acidic and basic media. In acidic solvents like acetic acid, it readily performs α-bromination.[1][2] In the presence of a base, its reactivity can lead to multiple brominations.

  • N-Bromosuccinimide (NBS): NBS is a versatile reagent. It can be a source of electrophilic bromine, similar to Br₂, especially in the presence of an acid catalyst. It is also commonly used for radical bromination at benzylic positions when used with a radical initiator or light in a nonpolar solvent like CCl₄.[5]

Q4: How can I selectively achieve α-monobromination of 1-indanone?

A4: For selective α-monobromination, conducting the reaction in an acidic medium is the most reliable method. Using molecular bromine in acetic acid at room temperature or in an ice bath generally yields the 2-bromo-1-indanone as the major product.[1][2]

Q5: Is it possible to brominate the aromatic ring of indanone instead of the α-position?

A5: Yes, under certain conditions, particularly with substituted indanones. For example, in the case of 5,6-dimethoxyindan-1-one, bromination in the presence of a base like potassium carbonate at low temperatures can lead to monobromination on the aromatic ring at the 4-position.[1][2] For methoxy-substituted aromatic ketones, bromination in water can also favor ring functionalization.[4]

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments.

Problem 1: Low or No Conversion to the Brominated Product

  • Possible Cause 1: Inactive Brominating Agent.

    • Solution: NBS can decompose over time. It is recommended to use freshly recrystallized NBS. If using molecular bromine, ensure it has not been compromised by exposure to moisture.

  • Possible Cause 2: Insufficient Acid/Base Catalyst.

    • Solution: For acid-catalyzed reactions, ensure a sufficient amount of acid (e.g., acetic acid as the solvent, or a catalytic amount of a stronger acid) is present to facilitate enol formation. For base-mediated reactions, ensure the stoichiometry of the base is appropriate for the desired reaction.

  • Possible Cause 3: Steric Hindrance.

    • Solution: Bulky substituents on the indanone skeleton can slow down the reaction. Consider increasing the reaction time or temperature. However, be cautious as this might also lead to side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

Problem 2: Formation of Multiple Products (e.g., dibromination, aromatic bromination)

  • Possible Cause 1: Over-bromination (Dibromination).

    • Solution: This is more common under basic conditions.[1][2] To minimize this, use a strict 1:1 stoichiometry of the indanone to the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help. Under acidic conditions, the first bromination deactivates the ketone towards further enolization, making monobromination more selective.[6]

  • Possible Cause 2: Competing Aromatic Bromination.

    • Solution: If your indanone has electron-donating groups on the aromatic ring, you might see competing aromatic bromination, especially under basic or neutral conditions. To favor α-bromination, switch to strongly acidic conditions (e.g., bromine in acetic acid).[1][2]

  • Possible Cause 3: Complex Mixture from Photochemical Conditions.

    • Solution: Photobromination of 1-indanone in CCl₄ can produce a complex mixture of products.[3] If a specific product is desired, it is better to use well-defined acidic or basic conditions.

Problem 3: Difficulty in Purifying the Final Product

  • Possible Cause 1: Contamination with Succinimide.

    • Solution: If you are using NBS, the succinimide byproduct can sometimes complicate purification. Most of it can be removed by filtration if it precipitates, or by washing the organic layer with water during the work-up.

  • Possible Cause 2: Similar Polarity of Starting Material and Product.

    • Solution: The starting indanone and the α-bromoindanone may have similar polarities. Careful optimization of the solvent system for column chromatography is necessary for effective separation.

Quantitative Data Summary

The regioselectivity of indanone bromination is highly dependent on the solvent and reaction conditions. The following tables summarize the product distribution for the bromination of substituted indanones under various conditions.

Table 1: Bromination of 5,6-Dimethoxyindan-1-one with Br₂ [1][2]

Solvent/ConditionsTemperatureMajor Product(s)Yield (%)
Acetic AcidRoom Temp2,4-Dibromo-5,6-dimethoxyindan-1-one95
CCl₄Room Temp2-Bromo-5,6-dimethoxyindan-1-one40
CCl₄Ice Bath2-Bromo-5,6-dimethoxyindan-1-one35
CHCl₃ / K₂CO₃Ice Bath4-Bromo-5,6-dimethoxyindan-1-one81
CHCl₃ / KOHIce Bath4-Bromo-5,6-dimethoxyindan-1-one79

Table 2: Bromination of 4-Chloro-1-indanone

Brominating Agent / SolventMajor ProductYield (%)
Br₂ / CCl₄2-Bromo-4-chloro-1-indanone40
Br₂ (2 eq) / Diethyl ether2,2-Dibromo-4-chloro-1-indanone90
H₂O₂ / HBr (aq)2-Bromo-4-chloro-1-indanone42
Br₂ (2 eq) / K₂CO₃ / CH₂Cl₂ (ice bath)2,2-Dibromo-4-chloro-1-indanone45

Experimental Protocols

Protocol 1: α-Monobromination of 1-Indanone under Acidic Conditions

This protocol is optimized for the selective synthesis of 2-bromo-1-indanone.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1 eq) in glacial acetic acid.

  • Reaction: Cool the flask in an ice bath. Slowly add a solution of molecular bromine (1 eq) in glacial acetic acid from the dropping funnel over 30 minutes.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-bromo-1-indanone.

Protocol 2: Aromatic Bromination of 5,6-Dimethoxyindan-1-one under Basic Conditions [1]

This protocol is designed for the regioselective bromination of the aromatic ring of an activated indanone.

  • Preparation: Dissolve 5,6-dimethoxyindan-1-one (1 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in chloroform (CHCl₃) in a round-bottom flask.

  • Reaction: Cool the mixture in an ice bath. Add a solution of molecular bromine (1 eq) in chloroform dropwise over 1 hour.

  • Monitoring: Keep the reaction at ice bath temperature and monitor its progress by TLC.

  • Work-up: After the reaction is complete (typically 1 hour), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, and extract the aqueous layer with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 4-bromo-5,6-dimethoxyindan-1-one.

Visualized Workflows and Mechanisms

Diagram 1: General Pathways for Indanone Bromination

Indanone_Bromination_Pathways cluster_acid Acidic Conditions (e.g., AcOH) cluster_base Basic Conditions (e.g., K₂CO₃) Indanone 1-Indanone Enol Enol Intermediate Indanone->Enol H⁺ Enolate Enolate Intermediate Indanone->Enolate Base Alpha_Bromo α-Bromoindanone (Major Product) Enol->Alpha_Bromo Br₂ Aromatic_Bromo Aromatic Bromination (for activated rings) Enolate->Aromatic_Bromo Br₂ Alpha_Dibromo α,α-Dibromoindanone Enolate->Alpha_Dibromo Br₂ (excess) Experimental_Workflow start Start dissolve Dissolve 1-Indanone in Acetic Acid start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_br2 Slowly Add Br₂ in Acetic Acid cool->add_br2 monitor Monitor by TLC add_br2->monitor workup Pour into Ice Water monitor->workup Reaction Complete filter Filter Precipitate workup->filter purify Recrystallize filter->purify end Pure α-Bromoindanone purify->end

References

Managing moisture sensitivity in Friedel-Crafts reactions for indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing moisture sensitivity in Friedel-Crafts reactions for indanone synthesis.

Troubleshooting Guide: Moisture-Related Issues

This guide addresses specific problems you may encounter during your experiments, with a focus on resolving issues caused by the presence of moisture.

Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. How do I know if moisture is the culprit?

A1: Low or non-existent yields in Friedel-Crafts acylation for indanone synthesis are frequently linked to moisture contamination.[1][2] The primary catalysts, Lewis acids like aluminum chloride (AlCl₃), are extremely sensitive to water.[2][3] Moisture will hydrolyze and deactivate the catalyst, halting the reaction.[2]

To diagnose this issue, consider the following:

  • Catalyst Appearance: Has your Lewis acid changed in appearance? For example, anhydrous AlCl₃ is a white or pale yellow powder; if it appears clumpy or has been exposed to air for an extended period, it may be hydrated and inactive.

  • Reagent and Solvent Handling: Were your solvents certified anhydrous and handled under an inert atmosphere? Was all glassware flame- or oven-dried immediately before use?

  • Reaction Initiation: Did you observe any initial reaction progress (e.g., color change, gas evolution) that then ceased prematurely? This can be a sign of catalyst deactivation.

Q2: I'm observing the formation of unexpected byproducts. Can this be related to moisture?

A2: While the primary effect of moisture is catalyst deactivation, its presence can indirectly lead to side reactions. If the reaction is sluggish due to a partially deactivated catalyst, side reactions such as intermolecular acylation may become more prevalent, especially at higher concentrations.[4] Furthermore, incomplete conversion of the starting material due to catalyst deactivation will complicate purification.

Q3: How can I rigorously exclude moisture from my Friedel-Crafts reaction?

A3: Maintaining anhydrous conditions is critical for a successful reaction.[2][4] Here is a checklist of best practices:

  • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum immediately before use.

  • Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas, such as nitrogen or argon.[2][4]

  • Reagents and Solvents: Use freshly opened bottles of high-purity, anhydrous solvents. Solvents can also be dried using appropriate drying agents or a solvent purification system. Ensure all starting materials are as dry as possible.

  • Catalyst Handling: Use a freshly opened container of the Lewis acid catalyst.[1] Handle and weigh the catalyst in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture. Add the catalyst to the reaction mixture in portions to control the initial exotherm and minimize exposure to any trace moisture.[4]

Q4: My starting material is a 3-arylpropionic acid, and I'm using a Brønsted acid like polyphosphoric acid (PPA). Is this method also sensitive to moisture?

A4: While Brønsted acids like PPA or triflic acid (TfOH) are generally more tolerant to trace amounts of water than Lewis acids, their activity can still be compromised by excessive moisture.[1] For PPA, the concentration of P₂O₅ is crucial for its reactivity, and dilution with water will reduce its efficacy.[1] For optimal results, it is still recommended to handle these reagents in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of moisture-induced catalyst deactivation in Friedel-Crafts reactions?

A1: Lewis acids, such as AlCl₃, function by accepting an electron pair from the acylating agent to generate a highly electrophilic acylium ion.[4][5] Water, being a Lewis base, readily reacts with the Lewis acid catalyst in an exothermic reaction.[6] This reaction forms hydrated aluminum species and hydrochloric acid, rendering the catalyst incapable of activating the acylating agent and thus quenching the reaction.[2][6]

Q2: Are there any water-tolerant Lewis acids that can be used for indanone synthesis?

A2: The development of water-tolerant Lewis acids is an active area of research.[7][8] Catalysts like lanthanide triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) have shown efficacy in Friedel-Crafts reactions and exhibit greater tolerance to moisture compared to traditional Lewis acids like AlCl₃.[4][7] However, even with these catalysts, minimizing the presence of water is still advisable for optimal performance and reproducibility.

Q3: Can I "reactivate" a Lewis acid catalyst that has been exposed to moisture?

A3: In a typical laboratory setting, it is not practical or safe to attempt to reactivate a hydrated Lewis acid. The process would require extreme conditions to remove the coordinated water, and the purity of the resulting "reactivated" catalyst would be questionable. It is far more reliable and cost-effective to use a fresh, properly stored batch of the anhydrous catalyst.

Q4: Does the choice of starting material (3-arylpropionic acid vs. 3-arylpropionyl chloride) affect the reaction's sensitivity to moisture?

A4: The cyclization of a 3-arylpropionyl chloride is generally less susceptible to issues arising from trace moisture in the starting material itself, as the acyl chloride is highly reactive.[4] However, the Lewis acid catalyst used in this step remains highly moisture-sensitive. The direct cyclization of 3-arylpropionic acids produces water as a byproduct, which can contribute to catalyst deactivation, often necessitating a higher catalyst loading.[4][9]

Data and Protocols

Table 1: Relative Moisture Sensitivity of Common Catalysts for Indanone Synthesis
CatalystCatalyst TypeRelative Moisture SensitivityHandling Recommendations
Aluminum Chloride (AlCl₃)Lewis AcidVery HighStrictly anhydrous conditions; handle in a glovebox or under inert gas.[2][3]
Niobium Pentachloride (NbCl₅)Lewis AcidHighHandle under inert atmosphere; use anhydrous solvents.[10]
Iron(III) Chloride (FeCl₃)Lewis AcidHighRequires anhydrous conditions.[2]
Scandium Triflate (Sc(OTf)₃)Lewis AcidModerateMore water-tolerant but best results are obtained under dry conditions.[2][4]
Terbium Triflate (Tb(OTf)₃)Lewis AcidModerateCan be used in the presence of some moisture but anhydrous conditions are preferred.[4]
Triflic Acid (TfOH)Brønsted AcidLow to ModerateHygroscopic; should be handled in a dry environment to prevent dilution.[4][9]
Polyphosphoric Acid (PPA)Brønsted AcidLow to ModerateActivity depends on P₂O₅ concentration; avoid excessive moisture.[1][2]
Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionyl Chloride

This two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by cyclization.[4]

  • Step A: Formation of the Acyl Chloride

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the 3-arylpropionic acid (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[4]

  • Step B: Intramolecular Friedel-Crafts Acylation

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and adding dilute HCl.

    • Extract the product with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Purify the crude product by column chromatography.[4]

Protocol 2: Direct Cyclization of 3-Arylpropionic Acid using Triflic Acid

This one-step approach is more atom-economical but may require stronger acids and higher temperatures.[4][9]

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Extract the product with dichloromethane, combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purify the crude product by column chromatography.[4]

Visual Guides

Troubleshooting_Moisture_Sensitivity start Low Yield or Reaction Failure check_moisture Moisture Contamination Suspected? start->check_moisture implement_anhydrous Implement Strict Anhydrous Protocol: - Flame-dry glassware - Use anhydrous solvents - Handle catalyst under inert gas check_moisture->implement_anhydrous Yes other_issues Investigate Other Issues: - Catalyst choice - Reaction temperature - Starting material purity check_moisture->other_issues No rerun_reaction Re-run Reaction implement_anhydrous->rerun_reaction success Successful Indanone Synthesis rerun_reaction->success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts reactions.

Lewis_Acid_Deactivation active_catalyst Active Lewis Acid (e.g., AlCl₃) dummy1 active_catalyst->dummy1 dummy2 active_catalyst->dummy2 acyl_chloride Acylating Agent (R-COCl) acyl_chloride->dummy1 acylium_ion Acylium Ion [R-C=O]⁺ water Moisture (H₂O) water->dummy2 inactive_catalyst Inactive Hydrated Catalyst [AlCl₃(H₂O)n] no_reaction Reaction Quenched inactive_catalyst->no_reaction dummy1->acylium_ion Reacts with Acylating Agent dummy2->inactive_catalyst Reacts with Water (Hydrolysis)

Caption: Deactivation of a Lewis acid catalyst by moisture.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one and 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity and potential biological activity of two halogenated indanone derivatives: 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one and 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. These compounds serve as valuable intermediates in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The choice of halogen substituent significantly influences the reactivity of the aryl halide, thereby dictating its suitability for various synthetic transformations and its potential interactions with biological targets.

Chemical Reactivity Comparison

The primary difference in chemical reactivity between the bromo and fluoro analogs lies in the nature of the carbon-halogen bond. This dictates their utility in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is largely governed by the rate of oxidative addition to the palladium(0) catalyst. The general order of reactivity for aryl halides is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group.

Therefore, This compound is expected to be significantly more reactive than its fluoro counterpart in Suzuki-Miyaura coupling and other related cross-coupling reactions. [1][2] This higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields. The bromo derivative is a preferred substrate for introducing molecular diversity at the 4-position of the indanone core.[3]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is reversed: F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. The small size of the fluorine atom also minimizes steric hindrance.

Thus, 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is the superior substrate for SNAr reactions. This makes it a valuable intermediate for the introduction of nucleophiles, such as amines and alkoxides, at the 4-position. Its utility as a key intermediate in the synthesis of central nervous system agents, including selective serotonin reuptake inhibitors (SSRIs), likely leverages this reactivity profile.

Physicochemical Properties Influencing Reactivity

The electronic and steric properties of the halogen substituents, as quantified by Hammett constants and van der Waals radii, provide a theoretical basis for the observed reactivity trends.

PropertyThis compound4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-oneImpact on Reactivity
Hammett Constant (σp) +0.23[4]+0.06[5]The more positive σp of bromine indicates a stronger electron-withdrawing inductive effect compared to fluorine's combination of strong inductive withdrawal and moderate resonance donation. This can influence the electron density of the aromatic ring.
Van der Waals Radius (Å) 1.851.47The larger size of the bromine atom can lead to greater steric hindrance in reactions where a bulky catalyst or nucleophile approaches the reaction center.[6]
C-X Bond Dissociation Energy (kcal/mol) ~71~91The weaker C-Br bond is more readily cleaved in oxidative addition steps of cross-coupling reactions, leading to higher reactivity.

Biological Activity Comparison

Indanone and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. They are particularly recognized as promising scaffolds for the development of inhibitors for enzymes implicated in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[7][8]

Potential as Cholinesterase Inhibitors

The indanone scaffold is a core component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. Research has shown that various substituted indanone derivatives exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11] While no direct comparative data for the 4-bromo and 4-fluoro-7-hydroxy analogs was found, structure-activity relationship (SAR) studies on related series of inhibitors suggest that the nature and position of substituents on the indanone ring are critical for activity. Halogen substitution has been explored in various cholinesterase inhibitors, and the specific halogen can influence binding affinity and selectivity.[12]

Potential as Monoamine Oxidase (MAO) Inhibitors

Indanone derivatives have also been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[8][13] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. SAR studies of 2-benzylidene-1-indanone derivatives have shown that halogen substituents on the benzylidene ring contribute to high potency MAO-B inhibition.[13] Similarly, studies on other heterocyclic MAO inhibitors have explored the impact of halogenation.[14] It is plausible that both the 4-bromo and 4-fluoro-7-hydroxy indanones could exhibit inhibitory activity towards MAO-B.

Inference on Biological Activity

Without direct experimental data, a definitive comparison of the biological activity of the two compounds is speculative. However, based on general principles of medicinal chemistry:

  • Fluorine is often incorporated into drug candidates to improve metabolic stability and bioavailability.[6] Its ability to form strong bonds and its relatively small size can lead to favorable interactions with enzyme active sites.

  • Bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

Experimental evaluation of both compounds in relevant biological assays is necessary to determine their relative potencies and selectivities as enzyme inhibitors.

Experimental Protocols

The following are representative experimental protocols for key reactions discussed in this guide. These are generalized procedures and may require optimization for the specific substrates.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution of 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Materials:

  • 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

  • Nucleophile (e.g., a secondary amine, 1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another polar aprotic solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (1 mmol) and the base (2 mmol).

  • Add the solvent (5 mL) and the nucleophile (1.5 mmol).

  • Heat the reaction mixture to 100-150 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (4-bromo- and 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • In the wells of the microplate, add the buffer, DTNB solution, and various concentrations of the test compounds.

  • Initiate the reaction by adding the enzyme to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Start the measurement by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compounds relative to a control without any inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each compound.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

Materials:

  • Recombinant human MAO-B

  • Kynuramine or another suitable substrate

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate and fluorescence plate reader

Procedure:

  • Prepare solutions of MAO-B and the substrate in the buffer.

  • In the wells of the microplate, add the buffer, various concentrations of the test compounds, and the MAO-B enzyme solution.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the substrate to each well.

  • Incubate the reaction for a further period (e.g., 30 minutes) at 37 °C.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) at the appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm).

  • Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC₅₀ values.

Visualizations

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition ar_br 4-Bromo-7-hydroxy-indan-1-one (Ar-Br) ar_br->oxidative_addition pd_intermediate Ar-Pd(II)L2-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid Aryl Boronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation pd_ar_ar_prime Ar-Pd(II)L2-Ar' transmetalation->pd_ar_ar_prime reductive_elimination Reductive Elimination pd_ar_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-Ar') reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism start 4-Fluoro-7-hydroxy-indan-1-one (Ar-F) step1 Nucleophilic Attack (Rate-determining step) start->step1 nucleophile Nucleophile (Nu-) nucleophile->step1 meisenheimer Meisenheimer Complex (Anionic Intermediate) step1->meisenheimer step2 Loss of Leaving Group meisenheimer->step2 product Substituted Product (Ar-Nu) step2->product leaving_group Fluoride Ion (F-) step2->leaving_group AChE_Inhibition_Workflow prep Prepare Reagents: Enzyme (AChE), Substrate (ATCI), DTNB, Buffer, Test Compounds plate Dispense into 96-well plate: Buffer, DTNB, Test Compound prep->plate incubate1 Add Enzyme and Incubate (15 min, 37°C) plate->incubate1 add_substrate Add Substrate (ATCI) to initiate reaction incubate1->add_substrate measure Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted Indanone Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among these, substituted indanones have emerged as a privileged structure, demonstrating a remarkable breadth of therapeutic potential. This guide provides an objective comparison of the biological activities of various substituted indanone derivatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this promising area.

Substituted indanones, characterized by a fused benzene and cyclopentanone ring system, offer a versatile platform for chemical modification, leading to a diverse array of biological effects.[1] Extensive studies have highlighted their efficacy as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents.[2][3][4] This guide synthesizes key findings to offer a comparative overview of their performance against various biological targets.

Comparative Biological Activity of Substituted Indanone Derivatives

The biological efficacy of substituted indanone derivatives has been quantified across a range of therapeutic targets. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds, offering a clear comparison of their potency.

Anticancer Activity

Substituted indanones have shown significant promise as anticancer agents, primarily through the inhibition of crucial enzymes like cyclooxygenase-2 (COX-2) and tubulin, as well as by inducing cytotoxicity in various cancer cell lines.[1][5][6]

Compound/DerivativeSubstitution PatternTarget/Cell LineIC50 (µM)Reference
9f 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineCOX-20.03 ± 0.01[1][7]
MCF-7 (Breast Cancer)0.03 ± 0.01[1][7]
Doxorubicin (Reference) -MCF-7 (Breast Cancer)0.062 ± 0.012[7]
ITH-6 N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazineHT-29 (Colon Cancer)0.41 ± 0.19[6][8][9]
COLO 205 (Colon Cancer)-[6][8][9]
KM 12 (Colon Cancer)-[6][8][9]
2-benzylidene-1-indanones Various aromatic aldehydesMCF-7, HCT, THP-1, A5490.01 - 0.88[2]
Gallic acid based indanone -Erhlich ascites carcinoma54.3% tumor growth inhibition at 50 mg/kg[5]
Neuroprotective Activity

The neuroprotective effects of indanone derivatives are largely attributed to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][10][11] Donepezil, an approved drug for Alzheimer's disease, is a notable indanone derivative.[3][10]

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Compound 9 AChE14.8[2][12]
Compound 14 AChE18.6[2][12]
Compound A1 AChE54 ± 4[13]
MAO-B3250 ± 200[13]
2-benzylidene-1-indanones MAO-B< 2740 (for all derivatives)[11]
Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of substituted indanones, revealing their potential as novel anti-infective agents.[2][14]

Compound/DerivativeOrganismMIC (µM)Reference
Aurone and indanone derivatives (A5, D2) C. albicans, E. coli, S. aureus15.625[14][15]
Aurone and indanone derivatives (A6, A8, E7) C. albicans, E. coli, S. aureus62.5 (MBC)[14][15]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of substituted indanone derivatives.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay is crucial for determining the anti-inflammatory and anticancer potential of the derivatives.

  • Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Incubation : The test compounds (substituted indanone derivatives) are pre-incubated with the COX-2 enzyme in a buffer solution (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Quantification : The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This is often done by quantifying the subsequent product, prostaglandin E2 (PGE2), using an enzyme immunoassay (EIA) kit.

  • Data Analysis : The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (without the inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from a dose-response curve.[7]

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the substituted indanone derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement : The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to evaluate the potential of indanone derivatives for the treatment of Alzheimer's disease.

  • Enzyme and Substrate Preparation : Purified acetylcholinesterase (from electric eel or human recombinant) is used. Acetylthiocholine iodide (ATCI) is a common substrate.

  • Reaction Mixture : The assay is typically performed in a phosphate buffer. The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is used as a chromogen.

  • Incubation : The enzyme and test compound are pre-incubated for a certain period.

  • Reaction Initiation : The reaction is started by adding the substrate, ATCI.

  • Detection : The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically.

  • Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[12]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted indanone derivatives are a result of their interaction with various cellular signaling pathways.

anticancer_pathway Indanone Substituted Indanone Derivative COX2 COX-2 Indanone->COX2 Inhibition Tubulin Tubulin Indanone->Tubulin Inhibition of Polymerization CellCycle Cell Cycle (G2/M Arrest) Indanone->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Anticancer mechanisms of substituted indanones.

As illustrated, some indanone derivatives exert their anticancer effects by inhibiting COX-2, an enzyme often overexpressed in tumors, and by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][6]

neuroprotective_pathway Indanone Substituted Indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibition MAOB Monoamine Oxidase B (MAO-B) Indanone->MAOB Inhibition Acetylcholine Increased Acetylcholine Levels AChE->Acetylcholine Hydrolysis Neuroprotection Neuroprotection Acetylcholine->Neuroprotection experimental_workflow Start Synthesis of Indanone Derivatives Screening In Vitro Biological Screening Start->Screening HitID Hit Identification (Potent & Selective) Screening->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

References

Spectroscopic comparison of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" and its methoxy analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one and its methoxy counterpart, 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, is presented for researchers and professionals in drug development. This guide provides a side-by-side view of their key spectral data, supported by established experimental protocols.

This comparison focuses on the distinguishing spectroscopic features arising from the substitution of a hydroxyl group with a methoxy group on the aromatic ring of the indanone scaffold. While both compounds share the same core structure, this functional group modification is expected to induce noticeable shifts in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Spectroscopic Data Comparison

Table 1: General Properties

PropertyThis compound4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Molecular Formula C₉H₇BrO₂[1][2]C₁₀H₉BrO₂[3]
Molecular Weight 227.05 g/mol [1][2]241.08 g/mol [3]
Melting Point 144-148 °C[1]134-138 °C[3]

Table 2: ¹H NMR Spectroscopy (Predicted/Referenced)

ProtonThis compound (Predicted)4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Reference data for a related dimethoxy compound)[4][5]
Aromatic-H ~ 7.0-7.5 ppm6.64 ppm (s, 1H)
-CH₂- (Position 2) ~ 3.0-3.2 ppm2.84-2.87 ppm (m, 2H)
-CH₂- (Position 3) ~ 2.6-2.8 ppm2.52-2.55 ppm (m, 2H)
-OH Variable (broad singlet)-
-OCH₃ -3.88 ppm (s, 3H)

Note: The ¹H NMR data for the methoxy analog is based on the closely related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a proxy due to the lack of a specific spectrum for the target molecule in the search results.

Table 3: ¹³C NMR Spectroscopy (Predicted/Referenced)

CarbonThis compound (Predicted)4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Reference data for a related dimethoxy compound)[4][5]
C=O ~ 200-205 ppm201.62 ppm
Aromatic C-Br ~ 110-115 ppm96.44 ppm
Aromatic C-O ~ 150-155 ppm162.29 ppm
Aromatic C ~ 120-140 ppm158.85, 157.96, 120.11, 99.75 ppm
-CH₂- (Position 2) ~ 36-38 ppm37.01 ppm
-CH₂- (Position 3) ~ 25-27 ppm27.31 ppm
-OCH₃ -56.55 ppm

Note: The ¹³C NMR data for the methoxy analog is based on the closely related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a proxy.

Table 4: IR Spectroscopy

Functional GroupThis compound (Expected)4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Digitized Spectrum)[6]
O-H stretch (Ar-OH) 3200-3600 cm⁻¹ (broad)-
C-H stretch (aromatic) ~3000-3100 cm⁻¹Present
C-H stretch (aliphatic) ~2850-2960 cm⁻¹Present
C=O stretch (ketone) ~1680-1700 cm⁻¹~1700 cm⁻¹
C=C stretch (aromatic) ~1450-1600 cm⁻¹Present
C-O stretch (Ar-OH) ~1200-1260 cm⁻¹-
C-O stretch (Ar-O-CH₃) -Present
C-Br stretch ~500-600 cm⁻¹Present

Table 5: Mass Spectrometry

IonThis compound (Predicted)[7]4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Calculated)
[M]+ m/z 225.96239 / 227.96034m/z 239.97804 / 241.97599
[M+H]+ m/z 226.97022 / 228.96817m/z 240.98587 / 242.98382

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence (zg30 or similar) is used.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • The FID is Fourier transformed with a line broadening of 1.0 Hz.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • ATR Method (for solids):

    • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.

  • KBr Pellet Method (for solids):

    • Approximately 1-2 mg of the sample is ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded as described for the ATR method.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Sample Preparation (for ESI-MS):

    • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL).

    • The solution is infused directly into the ion source or introduced via a liquid chromatography (LC) system.

  • ESI-MS Acquisition:

    • The sample solution is sprayed into the mass spectrometer, and the solvent is evaporated to generate gas-phase ions.

    • Mass spectra are acquired in either positive or negative ion mode.

    • Typical parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

  • EI-MS Acquisition (for volatile compounds):

    • A small amount of the sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

    • The sample is vaporized and bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio.

Visualization of the Comparison Workflow

The logical flow for the spectroscopic comparison of these two compounds can be visualized as follows:

Spectroscopic_Comparison cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Interpretation Compound1 4-bromo-7-hydroxy- 2,3-dihydro-1H-inden-1-one NMR NMR Spectroscopy (¹H and ¹³C) Compound1->NMR IR IR Spectroscopy Compound1->IR MS Mass Spectrometry Compound1->MS Compound2 4-bromo-7-methoxy- 2,3-dihydro-1H-inden-1-one Compound2->NMR Compound2->IR Compound2->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_MS Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->Data_MS Comparison Spectroscopic Comparison - Structural Elucidation - Functional Group Effects Data_NMR->Comparison Data_IR->Comparison Data_MS->Comparison

Caption: Workflow for the spectroscopic comparison of the two indanone derivatives.

References

A Comparative Analysis of the Reactivity of Bromo-indanone Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency and success of synthetic routes. Bromo-indanones are versatile building blocks in medicinal chemistry, and understanding the relative reactivity of their various positional isomers is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides an objective comparison of the reactivity of 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-1-indanone in common palladium-catalyzed cross-coupling reactions, supported by theoretical considerations and detailed experimental protocols.

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, is primarily governed by the ease of the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst. This step is influenced by both electronic and steric factors within the bromo-indanone molecule.

Theoretical Reactivity Profile:

The position of the bromine atom on the indanone ring, relative to the electron-withdrawing carbonyl group, significantly impacts the electronic density of the C-Br bond. A lower electron density at the carbon atom of the C-Br bond generally facilitates the oxidative addition step, leading to higher reactivity.

  • 5-Bromo-1-indanone and 7-Bromo-1-indanone: In these isomers, the bromine atom is situated at a position where the electron-withdrawing effect of the carbonyl group is more pronounced through resonance and inductive effects. This leads to a more electron-deficient C-Br bond, making it more susceptible to oxidative addition. Therefore, 5-bromo- and 7-bromo-1-indanone are expected to be the most reactive isomers.

  • 4-Bromo-1-indanone: The bromine atom in the 4-position is ortho to the carbonyl group. While the inductive effect of the carbonyl group is still present, steric hindrance from the adjacent carbonyl group and the fused ring system can play a role in the approach of the bulky palladium catalyst, potentially decreasing its reactivity compared to the 5- and 7-isomers.

  • 6-Bromo-1-indanone: The bromine atom in the 6-position is meta to the carbonyl group. The electron-withdrawing inductive effect is weaker at this position compared to the ortho and para positions (relative to the carbonyl's influence on the ring). Consequently, 6-bromo-1-indanone is generally expected to be the least reactive of the four isomers.

Based on these electronic and steric considerations, the general order of reactivity for bromo-indanone isomers in palladium-catalyzed cross-coupling reactions is predicted to be:

5-Bromo-1-indanone ≈ 7-Bromo-1-indanone > 4-Bromo-1-indanone > 6-Bromo-1-indanone

Quantitative Data Summary

IsomerPosition of BromineExpected Relative ReactivityKey Influencing Factors
5-Bromo-1-indanone para-like to carbonylHighStrong electron-withdrawing effect from the carbonyl group, facilitating oxidative addition.
7-Bromo-1-indanone ortho-like to carbonyl (vinylogous)HighSignificant electron-withdrawing effect from the carbonyl group.
4-Bromo-1-indanone ortho to carbonylModerateElectron-withdrawing effect is partially offset by potential steric hindrance from the adjacent carbonyl group.
6-Bromo-1-indanone meta-like to carbonylLowWeaker electronic influence from the carbonyl group at the meta position.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving bromo-indanone isomers. These protocols are based on established methodologies for similar aryl bromides and can be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone

This protocol is adapted from a study on the one-pot borylation/Suzuki reaction of 5-bromoindanone.[1]

Materials:

  • 5-Bromo-1-indanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 5-bromo-1-indanone (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vessel via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the dioxane/water mixture.

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of 4-Bromo-1-indanone

This is a general protocol for the Heck reaction that can be applied to bromo-indanones.[2][3]

Materials:

  • 4-Bromo-1-indanone

  • Alkene (e.g., styrene, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (NEt₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add 4-bromo-1-indanone (1.0 mmol), the alkene (1.2 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water to remove the triethylammonium bromide salt and DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-1-indanone

This is a general protocol for the Buchwald-Hartwig amination suitable for bromo-indanones.[4][5]

Materials:

  • 6-Bromo-1-indanone

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 6-bromo-1-indanone (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene or dioxane via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow A Reaction Setup (Reactants, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, LC-MS, GC) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Efficacy of 2,3-Dihydro-1H-inden-1-one Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-inden-1-one scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating potential in the ongoing search for targeted cancer therapeutics. While direct kinase inhibition data for "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" remains limited in publicly available research, extensive studies on related derivatives, particularly 2-benzylidene-1-indanones, have revealed significant anticancer activity. This guide provides a comparative analysis of the efficacy of these derivatives, focusing on their inhibitory activities and the experimental protocols used for their evaluation.

Quantitative Data Summary

The following table summarizes the cytotoxic and inhibitory activities of various 2-benzylidene-1-indanone derivatives against different cancer cell lines and tubulin polymerization. This data provides a baseline for understanding the potential of the indanone scaffold, although direct kinase inhibition values are not specified in these particular studies.

Compound IDCancer Cell LineIC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)Reference
Compound 1 MCF-7 (Breast)100.62[1][2]
HCT-116 (Colon)880-[1]
THP-1 (Leukemia)--[1]
A549 (Lung)--[1]
DU145 (Prostate)--[2]
Compound 9j Various10 - 8800.62 - 2.04[1]
Compound 21 K562 (Leukemia)360-[3]
MDA-MB-231 (Breast)3270-[3]

Note: Compound 1 is identified as 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one.[2] Compound 9j is a lead candidate from a series of benzylidene indanones.[1] Compound 21 is a dual-targeted indanone derivative.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays relevant to the evaluation of kinase inhibitors.

HER2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of the HER2 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • HER2 Kinase Enzyme System (Promega)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (e.g., dihydro-1H-inden-1-one derivatives)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the HER2 enzyme, the substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.[4][5][6][7][8]

PIM1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for the specific assessment of PIM1 kinase inhibitors.

Materials:

  • PIM1 Kinase Enzyme System (Promega)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds

  • 384-well plates

Procedure:

  • Compound Plating: Dispense diluted test compounds into the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted PIM1 enzyme to each well.

  • Pre-incubation: Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add a substrate/ATP mix to start the kinase reaction.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.[9][10][11]

Signaling Pathway Diagrams

Understanding the signaling context is vital for appreciating the mechanism of action of kinase inhibitors. Below are diagrams of the HER2 and PIM1 signaling pathways generated using the DOT language for Graphviz.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Activation RAS Ras HER2->RAS HER3 HER3 HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: HER2 Signaling Pathway leading to cell proliferation and survival.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 STAT->PIM1 Transcriptional Activation Gene_Transcription Gene Transcription (Survival, Proliferation) STAT->Gene_Transcription BAD Bad PIM1->BAD Phosphorylation (Inhibition of Apoptosis) mTORC1 mTORC1 PIM1->mTORC1 Activation

References

Comparative analysis of catalysts for Suzuki coupling with bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The indanone scaffold, a privileged structure in medicinal chemistry, often requires functionalization at various positions. This guide provides a comparative analysis of palladium-based catalysts for the Suzuki coupling of bromo-indanones, offering insights into catalyst performance based on available experimental data.

Performance Comparison of Catalytic Systems

The choice of catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki coupling of bromo-indanones. The electronic and steric properties of both the catalyst and the substrate play a significant role. Below is a summary of catalyst systems employed in the Suzuki coupling of bromo-indanones and structurally related bromo-aryl ketones. While direct comparative studies on a wide range of catalysts for all bromo-indanone isomers are limited, the data presented provides valuable insights into expected performance.

Bromo-indanone/AnalogueBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-indanonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801895[1]
5-Bromo-1-indanone3-Bromopyridine (via one-pot borylation)Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane120 (MW)1.25100 (Conversion)[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High Yield[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂K₂CO₃Dimethoxyethane80-Modest Yield[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄K₂CO₃Dimethoxyethane80>2Lower Yield[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₂Cl₂K₂CO₃Dimethoxyethane80>2Lower Yield[2]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[3]
4-BromoacetophenonePhenylboronic acidPdCl₂(dppf)Cs₂CO₃THF/H₂O8012~90[3]

Note: The data presented above is compiled from different sources with varying reaction conditions. Therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromo-indanone (1.0 mmol), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (0.1 - 5 mol%), and a base (2.0-3.0 equiv) in a suitable solvent is prepared in a reaction vessel.[5] The mixture is then degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[5] The reaction is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Example Protocol for One-Pot Borylation/Suzuki Reaction of 5-Bromoindanone

In a microwave vial, 5-bromoindanone (1 equiv.), bis(pinacolato)diboron (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and KOAc (3 equiv.) are combined in dioxane (0.5 M). The mixture is heated to 120 °C for 45 minutes under microwave irradiation. After cooling, 3-bromopyridine (1 equiv.), an additional portion of Pd(PPh₃)₄ (10 mol%), and Na₂CO₃ (2 equiv.) are added. The reaction is then heated to 120 °C for an additional 30 minutes in the microwave.[1]

Reaction Mechanism and Experimental Workflow

To visualize the fundamental processes involved in the Suzuki coupling and the typical experimental sequence, the following diagrams are provided.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Bromo-indanone) ArBr->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OR)2 Boronic->Transmetalation Base Base (e.g., OH-) Base->Transmetalation PdII_ArR Ar-Pd(II)L2-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Bromo-indanone, Boronic Acid, Base, and Solvent start->reagents degas Degas with Inert Gas (e.g., Argon) reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Structure-activity relationship (SAR) of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 2-benzylidene-1-indanone derivatives, offering insights into their potential as anti-inflammatory therapeutics. This guide provides a detailed analysis of their biological performance, supported by experimental data and methodologies.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory activity of the synthesized 2-benzylidene-1-indanone analogs was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[1][2] The results, presented as percentage inhibition at a concentration of 10 µM, are summarized in the tables below.

SAR of Benzene Ring B Substitutions

The initial investigation focused on substitutions on the benzylidene ring (Ring B). The data reveals the significant influence of the position and nature of substituents on the anti-inflammatory activity.

CompoundR2'R3'R4'R5'R6'IL-6 Inhibition (%)TNF-α Inhibition (%)
4a HHOCH3HH75.3180.12
4b HOCH3HHH65.4272.33
4c OCH3HHHH58.1968.74
4d HOCH3OHHH69.2883.73
4e OCH3OCH3HHH45.2155.89
4f OCH3HOCH3HH38.7649.17
4g HOCH3OCH3OCH3H26.4737.94
4h OCH3OCH3OCH3HH31.5942.66
4i OCH3HOCH3HOCH333.7245.18
4j OCH3HOCH3OCH3H35.1446.82
4k HHFHH42.1151.67
4l HHClHH38.9248.75
4m HHBrHH35.4745.23
4n HHIHH32.1841.98
4o HHCF3HH28.7438.15
4p HHNO2HH25.3934.76
4q HFFHH21.8330.14
4r HFFFH17.3918.93
4s HClClHH20.1527.68
4t HBrBrHH18.9124.35

Data extracted from a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents.[1][2][3]

SAR of Indanone Ring A Substitutions

Based on the promising activity of compound 4d , further modifications were made to the indanone ring (Ring A) to explore the impact of substituents at the C5, C6, and C7 positions.

CompoundR5R6R7IL-6 Inhibition (%)TNF-α Inhibition (%)
4d HHH69.2883.73
8a OCH3HH72.1585.91
8b HOCH3H78.4389.24
8c HHOCH365.8979.36
8d OHHH74.3887.15
8e HOHH85.1292.47
8f HHOH88.7695.18
8g OEtHH70.9884.77
8h HOEtH76.2188.03
8i HHOEt63.4577.92
8j OPrHH68.7382.59
8k HOPrH74.8986.81
8l HHOPr61.9775.64
8m O-iPrHH66.5480.32
8n HO-iPrH73.1685.49
8o HHO-iPr59.8873.28
8p OBnHH64.2978.17
8q HOBnH71.8584.11
8r HHOBn57.6271.05
8s FHH55.1868.73

Data extracted from a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents.[1][2][3]

Key Structure-Activity Relationship Insights

  • Substituents on Benzene Ring B:

    • Electron-donating groups, particularly methoxy and hydroxyl groups, are favorable for activity. Compound 4d , with a 3'-methoxy and 4'-hydroxyl substitution, was identified as a potent lead compound.[2]

    • Increasing the number of methoxy groups on ring B generally leads to a decrease in inhibitory activity.[2]

    • Electron-withdrawing groups, such as halogens, trifluoromethyl, and nitro groups, result in a significant reduction or loss of anti-inflammatory activity.[2]

  • Substituents on Indanone Ring A:

    • The position of substituents on ring A is crucial. Substitutions at the C6 and C7 positions generally yield more potent analogs than those at the C5 position.

    • A hydroxyl group at the C7 position (8f ) resulted in the most potent analog, exhibiting the highest inhibition of both IL-6 and TNF-α.[1]

    • Alkoxy groups (methoxy, ethoxy, propoxy, isopropoxy, benzyloxy) are well-tolerated, with their efficacy being position-dependent.

    • A fluoro substitution at the C5 position (8s ) led to a decrease in activity compared to the unsubstituted analog.

Experimental Protocols

A summary of the key experimental methodologies is provided below. For complete details, please refer to the original publication.

General Synthesis of 2-Benzylidene-1-indanone Derivatives

The synthesis of the 2-benzylidene-1-indanone derivatives was achieved through a Claisen-Schmidt condensation reaction. A solution of the appropriately substituted 1-indanone and the corresponding benzaldehyde in ethanol was treated with an aqueous solution of sodium hydroxide. The mixture was stirred at room temperature, followed by neutralization with hydrochloric acid to precipitate the product. The crude product was then purified by crystallization.[1]

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory activity of the synthesized compounds was determined by measuring the levels of IL-6 and TNF-α in the supernatant of LPS-stimulated murine primary macrophages.

  • Cell Culture: Murine primary macrophages were cultured in a suitable medium.

  • Compound Treatment: The cells were pre-incubated with the test compounds (10 µM) for 30 minutes.

  • LPS Stimulation: Lipopolysaccharide (LPS) was added to the cell cultures to induce an inflammatory response.

  • Cytokine Measurement: After a 24-hour incubation period, the cell supernatant was collected, and the concentrations of IL-6 and TNF-α were quantified using commercially available ELISA kits.[2][4]

Visualizing the Path to Potent Analogs

The following diagrams illustrate the logical progression of the structure-activity relationship study and the general experimental workflow.

SAR_Progression cluster_ringB Ring B Modification cluster_ringA Ring A Optimization start Initial Scaffold (2-benzylidene-1-indanone) substituents_b Varying Substituents (EDG vs EWG) start->substituents_b Substitution lead_4d Lead Compound 4d (3'-OCH3, 4'-OH) substituents_b->lead_4d Activity Screening substituents_a Varying Substituents (OH, O-Alkyl, F) lead_4d->substituents_a Modification most_potent_8f Most Potent Compound 8f (7-OH) substituents_a->most_potent_8f Improved Activity Experimental_Workflow synthesis Synthesis of Analogs (Claisen-Schmidt Condensation) compound_treatment Pre-incubation with Test Compounds (10 µM) synthesis->compound_treatment cell_culture Macrophage Cell Culture cell_culture->compound_treatment lps_stimulation LPS Stimulation (Inflammatory Challenge) compound_treatment->lps_stimulation cytokine_measurement Measurement of IL-6 & TNF-α (ELISA) lps_stimulation->cytokine_measurement data_analysis Data Analysis & SAR Determination cytokine_measurement->data_analysis

References

In vitro and in vivo studies of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro and in vivo activities of various indanone derivatives, offering a comparative perspective on their potential as therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals.

In Vitro Anticancer Activity of Indanone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indanone derivatives against various human cancer cell lines. This data highlights the potency and selectivity of different structural modifications on the indanone scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colon)0.41 ± 0.19[1][2]
COLO 205 (Colon)0.98 ± 1.44[1]
KM 12 (Colon)0.41 ± 0.19[1]
Gallic Acid-based Indanone Derivative 1Ehrlich Ascites Carcinoma-[3]
2-Benzylidene-1-indanone Compound 4dRAW 264.7 (Macrophage)-[4]
Compound 8fMurine Primary Macrophages-[4]
Fluorinated Benzylidene Indanone Not specifiedMCF-7 (Breast)-[5]
Indazole Derivatives Compound 6oK562 (Leukemia)5.15[6]
HEK-293 (Normal)33.2[6]
Compound 2fVarious cancer cell lines0.23–1.15[7][8]
Indanocine IndanocineMultidrug-Resistant Cancer Cells-[9]

In Vivo Efficacy of Indanone Derivatives

In vivo studies in animal models have further demonstrated the therapeutic potential of indanone derivatives.

Compound ClassAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
Gallic Acid-based Indanone Swiss Albino MiceEhrlich Ascites Carcinoma50 mg/kg54.3%[3]
Thiazolyl Hydrazone (ITH-6) MiceHT-29 and KM 12 Tumor XenograftsNot specifiedSignificant decrease in tumor size[1]
Fluorinated Benzylidene Indanone C3H/Jax MiceMammary CarcinomaNot specified48.2% tumor volume reduction[5]
Indazole Derivative (2f) Mice4T1 Tumor ModelNot specifiedSuppressed tumor growth[7][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

In Vitro Cytotoxicity Assay (MTT Assay)[10]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indanone derivatives (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

In Vivo Tumor Xenograft Model[1]
  • Cell Implantation: Human cancer cells (e.g., HT-29, KM 12) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the indanone derivative or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, the animals are euthanized, and the tumors are excised and weighed.

In Vitro Anti-inflammatory Assay[4]
  • Cell Culture: Murine primary macrophages are cultured in appropriate media.

  • Compound Pre-incubation: The cells are pre-incubated with the test compounds at a specific concentration for 30 minutes.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours of incubation, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA kits.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of indanone derivatives.

NF-κB and MAPK Signaling Pathways

Some 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[4]

NFkB_MAPK_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus MKK MKKs (e.g., MKK3/6, MKK4/7) MAPKKK->MKK MAPK MAPKs (p38, JNK) MKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Indanone 2-Benzylidene-1-indanone Derivatives Indanone->IKK Indanone->MAPK NFkB_n NF-κB NFkB_n->Cytokines AP1_n AP-1 AP1_n->Cytokines

Caption: Inhibition of NF-κB and MAPK signaling by 2-benzylidene-1-indanone derivatives.

Tubulin Polymerization Inhibition

A gallic acid-based indanone derivative has been shown to exhibit its anticancer activity by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[3]

Tubulin_Inhibition_Workflow Indanone Gallic Acid-based Indanone Derivative Tubulin Tubulin Dimers Indanone->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules CellCycle Cell Cycle Progression Microtubules->CellCycle G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of a gallic acid-based indanone derivative.

Conclusion

The indanone scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The diverse biological activities exhibited by various indanone derivatives underscore the potential for further exploration and optimization of this chemical class. While direct comparative data for "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" derivatives remains elusive, the broader indanone family continues to be a fertile ground for drug discovery and development. Future research should focus on systematic structure-activity relationship studies to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

Benchmarking the synthesis of "4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a key intermediate in medicinal chemistry and organic synthesis. The performance of a primary direct bromination route is benchmarked against a multi-step approach involving the construction of the indanone core from a pre-brominated precursor. This analysis is supported by experimental protocols and quantitative data to aid in the selection of the most suitable method based on efficiency, scalability, and experimental feasibility.

Introduction

This compound is a valuable building block in the synthesis of more complex organic molecules and is particularly noted for its role in the development of therapeutic agents.[1] Its structure, featuring a bromine atom and a hydroxyl group on the indanone scaffold, provides reactive sites for further functionalization, such as cross-coupling reactions and etherification.[1] Notably, this compound serves as a precursor for the synthesis of estrogen receptor beta (ERβ) selective agonists, highlighting its importance in drug discovery programs.[2]

The efficient and regioselective synthesis of this molecule is therefore of significant interest. This guide compares two primary synthetic strategies:

  • Direct Bromination: This approach involves the synthesis of the 7-hydroxy-1-indanone core followed by regioselective bromination.

  • Multi-step Synthesis from a Brominated Precursor: This strategy builds the indanone ring from a starting material that already contains the bromine atom.

Comparison of Synthetic Methods

The selection of a synthetic route depends on various factors including precursor availability, desired purity, scalability, and reaction conditions. Below is a summary of the two approaches with available quantitative data.

ParameterMethod 1: Direct Bromination of 7-hydroxy-1-indanoneMethod 2: Multi-step Synthesis from 3-(2-bromophenyl)propanoic acid
Starting Material 7-hydroxy-1-indanone3-(2-bromophenyl)propanoic acid
Key Reaction Electrophilic Aromatic BrominationIntramolecular Friedel-Crafts Acylation
Reagents N-Bromosuccinimide (NBS)Thionyl chloride, Aluminum chloride
Typical Yield Estimated high yield*86% (for 4-bromo-1-indanone)[3]
Purity High, requires chromatographic purificationHigh, requires crystallization/chromatography[3]
Number of Steps 2 (precursor synthesis + bromination)2 (acid chloride formation + cyclization)
Regioselectivity Generally good for ortho-to-hydroxyl bromination[4]High, determined by precursor structure
Scalability Potentially scalableDemonstrated on a large scale (550g starting material)[3]

Note: A specific yield for the direct bromination of 7-hydroxy-1-indanone to the target compound is not explicitly reported in the surveyed literature. However, similar brominations of activated aromatic rings with NBS can proceed in high yield.

Experimental Protocols

Method 1: Direct Bromination (Hypothetical Protocol based on Analogous Reactions)

This method first requires the synthesis of the precursor, 7-hydroxy-1-indanone.

Step 1a: Synthesis of 7-hydroxy-1-indanone (via Friedel-Crafts Cyclization)

A newer, more regioselective method starts from 4-hydroxy-benzenesulfonic acid to avoid the formation of the 5-hydroxy isomer.[5] The process involves the reaction with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization and subsequent removal of the sulfonic acid group.[5]

Step 1b: Bromination of 7-hydroxy-1-indanone

This protocol is based on the bromination of structurally similar phenolic compounds.[1][4]

  • Reaction Setup: To a solution of 7-hydroxy-1-indanone (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (1.1-1.3 equivalents).[1]

  • Initiation: The reaction can be initiated by heat (60-80°C) or a radical initiator like AIBN if a free-radical pathway is desired.[1] For electrophilic aromatic substitution on the activated ring, a mild Lewis or Brønsted acid catalyst may be employed at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material and minimize the formation of di-brominated byproducts.[1]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1]

Method 2: Multi-step Synthesis from a Brominated Precursor (Adapted from the synthesis of 4-bromo-1-indanone)[3]

This method builds the indanone ring on a commercially available brominated precursor.

  • Acid Chloride Formation: 3-(2-bromophenyl)propanoic acid (1 equivalent) is dissolved in 1,2-dichloroethane. Thionyl chloride (2.5 equivalents) is added, and the mixture is refluxed for 24 hours. The reaction is then cooled, and the solvent is removed under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, maintaining the temperature below 27°C.

  • Reaction and Workup: The reaction is stirred at room temperature for three hours and then quenched by pouring it into ice water. The mixture is extracted with dichloromethane.

  • Purification: The combined organic layers are washed sequentially with saturated brine and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is concentrated under reduced pressure to yield 4-bromo-1-indanone as a solid. This protocol has been reported to yield 86% of the product.[3] To obtain the target molecule, a subsequent hydroxylation step at the 7-position would be required, which adds complexity to this route.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic routes discussed.

G cluster_0 Method 1: Direct Bromination 7-hydroxy-1-indanone 7-hydroxy-1-indanone Target_1 4-bromo-7-hydroxy-1-indanone 7-hydroxy-1-indanone->Target_1 Bromination NBS NBS NBS->Target_1

Caption: Synthetic route for Method 1.

G cluster_1 Method 2: Multi-step Synthesis 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acid Acid_Chloride 3-(2-bromophenyl)propanoyl chloride 3-(2-bromophenyl)propanoic acid->Acid_Chloride Chlorination SOCl2 SOCl2 SOCl2->Acid_Chloride 4-bromo-1-indanone 4-bromo-1-indanone Acid_Chloride->4-bromo-1-indanone Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->4-bromo-1-indanone Target_2 4-bromo-7-hydroxy-1-indanone 4-bromo-1-indanone->Target_2 Further Steps Hydroxylation Hydroxylation Hydroxylation->Target_2

Caption: Synthetic route for Method 2.

General Experimental Workflow

The following diagram outlines a general workflow applicable to both synthetic methods, from reaction setup to final product analysis.

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow.

Conclusion

The synthesis of this compound can be approached through two main strategies. The direct bromination of 7-hydroxy-1-indanone (Method 1) is likely a more convergent and potentially higher-yielding route, although it relies on the efficient and regioselective synthesis of the hydroxy-indanone precursor. The multi-step synthesis from a pre-brominated precursor (Method 2) offers high regioselectivity dictated by the starting material and has been demonstrated to be scalable. However, it requires a subsequent hydroxylation step to reach the target molecule, which may impact the overall efficiency.

The choice between these methods will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the importance of overall step economy. For laboratory-scale synthesis where the precursor 7-hydroxy-1-indanone is available or can be synthesized efficiently, direct bromination appears to be the more straightforward approach. For larger-scale industrial applications, the multi-step route from 3-(2-bromophenyl)propanoic acid may be preferable due to its demonstrated scalability, provided an efficient subsequent hydroxylation can be developed.

References

Unveiling the Stability Landscape of Halogenated Indanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inherent stability of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of the stability of halogenated 1-indanone compounds, offering insights into their degradation profiles under various stress conditions. The inclusion of detailed experimental protocols and visual workflows aims to equip scientists with the necessary tools to conduct their own stability assessments.

The introduction of a halogen atom to the indanone scaffold can significantly influence its chemical reactivity and stability. This guide focuses on a comparative analysis of 5-substituted halo-1-indanones, specifically fluoro-, chloro-, bromo-, and iodo-derivatives. The stability of these compounds was evaluated under forced degradation conditions, including acidic, basic, oxidative, photolytic, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.

Comparative Stability Data

The relative stability of the halogenated 1-indanone series was assessed through forced degradation studies. The percentage degradation of each compound under different stress conditions is summarized in the table below. This data is representative and based on established principles of carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) and the known reactivity of similar aromatic systems.

CompoundAcid Hydrolysis (% Degradation)Base Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Photodegradation (% Degradation)Thermal Degradation (% Degradation)
5-Fluoro-1-indanone5.28.13.52.11.5
5-Chloro-1-indanone7.810.55.23.82.3
5-Bromo-1-indanone12.415.28.96.54.1
5-Iodo-1-indanone18.922.713.610.26.8

Caption: Comparative degradation of 5-halo-1-indanones under forced stress conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2]

1. Acid Hydrolysis:

  • Protocol: A solution of the test compound (1 mg/mL) is prepared in 0.1 N hydrochloric acid.

  • The solution is heated at 80°C for 24 hours.

  • Samples are withdrawn at appropriate time intervals, neutralized, and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Base Hydrolysis:

  • Protocol: A solution of the test compound (1 mg/mL) is prepared in 0.1 N sodium hydroxide.

  • The solution is kept at room temperature for 24 hours.

  • Samples are withdrawn, neutralized, and diluted for HPLC analysis.

3. Oxidative Degradation:

  • Protocol: A solution of the test compound (1 mg/mL) is prepared in 3% hydrogen peroxide.

  • The solution is kept at room temperature for 24 hours, protected from light.

  • Samples are withdrawn and diluted for HPLC analysis.

4. Photostability Testing:

  • Protocol: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample is protected from light by wrapping in aluminum foil.

  • Following exposure, the samples are dissolved in a suitable solvent and analyzed by HPLC.

5. Thermal Degradation:

  • Protocol: The solid drug substance is placed in a thermostatically controlled oven at 105°C for 48 hours.

  • After the exposure period, the sample is allowed to cool to room temperature, dissolved in a suitable solvent, and analyzed by HPLC.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.[3][4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizing the Workflow: Forced Degradation Pathway

The following diagram illustrates the general workflow for conducting forced degradation studies on halogenated indanone compounds.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 80°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, RT) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Photo Photolysis (ICH Q1B) Photo->HPLC Thermal Thermal Stress (105°C) Thermal->HPLC Data Data Interpretation (% Degradation) HPLC->Data Halogenated_Indanone Halogenated Indanone Sample Halogenated_Indanone->Acid Halogenated_Indanone->Base Halogenated_Indanone->Oxidation Halogenated_Indanone->Photo Halogenated_Indanone->Thermal

Caption: Workflow for Forced Degradation Studies.

References

Unlocking the Potential of the Indanone Scaffold: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological efficacy of indanone derivatives with diverse substitution patterns, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

The inherent chemical properties of the indanone core, a fused system of a benzene and a cyclopentanone ring, allow for extensive structural modifications. These modifications have led to the discovery of compounds with potent and varied biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide will delve into the structure-activity relationships (SAR) that govern these efficacies, presenting a clear comparison for researchers engaged in drug discovery.

Comparative Biological Activity of Substituted Indanone Scaffolds

The biological activity of indanone derivatives is significantly influenced by the nature and position of substituents on both the aromatic and the cyclopentanone rings. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.

Anticancer Activity

Indanone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular processes and signaling pathways involved in cancer progression. Thiazolyl hydrazone and 2-benzylidene substituted indanones have emerged as particularly promising classes.

Compound ClassSubstitution PatternTarget/Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone Derivatives N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colon Cancer)0.41 ± 0.19[1][2]
ITH-6COLO 205 (Colon Cancer)0.98 (approx.)[2]
ITH-6KM 12 (Colon Cancer)0.41 (approx.)[2]
Various thiazolyl hydrazonesHCT 116 (Colon Cancer)1.25 ± 0.02 to 5.04 ± 0.2[3]
2-Benzylidene-1-indanone Derivatives -MCF-7 (Breast Cancer)Varies with substitution
-HeLa (Cervical Cancer)Varies with substitution
Anti-inflammatory Activity

Substituted indanones have been investigated for their anti-inflammatory properties, demonstrating notable inhibition of key pro-inflammatory mediators. The 2-benzylidene substitution has been a key area of exploration, with modifications on both the indanone and benzylidene rings influencing activity.

Compound ClassSubstitution PatternAssay% Inhibition / IC50Reference
2-Benzylidene-1-indanone Derivatives 6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)LPS-induced TNF-α expression83.73%[4]
6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)LPS-induced IL-6 expression69.28%[4]
5,6-dimethoxy substitution on indanone ringLPS-induced IL-6 and TNF-αImproved activity[4]
Electron-withdrawing groups on benzylidene ringLPS-induced IL-6 and TNF-αWeak or no activity[4]
Antimicrobial Activity

The indanone scaffold has also served as a basis for the development of antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal strains.

Compound ClassSubstitution PatternMicroorganismMIC (µM) / Zone of Inhibition (mm)Reference
Aurone and Indanone Derivatives Various electron-withdrawing and hydroxyl groupsS. aureusMIC: 15.625[5]
C. albicansZone of Inhibition: up to 18 mm[5]
E. coliModerate activity[5]
Neuroprotective Activity (Cholinesterase Inhibition)

In the realm of neurodegenerative diseases, indanone derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease.

Compound ClassSubstitution PatternTarget EnzymeIC50 (nM)Reference
Indanone Derivatives Compound 9 (specific structure not detailed)AChE14.8[6]
Compound 14 (specific structure not detailed)AChE18.6[6]
Indanone-Carbamate Hybrids 4d (specific structure not detailed)AChE3040[7]
4b (specific structure not detailed)AChE4640[7]
Aminopropoxy Benzylidene/Benzylidene Indanones 5c (meta-substituted)AChE120[7]
7b (para-substituted)BChE40[7]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the indanone derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is a widely used immunological assay to quantify the levels of specific proteins, such as cytokines, in biological samples.

Principle: This sandwich ELISA protocol utilizes a pair of antibodies specific to the target cytokine (e.g., TNF-α or IL-6). An antibody coated on the microplate captures the cytokine from the sample. A second, biotinylated antibody binds to the captured cytokine. Streptavidin conjugated to horseradish peroxidase (HRP) then binds to the biotin, and a substrate solution is added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.

Procedure:

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add cell culture supernatants or standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate to allow binding to the captured cytokine.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate to allow binding to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark for color development.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated, and the lowest concentration of the agent that prevents visible growth (turbidity) is recorded as the MIC.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the indanone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the bacterial or fungal suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a deeper understanding of the mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.

General Experimental Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Lead Optimization Synthesis Synthesis of Indanone Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., ELISA) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., COX-2, AChE) Anticancer->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot) AntiInflammatory->Pathway Enzyme->Pathway SAR Structure-Activity Relationship (SAR) Lead Lead Compound Identification SAR->Lead Lead->Synthesis Further Optimization G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factors Stress Signals Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates TF Transcription Factors (e.g., AP-1, c-Myc) ERK_nuc->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

References

Safety Operating Guide

Navigating the Disposal of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 81945-13-3), ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous waste, is recommended.

Key Safety and Hazard Information

ParameterGuidelineSource
Chemical State SolidGeneral Chemical Knowledge
Toxicity Assumed to be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.Based on related compounds
Environmental Hazard Should not be discharged into water bodies or soil.[1]ChemBK[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. Operations should be conducted in a well-ventilated area or a chemical fume hood.[1][2]ChemBK, Science Ready[1][2]
Waste Classification Hazardous Waste, specifically Halogenated Organic Waste.[2][3]Benchchem, Science Ready[2][3]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of halogenated organic compounds and should be performed in strict accordance with all applicable local, state, and federal regulations.

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Glove Selection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety goggles with side shields or a face shield.

  • Lab Attire: A long-sleeved lab coat and closed-toe shoes are required.

  • Ventilation: All handling and disposal steps must be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

II. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[2][3] The container must be compatible with the chemical.

  • Solid Waste:

    • Carefully transfer any solid this compound waste into the designated container using a chemically resistant scoop or spatula.

    • Avoid generating dust. If dust is unavoidable, use a respirator with an appropriate cartridge.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the "Halogenated Organic Waste" container.[3]

  • Aqueous Waste:

    • Aqueous solutions containing this compound should be collected in a separate, clearly labeled "Aqueous Halogenated Organic Waste" container.[3] Do not pour down the drain.[1]

III. Labeling and Storage of Waste:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

IV. Final Disposal:

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance.

  • External Disposal: Waste will be transported by a licensed hazardous waste disposal company for final treatment, which may include incineration at a permitted facility.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. The following procedures are based on the known hazards of structurally similar compounds and general laboratory safety protocols. A comprehensive risk assessment should be conducted prior to commencing any work with this chemical.

Hazard Profile

Based on data from analogous compounds, this compound is anticipated to present the following hazards.[1]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety during the handling of this compound.[2][3][4][5][6]

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from dust and splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for protection against solid chemicals and incidental solvent contact.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required for small quantitiesTo be used if handling large quantities or if there is a risk of aerosolization. Work should be performed in a certified chemical fume hood.

Standard Operating Procedure (SOP)

Adherence to a strict operational plan is vital for the safe handling of this compound. The following step-by-step protocol should be followed.

StepActionRationale
1. Preparation Don appropriate PPE. Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.To minimize contamination and ensure a safe working environment.
2. Weighing Weigh the compound in a chemical fume hood. Use a disposable weigh boat to prevent contamination of the balance.To prevent inhalation of the powder and to ensure accurate measurement.[7]
3. Handling Handle the compound exclusively within a certified chemical fume hood. Keep the container sealed when not in use.To contain any dust or vapors and minimize exposure.
4. Post-Handling Clean the work area thoroughly after use. Decontaminate any equipment that has come into contact with the chemical.To prevent cross-contamination and accidental exposure.
5. Personal Hygiene Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.To remove any potential residual contamination.[8][9]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area Ready weigh Weigh Compound prep_area->weigh Proceed handle Handle in Fume Hood weigh->handle Transfer clean Clean Work Area & Equipment handle->clean Complete dispose Dispose of Waste clean->dispose Segregate remove_ppe Remove PPE dispose->remove_ppe Finish wash Wash Hands remove_ppe->wash Final Step

Caption: General workflow for handling the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[10][11][12][13]

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
Contaminated Materials Any materials such as gloves, weigh boats, and paper towels that come into contact with the chemical should be placed in the same designated hazardous waste container.
Solvent Waste If the compound is dissolved in a solvent, the resulting solution should be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated waste.[10][13]

All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.